4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEDNXSBEYNHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306093 | |
| Record name | 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-76-7 | |
| Record name | NSC174071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Characterization, and Application of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Executive Summary
In the landscape of modern pharmaceutical synthesis, the construction of conformationally restricted, chiral scaffolds is a paramount challenge. As a Senior Application Scientist specializing in process chemistry, I frequently leverage bridged bicyclic systems to enforce strict stereochemical outcomes in downstream monocyclic targets. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 139893-81-5) is a masterclass in this approach. Serving as the critical chiral intermediate for the blockbuster Factor Xa (FXa) inhibitor Edoxaban, this bromolactone utilizes its rigid [3.2.1] bicyclic framework to perfectly orchestrate the trans-diequatorial stereochemistry required for the drug's cyclohexane diamine core [1].
This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream applications of this vital intermediate, providing field-proven protocols and causality-driven insights for drug development professionals.
Physicochemical Profiling
Understanding the physical parameters of the bromolactone is essential for optimizing isolation and purification workflows. The compound's polarity and crystalline nature make it highly amenable to solvent-based recrystallization.
Table 1: Key Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one |
| CAS Registry Number | 139893-81-5 [2] |
| Molecular Formula | C₇H₉BrO₂ |
| Molecular Weight | 205.05 g/mol |
| Density | ~1.6 g/cm³[3] |
| Boiling Point | 222 - 223 °C [3] |
| Structural Class | Bridged bicyclic bromolactone |
| Primary Application | API Intermediate (Edoxaban) [1] |
Mechanistic Synthesis & Bromolactonization Pathway
The synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one relies on a highly stereoselective halolactonization. Historically, this required the isolation of free (S)-3-cyclohexene-1-carboxylic acid. However, advanced process routes have demonstrated that utilizing the chiral resolution salt directly—specifically the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid —yields superior results [4].
Causality in Reagent Selection
-
Direct Salt Utilization: By bypassing the free-basing step, we eliminate a unit operation, reducing solvent waste and minimizing yield loss. The (R)-α-phenylethylamine acts as an in-situ buffer, modulating the reaction pH to suppress unwanted epoxide formation or premature lactone hydrolysis.
-
Electrophilic Bromine Source (DBDMH vs. NBS): While N-Bromosuccinimide (NBS) is the classical reagent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is vastly superior for commercial scale. DBDMH provides two equivalents of electrophilic bromine (Br⁺) per molecule, requiring only 0.52 molar equivalents compared to 1.05 equivalents of NBS [4]. Furthermore, unpurified NBS often contains methoxy impurities (~5.6%) that propagate downstream, whereas DBDMH ensures a cleaner impurity profile [4].
Stereochemical Control
The reaction is initiated by the electrophilic attack of Br⁺ on the cyclohexene double bond, forming a bridged bromonium ion. The steric bulk of the existing chiral center at C1 forces the bromonium ion to form on the opposite face. Subsequent intramolecular nucleophilic attack by the carboxylate oxygen opens the bromonium bridge, forming the 5-membered lactone ring and locking the (1S,4S,5S) configuration.
Fig 1. Mechanistic pathway of stereoselective bromolactonization.
Downstream Application: Edoxaban Core Construction
The true utility of the[3.2.1] bicyclic system lies in its downstream ring-opening. In the synthesis of Edoxaban, the bromolactone is subjected to amination and ring-opening. The rigid bicyclic structure guarantees that the incoming nucleophiles and the opening of the lactone ring result in a specific trans-diequatorial arrangement on the resulting monocyclic cyclohexane ring [1].
Without this bridged intermediate, achieving the precise stereochemistry of the cyclohexane diamine core (e.g., tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate) would require costly and inefficient chiral chromatography at a late stage.
Fig 2. Downstream application of the bromolactone in Edoxaban synthesis.
Experimental Protocols
The following protocol outlines a self-validating system for the scalable synthesis of the bromolactone. It is "self-validating" because the successful formation of the product is visually confirmed by its distinct crystallization profile during the solvent swap phase, serving as an immediate physical checkpoint before HPLC quantification.
Protocol: Scalable Bromolactonization via DBDMH
Objective: High-yield synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one from the chiral amine salt.
Reagents & Materials:
-
(R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 eq)
-
Solvent system: Purified Water / Ethyl Acetate (or suitable organic solvent)
-
Acetone (for recrystallization)
Step-by-Step Methodology:
-
Reactor Charging: Charge a jacketed glass reactor with the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid and the biphasic solvent system (Water/Ethyl Acetate).
-
Thermal Regulation: Cool the reaction mixture to 0°C – 5°C. Causality: Bromonium ion formation is highly exothermic; maintaining low temperatures prevents thermal degradation and maximizes facial selectivity.
-
Electrophile Addition: Add DBDMH (0.52 eq) in portions over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction Maturation: Stir the mixture for 2-3 hours at 10°C. Monitor via HPLC. The reaction is complete when the starting material peak area is < 0.5%.
-
Phase Separation & Quenching: Allow the mixture to settle. Separate the aqueous layer (which contains the water-soluble α-phenylethylamine hydrobromide byproduct). Wash the organic layer with a mild aqueous sodium thiosulfate solution to quench any residual active bromine.
-
Solvent Swap & Crystallization (Self-Validation Step): Concentrate the organic layer under reduced pressure. Perform a solvent swap to an Acetone/Water mixture. Cool the solution to 0°C. The spontaneous formation of white to pale-yellow crystals physically validates the successful generation of the bromolactone.
-
Isolation: Filter the crystals, wash with cold water, and dry under vacuum at 40°C to constant weight.
References
-
Apicule. "(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS No: 139893-81-5) API Intermediate." Apicule API Directory. Available at:[Link]
-
ChemBK. "139893-81-5 - Physico-chemical Properties." ChemBK Database. Available at:[Link]
- Daiichi Sankyo Co., Ltd. "Method for Producing (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one." WIPO Patent US20150353577A1 / EP2980090A1.
An In-Depth Technical Guide to 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is a chiral bicyclic bromolactone of significant interest in synthetic organic chemistry. Its rigid, stereochemically defined structure makes it a valuable building block for complex molecular architectures. Most notably, it serves as a key intermediate in the synthesis of Edoxaban, a potent and selective inhibitor of Factor Xa, which is an important anticoagulant used for the prevention and treatment of thrombotic diseases.[1] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and known reactivity of this compound, with a focus on the underlying principles and experimental methodologies.
Molecular Structure and Stereochemistry
The systematic IUPAC name for this specific enantiomer is (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one . An alternative and equally descriptive synonym is 6-Oxabicyclo[3.2.1]octan-7-one, 4-bromo-, (1S-exo)-(9CI) .[2] This nomenclature precisely defines the three-dimensional arrangement of the molecule.
The core of the molecule is a 6-oxabicyclo[3.2.1]octane ring system. This bicyclic structure consists of a six-membered cyclohexane ring fused to a five-membered lactone (cyclic ester) ring. The two rings share three atoms, creating a bridged system. The numbering of the bicyclic system begins at one of the bridgehead carbons (C1), proceeds along the longer path to the other bridgehead carbon (C5), then along the shorter path back to the first bridgehead, and finally to the bridging atom (the ether oxygen in this case is at position 6, and the carbonyl carbon is at position 7).
Deciphering the Stereochemistry
The stereochemistry of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is defined by three chiral centers at positions C1, C4, and C5.
-
(1S, 5S): These descriptors define the absolute configuration of the two bridgehead carbons.
-
(4S): This indicates the absolute configuration of the carbon atom bearing the bromine substituent.
The descriptor "exo" in the synonym refers to the position of the bromine substituent on the bicyclic ring. In the context of the bicyclo[3.2.1]octane system, the "exo" position points away from the longer bridge (C1-C2-C3-C4-C5) and towards the shorter, one-atom bridge (the C6 oxygen atom). Conversely, an "endo" substituent would point towards the interior of the larger ring. The stereochemistry arises from the syn-addition of the bromine and the carboxylate group across the double bond of the starting material during the bromolactonization reaction.
Caption: Bicyclic structure and stereochemical assignments.
Synthesis
The primary synthetic route to (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is the bromolactonization of (1S)-cyclohex-3-ene-1-carboxylic acid. This reaction is an intramolecular electrophilic addition where the double bond is attacked by an electrophilic bromine species, and the resulting intermediate is trapped by the internal carboxylate nucleophile.
Mechanism of Bromolactonization
The reaction proceeds via the formation of a bromonium ion intermediate from the cyclohexene double bond. The carboxylate group, positioned on the same molecule, then attacks this intermediate in an intramolecular fashion. This nucleophilic attack occurs from the face opposite to the bromonium ion, leading to a trans-addition across the double bond and the formation of the bicyclic lactone. The stereochemistry of the starting material directly influences the stereochemistry of the product.
Caption: Simplified mechanism of bromolactonization.
Experimental Protocol
A typical laboratory-scale synthesis involves the reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent in the presence of a weak base. N-Bromosuccinimide (NBS) is a commonly used and effective source of electrophilic bromine for this transformation.
Materials:
-
(1S)-cyclohex-3-ene-1-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1S)-cyclohex-3-ene-1-carboxylic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide in portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water, to yield the pure (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one as a white crystalline solid.
Physicochemical and Spectroscopic Characterization
While (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is a known compound, detailed experimental spectroscopic data is not widely available in peer-reviewed literature. The following table summarizes the known physical properties and predicted spectroscopic characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrO₂ | [3] |
| Molecular Weight | 205.05 g/mol | [3] |
| CAS Number | 139893-81-5 | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 152-156 °C | [5] |
| Solubility | Soluble in methanol, very soluble in N,N-dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [5] |
Predicted Spectroscopic Data
In the absence of published experimental spectra, the following are predicted ¹H and ¹³C NMR chemical shifts based on the structure and known values for similar bicyclic systems. These predictions are for illustrative purposes and should be confirmed by experimental data.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 | 3.0 - 3.2 | m | |
| H2 (endo) | 2.0 - 2.2 | m | |
| H2 (exo) | 2.3 - 2.5 | m | |
| H3 (endo) | 1.8 - 2.0 | m | |
| H3 (exo) | 2.5 - 2.7 | m | |
| H4 (endo) | 4.2 - 4.4 | m | |
| H5 | 4.8 - 5.0 | d | J ≈ 5-6 |
| H8 (syn) | 1.9 - 2.1 | d | J ≈ 10-12 |
| H8 (anti) | 2.2 - 2.4 | dt | J ≈ 10-12, 2-3 |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Carbon | Predicted δ (ppm) |
| C1 | 40 - 45 |
| C2 | 30 - 35 |
| C3 | 25 - 30 |
| C4 | 50 - 55 |
| C5 | 75 - 80 |
| C7 | 170 - 175 |
| C8 | 35 - 40 |
Mass Spectrometry (EI):
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks of approximately equal intensity). Key fragmentation pathways would likely involve the loss of Br•, CO, and CO₂ from the molecular ion.
Reactivity and Applications
The primary documented application of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is as a crucial chiral intermediate in the multi-step synthesis of the anticoagulant drug Edoxaban.[1] The bicyclic lactone serves as a scaffold to install the required stereochemistry of the cyclohexane diamine core of Edoxaban.
The key transformation involves the nucleophilic ring-opening of the lactone. This is typically achieved by reaction with an amine, which attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of a hydroxy amide. The bromine atom can then be displaced in a subsequent step to introduce another functional group.
Caption: Synthetic workflow from the bromolactone to Edoxaban.
Conclusion
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is a stereochemically rich and synthetically valuable molecule. Its importance is firmly established through its role in the industrial synthesis of Edoxaban. A thorough understanding of its structure, the stereochemical control in its synthesis via bromolactonization, and its subsequent reactivity are essential for chemists and pharmaceutical scientists working in drug development and process chemistry. While a comprehensive public database of its spectroscopic properties is lacking, its structural features are well-defined, allowing for predictive analysis and confirming its identity through established synthetic protocols.
References
-
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one. Pharmaffiliates. [Link]
-
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS No: 139893-81-5) API Intermediate Manufacturers. apicule. [Link]
Sources
Technical Whitepaper: (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
[1]
Executive Summary
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 139893-81-5) is a bridged bicyclic lactone serving as a high-value chiral building block.[1][2] Its primary industrial application is in the synthesis of Edoxaban (brand names Lixiana, Savaysa), a direct Factor Xa inhibitor used as an anticoagulant. This compound is favored over its iodo-analog in modern process chemistry due to superior atom economy and cost-efficiency. It functions as the precursor to the complex cis-diamine cyclohexane core of the Edoxaban molecule.
Chemical Identity & Physical Properties[4][5]
| Property | Data |
| IUPAC Name | (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one |
| CAS Number | 139893-81-5 |
| Molecular Formula | C₇H₉BrO₂ |
| Molecular Weight | 205.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 152°C – 156°C |
| Solubility | Soluble in DMF, Methanol; Sparingly soluble in Glacial Acetic Acid; Insoluble in Water |
| Stereochemistry | (1S, 4S, 5S) - Enantiopure |
Synthetic Pathway & Methodology
Core Synthesis: Bromolactonization
The synthesis of this compound relies on the stereoselective bromolactonization of (S)-3-cyclohexene-1-carboxylic acid . This reaction exploits the geometry of the cyclohexene ring to form the bridged lactone system, locking the stereochemistry required for the final drug target.
Reaction Workflow:
-
Precursor: (S)-3-Cyclohexene-1-carboxylic acid (CAS: 5708-19-0 for racemic; S-isomer required).
-
Reagent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin.
-
Solvent System: Dichloromethane (DCM) or Chloroform/Ethyl Acetate mixtures.
-
Base: Sodium Bicarbonate (
) or Calcium Oxide ( ) to neutralize the byproduct acid.
Protocol Insight (Expertise): The reaction is typically controlled kinetically. The carboxylic acid group attacks the bromonium ion intermediate formed on the cis-face relative to the carboxylate, leading to the bicyclic system.
-
Critical Control Point: The quality of NBS is paramount. Unpurified NBS often contains traces of bromine or methoxy-derivatives, which can lead to a methoxy-impurity (~5%) in the final lactone. Recrystallization of NBS or the use of high-grade reagents is a self-validating step to ensure purity >99%.
-
Purification: The crude product is often recrystallized from acetone/water or petroleum ether to remove succinimide byproducts and trace stereoisomers.
Mechanistic Visualization
The following diagram illustrates the transformation flow from the chiral acid to the bromolactone.
Caption: Figure 1. Synthetic workflow for the bromolactonization of (S)-3-cyclohexene-1-carboxylic acid.
Applications in Drug Development (Edoxaban)[7]
The primary utility of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is its role as the "C-ring" progenitor in Edoxaban synthesis. It is used to install the cis-diamine functionality on the cyclohexane ring with absolute stereocontrol.
Ring Opening & Functionalization
The lactone bridge is highly strained and electrophilic. The synthesis of the Edoxaban core involves opening this lactone with an amine.
Step-by-Step Mechanism:
-
Nucleophilic Attack: Aqueous dimethylamine (
) attacks the carbonyl carbon (C7) of the lactone. -
Ring Opening: The C7-O6 bond cleaves, releasing the ring strain. The oxygen at position 6 becomes a hydroxyl group, while the carbonyl becomes a dimethylamide.
-
Product: This yields 4-Bromo-3-hydroxy-N,N-dimethyl-(1S,3S,4S)-cyclohexane carboxamide .
-
Downstream Processing: The remaining bromine atom is subsequently displaced (often via an azide intermediate or direct amination) to form the second amine of the cis-diamine core.
Edoxaban Synthesis Flowchart
Caption: Figure 2. Critical role of the bromolactone in constructing the Edoxaban pharmacophore.
Handling, Stability, and Safety
-
Stability: The compound is stable under ambient conditions but should be stored in a cool, dry place (2-8°C recommended for long-term storage) to prevent hydrolysis of the lactone or discoloration.
-
Solvent Compatibility: Avoid protic solvents (like water or alcohols) during storage, as the lactone can hydrolyze over time, especially in the presence of trace acids or bases.
-
Safety:
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.
-
Disposal: Halogenated organic waste stream.
-
References
- Preparation of Edoxaban Intermediates. Google Patents. US20150239909A1.
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban . Organic Process Research & Development. 2024. Available at: [Link]
-
API Intermediate Manufacturers: Edoxaban . Apicule. Available at: [Link]
Synthesis and Optimization of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: The Key Bicyclic Lactone Intermediate for Edoxaban
Executive Summary
Edoxaban tosylate monohydrate is a highly potent, oral direct factor Xa (FXa) inhibitor prescribed for the prevention and treatment of thrombotic diseases such as deep vein thrombosis and pulmonary embolism[1][2]. The molecular architecture of edoxaban features a complex chiral cyclohexane cis-diamine core, which presents a formidable synthetic challenge due to the precise 1,2-cis-diamine stereochemistry required across three distinct chiral centers[3][4].
This technical whitepaper provides an in-depth analysis of the core intermediate, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 139893-81-5), detailing its synthesis, its mechanistic role in absolute stereochemical control, and the optimized downstream protocols[5]. By transitioning from hazardous batch processes to highly efficient, self-validating methodologies, the pharmaceutical industry has achieved scalable manufacturing of this critical building block[4][6].
The Strategic Role of the Bicyclic Bromolactone
The construction of Edoxaban requires the convergent coupling of three distinct units: a thiazole carboxylic acid, an oxalate derivative, and the central chiral cyclohexane cis-diamine[4][7]. The primary thermodynamic hurdle in synthesizing the diamine core is preventing the formation of the more stable trans-diamine isomers, which would necessitate laborious and yield-destroying purification steps[3].
The bicyclic bromolactone serves as a rigid stereochemical scaffold. By locking the cyclohexane ring into a bridged bicyclic system, the relative stereochemistry of the oxygen and bromine atoms is strictly controlled. When the lactone is subsequently opened via ammonolysis, the resulting geometry perfectly aligns the functional groups for a Neighboring Group Participation (NGP) strategy. This allows the installation of the nitrogen atoms via an aziridine intermediate with complete retention of the required cis-configuration, entirely bypassing the need for explosive azide reagents[1][3][4].
Fig 1. Neighboring group participation mechanism ensuring precise cis-diamine stereochemistry.
Evolution of Synthetic Methodologies
Historically, the introduction of the diamine moiety relied heavily on the use of sodium azide (
Traditional vs. Modern Bromolactonization
The synthesis of the bromolactone itself has undergone significant optimization to meet green chemistry and scalability standards. Early methods utilized molecular bromine (
Modern industrial processes have revolutionized this step by employing N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in the presence of mild bases like calcium oxide (CaO) or calcium hydroxide (
Quantitative Comparison of Methodologies
| Synthesis Method | Reagents & Solvents | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Safety & Scalability Profile |
| Traditional Bromination | 7 hours | ~42% | Moderate | Low: Toxic | |
| Modified DMSO System | DMSO, TMSBr, Amine | 10-72 hours | <50% | Moderate | Low: Impractical reaction times for commercial scale[2][9]. |
| Modern Optimized | NBS, | 1-3 hours | >90% | >98% | High: Plug-flow compatible, high atom economy, safe[4][6]. |
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, it is critical to implement protocols that are not merely sequential steps, but self-validating systems where thermodynamic and kinetic controls are actively monitored to prevent downstream failure.
Protocol 1: Enzymatic Resolution and Preparation of the Chiral Precursor
-
Objective: Isolate (1S)-cyclohex-3-ene-1-carboxylic acid with >98% ee.
-
Causality: Classical resolution using chiral amines (e.g., (R)-phenylethylamine) is inefficient, wasting 50% of the material and requiring multiple crystallizations[3]. Enzymatic resolution using esterases provides a kinetically controlled, 100% atom-economical approach to isolate the desired enantiomer[3][4].
Step-by-Step Methodology:
-
Suspend racemic methyl cyclohex-3-ene-1-carboxylate in a biphasic buffer/organic solvent system.
-
Introduce the esterase enzyme (e.g., esterase-1) and maintain the pH using a continuous feed of neutralizing
solution[4]. -
Self-Validation Check (Critical): Monitor the optical purity of the unreacted solid via chiral HPLC. Stop the base addition strictly when the optical purity of the remaining substrate reaches >95% ee to prevent over-hydrolysis[4].
-
Dissolve the crude product in acetone and filter to completely remove entrained residual enzymatic protein[4].
-
Crystallize by adding water to the acetone solution, isolating the pure (1S)-carboxylic acid via filtration.
Protocol 2: Optimized Bromolactonization
-
Objective: Synthesize (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
-
Causality: NBS provides a controlled, low-concentration source of
, preventing the oxidative side reactions seen with . The use of neutralizes the succinimide byproduct without being basic enough to cause elimination of the newly installed bromide[6][10].
Step-by-Step Methodology:
-
Dissolve (1S)-cyclohex-3-ene-1-carboxylic acid in cyclopentyl methyl ether (CPME) or dichloromethane[6][10].
-
Add 1.1 equivalents of
and cool the reactor to 0-5°C. -
Portion-wise, add 1.05 equivalents of NBS to control the exothermic bromonium ion formation.
-
Self-Validation Check (Critical): Monitor the disappearance of the olefinic protons via in-situ NMR or HPLC. The reaction must be quenched only when starting material is <0.5% to prevent unreacted precursor from contaminating the final crystalline lattice.
-
Filter the insoluble calcium salts, concentrate the solvent under reduced pressure, and crystallize the wet body from isopropyl alcohol to yield the bicyclic lactone[8].
Protocol 3: Ammonolysis and Ring Opening
-
Objective: Convert the bicyclic lactone to the trans-bromo-hydroxy amide.
-
Causality: The rigid lactone must be opened to install the first nitrogen. Ammonolysis selectively attacks the lactone carbonyl, producing a trans-bromo-hydroxy amide. The trans relationship is structurally mandatory for the subsequent intramolecular SN2 displacement to form the aziridine[1][3].
Step-by-Step Methodology:
-
Charge a pressure reactor with the bromolactone and a solvent mixture of acetonitrile and aqueous ammonia[11].
-
Heat the sealed system to a strict temperature range of 50-100°C (optimally 70°C) for 4 hours[11]. Lower temperatures result in incomplete ring opening, while higher temperatures risk premature displacement of the bromide.
-
Self-Validation Check (Critical): The reaction creates a highly polar intermediate. LC-MS must confirm the complete disappearance of the less polar lactone peak before proceeding.
-
Cool to room temperature and precipitate the product. This intermediate is now perfectly primed for mesylation and aziridine formation, bypassing the need for hazardous azide reagents[1][3].
Fig 2. Synthetic workflow from racemic precursor to Edoxaban via the bromolactone intermediate.
Conclusion
The transition from traditional azide-based chemistries to the modern bicyclic lactone intermediate strategy represents a landmark achievement in pharmaceutical process chemistry. By leveraging the rigid stereocontrol of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one and employing self-validating enzymatic and bromolactonization protocols, manufacturers can now synthesize the complex cis-diamine core of Edoxaban with unprecedented safety, yield, and enantiomeric purity[1][3][4].
References
-
Title: Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 Source: EPO (European Patent Office) URL: [Link]
-
Title: edoxaban - New Drug Approvals Source: newdrugapprovals.org URL: [Link]
- Title: KR20230158354A - New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof Source: Google Patents URL
-
Title: Cas 139893-81-5, (1S,4S,5S)-4-bromo-6-oxabicyclo<3.2.1>octan-7-one Source: Lookchem URL: [Link]
-
Title: Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one Source: Justia Patents URL: [Link]
- Title: US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.
-
Title: WO 2014/081047 A1 Source: Googleapis.com (WIPO) URL: [Link]
Sources
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- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. arborpharmchem.com [arborpharmchem.com]
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- 5. Cas 139893-81-5,(1S,4S,5S)-4-bromo-6-oxabicyclo<3.2.1>octan-7-one | lookchem [lookchem.com]
- 6. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. KR20230158354A - New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, and application of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one , a critical chiral intermediate in the pharmaceutical industry.
Role: Key Chiral Intermediate for Factor Xa Inhibitors (Edoxaban)[1][2]
Executive Summary
This compound is a bicyclic bromolactone derived from the halolactonization of 3-cyclohexene-1-carboxylic acid.[3] It serves as a structural linchpin in the synthesis of Edoxaban , an oral anticoagulant. Its rigid bicyclic framework is exploited to transfer chirality from the starting material to the complex diamine core of the final drug substance with high stereofidelity.
This guide provides a comprehensive analysis of its molecular characteristics, a validated synthetic protocol, and the mechanistic logic governing its formation.
Physicochemical Profile
| Property | Data |
| IUPAC Name | (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one |
| CAS Number | 139893-81-5 |
| Molecular Formula | C₇H₉BrO₂ |
| Molecular Weight | 205.05 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, Chloroform, THF; sparingly soluble in water |
| Key Structural Feature | Bridged bicyclic lactone with an exo-bromide |
Synthetic Methodology: Bromolactonization
The synthesis of this molecule relies on a stereoselective bromolactonization. This reaction is thermodynamically driven by the formation of the lactone bridge, which traps the bromonium intermediate.
Reaction Logic
The transformation converts (S)-3-cyclohexene-1-carboxylic acid into the bicyclic lactone.
-
Stereocontrol: The reaction proceeds via an anti-addition mechanism. The electrophilic bromine source forms a bromonium ion on one face of the alkene, and the carboxylate oxygen attacks from the opposite face (backside attack).
-
Regiocontrol: The [3.2.1] system is favored over the [2.2.2] system due to the geometric constraints of the tethered carboxylate, leading to the 5-membered lactone bridge.
Experimental Protocol
Note: This protocol is based on optimized industrial methods for Edoxaban intermediates.
Reagents:
-
Substrate: (S)-3-Cyclohexene-1-carboxylic acid (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Base: Sodium Bicarbonate (NaHCO₃) (1.1 eq) or Triethylamine
-
Solvent: Dichloromethane (DCM) or mixture with THF
Step-by-Step Workflow:
-
Preparation: Dissolve (S)-3-cyclohexene-1-carboxylic acid in DCM at room temperature.
-
Activation: Add NaHCO₃ to the solution to deprotonate the carboxylic acid, forming the carboxylate anion. Stir for 15–30 minutes.
-
Bromination (Critical Step): Cool the mixture to 0–5°C. Add NBS portion-wise over 30 minutes. Reasoning: Slow addition prevents exotherms and minimizes side reactions like allylic bromination.
-
Reaction: Allow the mixture to warm to 20°C and stir for 2–4 hours. Monitor via TLC or HPLC for the disappearance of the starting acid.
-
Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess active bromine.
-
Workup: Separate the organic layer.[4] Wash with water and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from isopropyl alcohol or a heptane/ethyl acetate mixture to remove succinimide byproducts.
Mechanistic Pathway (Visualization)
The following diagram illustrates the stereochemical flow from the chiral acid to the bicyclic lactone.
Caption: Mechanistic flow of the halolactonization process converting the cyclohexene precursor into the bridged lactone system.
Quality Control & Impurity Management
In high-purity applications (such as API synthesis), specific impurities must be monitored.
-
Methoxy-NBS Impurity: Commercial NBS often contains traces of methoxy derivatives. If unpurified NBS is used, a methoxy-analog of the lactone (approx. 5-6% impurity) can form.[2][3]
-
Mitigation: Use recrystallized NBS or high-grade reagents.
-
-
Dibromo Species: Over-bromination can lead to dibromo-cyclohexane derivatives if the reaction temperature is not controlled or if the stoichiometry is incorrect.
Downstream Application: Edoxaban Synthesis
The primary utility of This compound is its reactivity with amines.
-
Ring Opening: The lactone bridge is susceptible to nucleophilic attack by amines.
-
Stereochemistry Transfer: When reacted with ammonia or specific amines, the lactone opens to yield a 1,2-diamine cyclohexane derivative. The "bridge" geometry forces the incoming amine and the hydroxyl group (formed from the lactone oxygen) into a specific cis or trans relationship, while the bromine is subsequently displaced to install the second nitrogen functionality.
-
Result: This sequence constructs the chiral dimethylcarbamoyl-cyclohexyl carbamate core of Edoxaban.
References
-
ClearSynth. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Product Data. Retrieved from [5]
-
Google Patents. Process for the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.[2][3] Patent US20150239909A1. Retrieved from
-
ChemicalBook. Synthesis and Properties of CAS 139893-81-5.[4] Retrieved from
-
PubChem. this compound Compound Summary. Retrieved from
Sources
- 1. apicule.com [apicule.com]
- 2. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 3. KR20150085513A - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1] octan-7-one - Google Patents [patents.google.com]
- 4. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one synthesis - chemicalbook [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
Halolactonization of Cyclohexenecarboxylic Acid: Mechanistic Divergence and Synthetic Protocols
[1]
Executive Summary
The halolactonization of cyclohexenecarboxylic acid (specifically the 3-cyclohexene-1-carboxylic acid isomer) represents a canonical challenge in stereoelectronic control. For drug development professionals, this transformation is not merely a functionalization step but a gateway to rigid, functionalized bicyclic scaffolds found in prostaglandins, terpenes, and carbohydrate mimics.
This guide addresses the critical synthetic conflict: the competition between kinetic 5-exo-trig and thermodynamic 6-endo-trig cyclization.[1] While Baldwin’s rules predict the dominance of the 5-membered lactone, modern catalytic systems and specific solvent manifolds allow researchers to override this preference, accessing the 6-membered
Mechanistic Principles & Stereoelectronic Gating
The reaction proceeds via the electrophilic activation of the alkene by a halogen source (
The 5-exo vs. 6-endo Conflict
In 3-cyclohexene-1-carboxylic acid, the alkene is located at the
-
5-exo-trig (Kinetic Pathway): Nucleophilic attack occurs at the
-carbon.[2] This pathway is favored by favorable entropy of activation ( ) and better orbital overlap in the transition state (Baldwin’s rules).[2] This yields the -lactone .[2][3] -
6-endo-trig (Thermodynamic Pathway): Attack occurs at the
-carbon.[2] While kinetically slower, the resulting -lactone (a bicyclo[3.3.1] system or fused 6,6-system depending on conformation) often possesses lower ring strain.
Stereochemical Outcome
The reaction is stereospecific.[2][4] The nucleophile attacks anti to the halonium bridge.[2] Consequently, the resulting lactone is trans-fused .
-
Intermediate: trans-iodonium ion.
-
Product: trans-iodolactone (The iodine and the lactone oxygen are trans relative to the cyclohexane ring).
Mechanistic Pathway Visualization[1]
Figure 1: Bifurcation of the reaction pathway showing the kinetic preference for 5-exo cyclization versus the thermodynamic 6-endo alternative.
Synthetic Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Kinetic Iodolactonization (Standard 5-exo)
Target: Synthesis of the
-
Preparation: Dissolve 3-cyclohexene-1-carboxylic acid (1.0 equiv) in 0.5 M aqueous
(3.0 equiv). -
Solvent System: Add an equal volume of THF or
to create a biphasic mixture.[2] (Note: THF promotes solubility of the iodine).[2] -
Iodination: Cool the mixture to 0°C. Add a solution of
(1.2 equiv) and KI (2.0 equiv) in water dropwise over 30 minutes.-
Why KI? It solubilizes iodine as
, controlling the concentration of electrophilic iodine.
-
-
Reaction: Stir at 0°C to RT for 4–12 hours. Monitor by TLC (disappearance of acid).
-
Quench: Add saturated aqueous
(sodium thiosulfate) until the dark iodine color vanishes (turns pale yellow/colorless). -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallization is often possible; otherwise, flash chromatography (Hexanes/EtOAc).
Protocol B: Regiodivergent Catalytic Lactonization
Target: Accessing the 6-endo product or high enantioselectivity. Reference: Based on recent advances using Bifunctional Ammonium or Urea Catalysts (e.g., BAM catalysts).
-
Reagents: Use N-Iodosuccinimide (NIS) (1.1 equiv) instead of
to avoid reversible iodonium formation. -
Catalyst: Add 5-10 mol% of a chiral urea or thiourea catalyst (e.g., BINOL-derived).
-
Solvent: Toluene or Xylenes (non-polar solvents enhance hydrogen bonding interactions with the catalyst).[2]
-
Temperature: Lower temperatures (-20°C to -78°C) are crucial to enforce the catalyst-controlled pathway over the background reaction.
-
Procedure: Stir substrate and catalyst in solvent for 15 min. Add NIS in one portion. Stir for 24-48h.
Data Presentation & Characterization
Distinguishing the regioisomers is critical. The
Table 1: Comparative Spectroscopic Data
| Feature | Mechanistic Note | ||
| IR (C=O) | 1775 – 1790 cm⁻¹ | 1735 – 1750 cm⁻¹ | 5-membered rings have higher ring strain, increasing C=O frequency. |
| ¹H NMR (H-C-O) | The methine proton adjacent to oxygen is deshielded differently.[2] | ||
| Coupling (J) | 6-membered rings often adopt chair-like conformations allowing axial-axial coupling. | ||
| Stability | Stable | Prone to hydrolysis | 6-membered lactones open more easily under basic conditions. |
Troubleshooting Common Issues
-
Low Yield: Often due to the reversibility of the iodonium ion.[2] Solution: Switch from
to or NIS (irreversible sources).[2] -
Product Decomposition: Iodolactones are light-sensitive. Solution: Wrap reaction vessels in aluminum foil and store products in the dark.
-
Separation: If 5-exo and 6-endo co-elute, conversion to the corresponding epoxides (via base treatment) often allows for easier separation.
Decision Workflow for Optimization
Use this logic flow to determine the appropriate experimental conditions for your specific drug target.
Figure 2: Decision matrix for selecting reagents based on the desired regiochemical and stereochemical outcome.
Applications in Drug Development[1][7]
-
Prostaglandin Synthesis: The Core-y lactone intermediate is classically accessed via iodolactonization of cyclopentene derivatives, but cyclohexene analogs provide routes to expanded-ring analogs.
-
Aminocyclitols: Ring opening of the resulting iodolactone with azide (
) followed by reduction yields amino-functionalized cyclohexane rings, mimics of glycosidase inhibitors. -
Conformational Locking: The formation of the bicyclic lactone "locks" the cyclohexane ring into a specific chair/boat conformation, allowing for highly stereoselective functionalization of the remaining carbons.
References
-
Review of Halolactonization Mechanisms
-
Snider, B. B. (2010). Halolactonization and Halocyclization. In Comprehensive Organic Synthesis. Elsevier.[2]
-
-
Regioselectivity (5-exo vs 6-endo)
-
Catalytic Enantioselective Iodolactonization
- Veitch, G. E., & Jacobsen, E. N. (2010). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization.
-
[2]
-
Experimental Protocols (Organic Syntheses)
- Detailed procedures for related iodolactoniz
-
[2]
-
Recent Advances in Catalyst Control
- Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access. Organic Chemistry Frontiers (RSC).
Sources
- 1. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Bicyclic Lactone Scaffolds in Antithrombotic Drug Synthesis: The ent-Himbacine Paradigm
Executive Summary
The development of modern antithrombotic therapies has increasingly relied on complex, stereochemically rich natural product scaffolds. While traditional anticoagulants target the generation of thrombin (Factor IIa) in the coagulation cascade, a novel therapeutic paradigm involves blocking thrombin's cellular effects at the receptor level. The discovery of Protease-Activated Receptor-1 (PAR-1) antagonists, culminating in the FDA-approved drug Vorapaxar (Zontivity), represents a triumph of target-oriented synthesis[1]. At the heart of this pharmacological breakthrough is the bicyclic lactone scaffold , derived from the unnatural enantiomer of the alkaloid himbacine (ent-himbacine)[1]. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and the highly stereoselective Intramolecular Diels-Alder (IMDA) synthetic protocols required to construct these critical anticoagulant/antiplatelet pharmacophores.
Mechanistic Rationale: PAR-1 Antagonism & The Lactone Core
Thrombin is the ultimate effector protease of the coagulation cascade. Beyond cleaving fibrinogen to form fibrin clots, thrombin potently activates platelets via PAR-1, a G-protein-coupled receptor (GPCR)[2]. Thrombin cleaves the N-terminus of PAR-1, exposing a tethered ligand that binds intramolecularly to activate the receptor[2].
To competitively block this tethered ligand, a highly rigid and stereospecific small molecule is required. Early screening revealed that while the natural product (+)-himbacine is a muscarinic M2 antagonist inactive at PAR-1, its unnatural enantiomer (ent-himbacine) exhibits potent PAR-1 antagonism[1].
Causality of the Scaffold Design: The bicyclic lactone core (often embedded within a tricyclic system) is not merely a structural spacer; it is the primary pharmacophoric anchor.
-
Rigidity: The fused lactone ring restricts the conformational freedom of the molecule, locking the attached hydrophobic appendages (e.g., fluorophenyl and pyridine rings) into the exact spatial orientation required to occupy the deep hydrophobic pocket of the PAR-1 transmembrane domain[2].
-
Hydrogen Bonding: The lactone carbonyl acts as a critical hydrogen-bond acceptor with the receptor's binding site[3].
-
Stereospecificity: The absolute chirality of the ent-himbacine lactone core is strictly required; inversion of these stereocenters completely abolishes PAR-1 affinity[1].
Diagram 1: PAR-1 signaling pathway and targeted inhibition by bicyclic lactone antagonists.
Quantitative Structure-Activity Relationship (SAR) Data
The optimization of the ent-himbacine scaffold required meticulous tuning of the lactone ring and its peripheral substituents[4]. The table below summarizes the binding affinities of key milestones in this drug discovery campaign.
| Compound / Scaffold | Primary Target | Binding Affinity (Ki / IC50) | Key Structural Feature |
| (+)-Himbacine (Natural) | Muscarinic (M2) | Inactive at PAR-1 | Natural stereochemistry; lacks PAR-1 fit[1]. |
| ent-Himbacine Core | PAR-1 | Moderate | Unnatural enantiomeric core; establishes baseline affinity[1]. |
| Prototypical Analog 55 | PAR-1 | Ki = 2.7 nM | Highly optimized bicyclic lactone core[5]. |
| Spirocyclic Analog 5c | PAR-1 | Ki = 5.1 nM | C7-spirocyclic lactone modification[6]. |
| Vorapaxar (SCH 530348) | PAR-1 | Ki = 8.1 nM | Fluorophenyl & pyridine appendages; FDA Approved[1]. |
Synthetic Strategy: The IMDA-Driven Assembly
The most formidable challenge in synthesizing Vorapaxar and its analogs is the stereocontrolled construction of the bicyclic lactone motif with its contiguous stereocenters. Schering-Plough chemists solved this by employing a highly diastereoselective Intramolecular Diels-Alder (IMDA) reaction[7].
The Logic of the IMDA Approach: Rather than attempting step-wise functionalization of a pre-formed ring, the IMDA strategy constructs the tricyclic/bicyclic core in a single, atom-economical step[7]. By tethering a diene and a dienophile via an ester linkage, the reaction is forced into a highly ordered endo-transition state. The geometry of the linear precursor strictly dictates the relative stereochemistry of the resulting fused lactone system, making the process highly predictable and scalable for pharmaceutical manufacturing[7].
Diagram 2: Synthetic workflow for the bicyclic lactone core via IMDA cyclization.
Experimental Protocol: Self-Validating Synthesis of the Bicyclic Lactone Core
As an Application Scientist, it is critical to implement protocols that are self-validating. The following methodology details the synthesis of the ent-himbacine lactone core, emphasizing the causality behind specific reagent choices and the analytical checkpoints required to ensure scientific integrity[7],[8].
Step 1: Preparation of the IMDA Precursor (Lindlar Reduction)
Objective: Generate the cis-alkene dienophile required for the stereospecific IMDA reaction.
-
Reaction Setup: Dissolve the pentynoic acid benzyl ester intermediate (1.0 eq) in ethyl acetate. Add Lindlar catalyst (5% Pd/CaCO
, poisoned with lead, 0.1 eq) and quinoline (0.2 eq). -
Causality of Catalyst Poisoning: Standard palladium catalysts would reduce the alkyne completely to an alkane. The lead and quinoline poison the catalyst, arresting the reduction exactly at the alkene stage. Furthermore, heterogeneous surface catalysis ensures the syn-addition of hydrogen gas, exclusively yielding the cis-alkene. The cis geometry is absolute paramount; a trans-alkene would lead to the incorrect diastereomer during the subsequent cyclization.
-
Execution: Purge the vessel with N
, then introduce H gas (1 atm) via a balloon. Stir vigorously at room temperature for 4-6 hours. -
Self-Validation Checkpoint: Filter through Celite and analyze the crude product via
H NMR. Look for the newly formed vinylic protons. A coupling constant of Hz confirms the required cis geometry. If Hz is observed, trans isomerization has occurred, and the batch must be discarded.
Step 2: Thermal Intramolecular Diels-Alder (IMDA) Cyclization
Objective: Construct the bicyclic lactone core via a concerted [4+2] cycloaddition.
-
Reaction Setup: Dissolve the cis-alkene precursor in a high-boiling, non-polar solvent such as 1,2-dichlorobenzene (0.05 M concentration).
-
Causality of Thermal Conditions: The IMDA reaction to form this specific strained bicyclic lactone has a high activation energy barrier. Lewis acid catalysis often fails due to competitive coordination with the ester oxygen, leading to decomposition. Therefore, pure thermal activation (185 °C) is utilized. The high temperature provides the kinetic energy required to reach the transition state, while the structural tether forces the molecule into the thermodynamically favored endo conformation, yielding the ent-himbacine stereochemistry[8].
-
Execution: Heat the solution in a sealed pressure tube at 185 °C for 24 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. Because this is an isomerization (cycloaddition of a tethered system), the mass of the starting material and product are identical (
remains constant). Validation relies on the shift in chromatographic retention time and the disappearance of the distinct UV-Vis (254 nm) chromophore of the conjugated diene.
Step 3: Isolation and Late-Stage Functionalization
-
Purification: Remove the 1,2-dichlorobenzene via vacuum distillation. Purify the resulting tricyclic/bicyclic lactone via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Downstream Causality: With the rigid, stereochemically pure lactone core established, standard medicinal chemistry techniques (e.g., Suzuki cross-coupling, reductive amination) can be reliably employed to append the fluorophenyl and pyridine moieties, ultimately yielding Vorapaxar[9].
Conclusion
The synthesis of bicyclic lactone-based antithrombotics exemplifies the synergy between natural product chemistry and modern drug design. By leveraging the rigid stereochemistry of the ent-himbacine scaffold and the predictable power of the Intramolecular Diels-Alder reaction, researchers successfully developed a first-in-class PAR-1 antagonist. This scaffold not only provided the necessary spatial orientation to block the thrombin receptor but also established a robust, scalable synthetic pathway that continues to inspire cardiovascular drug discovery today.
References
1.[1] Chackalamannil, S. "A case history in natural product-based drug discovery: discovery of vorapaxar (Zontivity™)". ResearchGate. URL: 2.[2] "Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations". Journal of Medicinal Chemistry - ACS Publications. URL: 3.[3] "Synthesis of Non-natural Aza-Iridoids via Ynamides and Molecular Networking-Based Tracing of Their In Planta Bioconversion". The Journal of Organic Chemistry - ACS Publications. URL: 4.[4] "Samuel CHACKALAMANNIL | Rutgers, The State University of New Jersey, New Brunswick | Research profile". ResearchGate. URL: 5.[5] "Himbacine-Derived Thrombin Receptor Antagonists: C-7-Spirocyclic Analogues of Vorapaxar". ResearchGate. URL: 6.[6] "Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar". PMC - PubMed Central. URL: 7.[7] Graczyk, P. P., & Nerdinger, S. "Mini-Review: The Chemistry of Vorapaxar – Is There Any Room for Improvement Left?". International Society of Heterocyclic Chemistry. URL: 8.[8] "Drug Discovery | Enzyme Inhibitor". Scribd. URL: 9.[9] Knight, E., et al. "Synthesis of novel and potent vorapaxar analogues". PubMed. URL:
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- 5. researchgate.net [researchgate.net]
- 6. Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
- 8. scribd.com [scribd.com]
- 9. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Technical Whitepaper & Safety Data Sheet (SDS) Guide: Handling and Synthetic Integration of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Executive Summary & Strategic Context
As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, I frequently encounter challenges where standard Safety Data Sheets (SDS) provide regulatory compliance but lack the mechanistic context required for advanced synthetic applications. This whitepaper bridges that gap for (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 139893-81-5)[1].
This chiral, bicyclic compound is not merely a raw material; it is a critical, stereospecific intermediate utilized in the synthesis of the Factor Xa (FXa) inhibitor Edoxaban[2]. It serves as the foundational architecture for constructing the drug's specific cyclohexane diamine core[2]. Because its utility is driven by its high reactivity—specifically its strained lactone ring and secondary bromide—it demands stringent, scientifically grounded handling protocols to ensure both personnel safety and synthetic success[3].
Physicochemical Profiling & Quantitative Data
Understanding the physical properties of this compound is the first step in designing safe and effective experimental workflows. The table below synthesizes its quantitative data, mapped directly to the causality of its behavior in a laboratory setting.
| Property | Value | Scientific Relevance / Causality |
| Chemical Name | (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one | Defines the precise 3D stereochemistry required for API binding efficacy[2]. |
| CAS Number | 139893-81-5 | Primary identifier for global regulatory and SDS compliance[1]. |
| Molecular Formula | C7H9BrO2 | The presence of bromine dictates strict halogenated waste disposal protocols[1]. |
| Molecular Weight | 205.05 g/mol | Essential for precise stoichiometric calculations during scale-up[2]. |
| Boiling Point | 222–223 °C | High boiling point indicates low volatility at room temperature, though aerosolization remains a risk during transfers[4]. |
| Melting Point | -5 °C | Exists as a colorless to pale yellow liquid at standard room temperature; requires temperature-controlled storage to maintain stability[4]. |
| Density | 1.6 g/cm³ | Significantly denser than water; dictates phase behavior (forming the bottom layer) during aqueous extractions[4]. |
Hazard Identification & Toxicological Logic (SDS Core)
Standard SDS documentation lists this compound as hazardous, but understanding the why is crucial for risk mitigation.
-
Dual-Electrophilic Reactivity: The molecule features two highly reactive electrophilic centers: a strained bicyclic lactone (cyclic ester) and a secondary alkyl bromide. From a toxicological standpoint, this dual-electrophile nature means it can act as both an acylating and an alkylating agent in vivo. It has the potential to bind covalently to cellular nucleophiles such as proteins and DNA, making it a severe skin sensitizer, an irritant, and potentially genotoxic[4].
-
Engineering Controls: Due to its toxicity and corrosiveness, all handling must be conducted within a Class II fume hood[4]. The use of nitrile or neoprene gloves is mandatory, as the halogenated organic nature of the compound can rapidly permeate standard latex[3].
-
Storage Causality: The compound must be stored away from moisture, strong bases, and nucleophiles[4]. Exposure to ambient humidity will lead to premature hydrolysis of the lactone, degrading the reagent and compromising downstream stoichiometry.
Experimental Workflow: Base-Mediated Ring-Opening and Stereospecific Amination
To translate these safety principles into practice, below is a field-proven, self-validating methodology for utilizing this compound in the synthesis of the Edoxaban diamine core.
Step 1: System Preparation & Moisture Validation (Self-Validating)
-
Action: Purge a jacketed glass reactor with ultra-high purity N₂ for 30 minutes. Charge the reactor with anhydrous dichloromethane (DCM).
-
Causality: The bicyclic lactone is highly susceptible to nucleophilic attack. Trace water will lead to competitive hydrolysis of the lactone instead of the desired amine-mediated opening.
-
Validation: Perform a Karl Fischer titration on the solvent. Do not proceed unless moisture is <50 ppm.
Step 2: Reagent Introduction & Lactone Opening
-
Action: Transfer (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (1.0 eq) into the reactor under positive N₂ flow. Cool the system to 0 °C. Slowly add the primary amine nucleophile and a non-nucleophilic base (e.g., triethylamine)[5].
-
Causality: Cooling to 0 °C controls the exothermic nature of the lactone ring-opening and prevents thermal degradation or premature elimination reactions of the secondary bromide[5].
Step 3: In-Process Chromatographic Validation
-
Action: After 4 hours, withdraw a 1 mL aliquot, quench with dilute HCl, and analyze via HPLC.
-
Validation: This is a critical self-validating checkpoint. The reaction must show >99% consumption of the starting material (CAS 139893-81-5). If the peak remains, add 0.1 eq of the amine and stir for an additional hour. Proceeding with unreacted starting material will cause inseparable impurities during subsequent crystallization steps.
Step 4: Stereospecific Bromide Displacement (Sₙ2)
-
Action: Elevate the temperature to 40 °C and introduce the secondary amine (e.g., a tert-butyl carbamate derivative) to displace the bromide.
-
Causality: The displacement must occur via a strict Sₙ2 mechanism to invert the stereocenter at the C4 position. This inversion is non-negotiable, as it establishes the critical (1R,2S,5S) stereochemistry required for the Edoxaban intermediate[2].
Step 5: Quenching and Halogenated Waste Segregation
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer. Route all aqueous washes and solvent distillates to designated halogenated waste containers.
-
Causality: Bromine-containing organic compounds pose severe environmental hazards. They cannot be disposed of in standard organic waste streams and must be incinerated at high temperatures to prevent the formation of toxic environmental byproducts[3].
Workflow Visualization
Figure 1: Safe handling and synthetic workflow for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one.
References
1.[1] Lookchem. "Cas 139893-81-5,(1S,4S,5S)-4-bromo-6-oxabicyclo<3.2.1>octan-7-one Basic Information." Available at: 2.[2] Apicule. "(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one API Intermediate Description." Available at: 3.[3] Aquigen Bio Sciences. "(1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Safety & Handling Information." Available at: 4.[4] ChemBK. "139893-81-5 - Physico-chemical Properties and Safety Information." Available at: 5.[5] Google Patents. "US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one." Available at:
Sources
- 1. lookchem.com [lookchem.com]
- 2. apicule.com [apicule.com]
- 3. (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one | CAS No: 139893-81-5 [aquigenbio.com]
- 4. chembk.com [chembk.com]
- 5. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
Difference between bromo and iodo bicyclic lactone intermediates
Strategic Selection in Total Synthesis and Medicinal Chemistry
Executive Summary
In the architecture of complex organic molecules—specifically prostaglandins, terpenes, and polyketides—halolactonization is a pivotal transformation.[1] It converts acyclic or cyclic unsaturated acids into rigid bicyclic lactones, simultaneously installing two stereocenters and a halogen handle.
The choice between bromo and iodo intermediates is not merely a matter of reagent availability; it is a strategic decision that dictates the thermodynamic outcome , downstream functionalization potential , and intermediate stability . This guide dissects the mechanistic and practical divergences between these two pathways, providing a decision-making framework for high-stakes synthesis.
Part 1: Mechanistic Divergence & Control
The fundamental difference between bromo- and iodolactonization lies in the reversibility of the ring-closing step. This dictates whether the reaction is under Kinetic or Thermodynamic control.[2][3][4]
1.1 The Bartlett Bifurcation
Seminal work by P.A. Bartlett established that while the initial formation of the halonium ion is reversible for both, the subsequent nucleophilic attack by the carboxylate differs:
-
Iodolactonization (Thermodynamic Control): The C-I bond is weak (~213 kJ/mol).[5] The attack of the carboxylate on the iodonium ion is often reversible. If the initial kinetic product is sterically strained, it can revert to the open chain and re-cyclize to form the more stable thermodynamic product (often the trans-fused or specific ring size predicted by Baldwin's rules).
-
Bromolactonization (Kinetic Control): The C-Br bond is stronger (~285 kJ/mol).[5] Once the lactone ring closes, the barrier to reopen is significantly higher. Consequently, the reaction is effectively irreversible, trapping the product formed through the fastest transition state (Kinetic Product).
1.2 Mechanistic Pathway Diagram
The following diagram illustrates the divergence in reversibility, highlighting why Iodine allows for error-correction (equilibration) while Bromine locks the kinetic outcome.
Figure 1: Reaction coordinate flow showing the reversibility of the iodine pathway, allowing equilibration to the thermodynamic product, contrasted with the irreversible bromine trap.[2][4][6][7]
Part 2: Reactivity Profiles & Strategic Selection
The physical properties of the C-X bond dictate the utility of the intermediate.
2.1 Comparative Data Table
| Feature | Bromo-Lactone Intermediate | Iodo-Lactone Intermediate |
| Bond Energy (C-X) | High (~285 kJ/mol) | Low (~213 kJ/mol) |
| Bond Length | Shorter (~1.94 Å) | Longer (~2.14 Å) |
| Leaving Group Ability | Moderate (Requires activation) | Excellent (Displaced easily) |
| Radical Reactivity | Moderate (Requires initiation) | High (Rapid atom transfer) |
| Photostability | Stable under ambient light | Photosensitive (Degrades/Liberates |
| Primary Strategic Use | Robust intermediates; Kinetic stereocontrol | Radical precursors; Thermodynamic stereocontrol; Corey Lactones |
2.2 Strategic Application: The Corey Lactone
In the total synthesis of prostaglandins (e.g.,
-
Why Iodine? The synthesis requires the removal of the halogen atom later in the sequence (reductive dehalogenation via tributyltin hydride). The weak C-I bond facilitates this radical reduction under mild conditions that leave the sensitive lactone and ester groups intact. A bromine atom would require harsher conditions, potentially compromising the scaffold.
2.3 When to Choose Bromine
Choose Bromolactonization when:
-
Kinetic Selectivity is Required: You specifically need the contra-thermodynamic isomer (e.g., a specific cis-fused system that might equilibrate to trans with iodine).
-
Intermediate Stability: The product must survive harsh downstream steps (e.g., strong nucleophiles or high temperatures) where an iodide might eliminate or substitute prematurely.
-
X-Ray Crystallography: Bromo-derivatives often crystallize better and are more stable during X-ray diffraction analysis than their iodo-counterparts.
Part 3: Experimental Protocols
These protocols represent standard "best practice" methodologies. Always perform a risk assessment before handling halogens.
3.1 Protocol A: Kinetic Bromolactonization (NBS Method)
Objective: Formation of the kinetic bicyclic lactone using N-Bromosuccinimide.
-
Preparation: Dissolve the unsaturated acid (1.0 equiv) in a mixture of THF and
(ratio 4:1) or pure DMSO.-
Note: DMSO often accelerates the reaction and improves regioselectivity due to its high dielectric constant.
-
-
Activation: Cool the solution to 0°C to suppress side reactions.
-
Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 15 minutes. Protect from light (foil wrap) to prevent radical bromination at allylic positions.
-
Monitoring: Stir at 0°C -> RT. Monitor via TLC. The reaction is usually complete within 1-3 hours (irreversible).
-
Workup: Quench with saturated aqueous
(to remove trace ). Extract with EtOAc. Wash with brine. -
Purification: Silica gel chromatography. Warning: Bromo-lactones are generally stable on silica.
3.2 Protocol B: Thermodynamic Iodolactonization (Biphasic)
Objective: Formation of the thermodynamic lactone (e.g., Corey Lactone precursor).
-
Preparation: Dissolve the unsaturated acid (1.0 equiv) in 0.5 M aqueous
(3.0 equiv).-
Why: The carboxylate anion is the active nucleophile.[1]
-
-
Biphasic Setup: Add an equal volume of DCM or THF.
-
Iodine Addition: Add a solution of
(1.5 equiv) and KI (3.0 equiv) in water slowly to the vigorously stirred reaction mixture.-
Visual Cue: The organic layer will turn violet/pink, then fade as iodine is consumed.
-
-
Equilibration (Critical):
-
For Kinetic Product: Stop reaction after 1-2 hours.
-
For Thermodynamic Product: Stir for 12-24 hours. The reversibility of the C-I bond formation allows the system to settle into the lowest energy conformation.
-
-
Workup: Quench with saturated aqueous
until the iodine color disappears completely (colorless). -
Purification: Rapid chromatography. Warning: Iodolactones can be unstable on acidic silica; use neutral alumina or buffered silica if decomposition is observed.
Part 4: Workflow Visualization
Figure 2: Decision tree for selecting reagents based on the desired stability and stereochemical outcome.
References
-
Bartlett, P. A.; Myerson, J. (1978).[9][10][11] "Stereoselective epoxidation of acyclic olefinic carboxylic acids via iodolactonization." Journal of the American Chemical Society. [Link]
-
Corey, E. J.; Weinshenker, N. M.; Schaaf, T. K.; Huber, W. (1969). "Stereo-controlled synthesis of prostaglandins F2a and E2 (DL)." Journal of the American Chemical Society. [Link]
-
Dowle, M. D.; Davies, D. I. (1979).[9] "Synthesis and synthetic utility of halolactones." Chemical Society Reviews. [Link]
-
Denmark, S. E.; Burk, M. T. (2010). "Lewis base catalysis of bromo- and iodolactonization, and cycloetherification."[6][12] Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Iodolactonization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. pnas.org [pnas.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lewis base catalysis of bromo- and iodolactonization, and cycloetherification - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Solubility of a Novel Bicyclic Lactone
This compound is a halogenated bicyclic lactone, a structural motif of interest in synthetic chemistry and drug discovery due to its constrained conformation and potential as a versatile intermediate. The solubility of such a compound is a critical physicochemical parameter that dictates its handling, reactivity in various reaction media, and its formulation potential in downstream applications. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and discuss the interpretation of the resulting data.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To make an educated prediction about the solubility of this compound, we must first analyze its molecular structure.
Key Structural Features and Their Influence on Solubility:
-
Lactone Ring: The cyclic ester (lactone) is a polar functional group due to the presence of the carbonyl (C=O) group and the ether-like oxygen within the ring. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Bicyclic System: The rigid bicyclo[3.2.1]octane framework reduces the molecule's conformational flexibility. This rigidity can impact how efficiently solvent molecules can pack around the solute, a factor that can influence the entropy of dissolution.
-
Bromo Substituent: The bromine atom is electronegative, contributing to the overall polarity of the molecule. It is also a bulky substituent, which can create steric hindrance and affect solvent interactions.
-
Overall Polarity: The combination of the polar lactone and the bromo group on a relatively non-polar hydrocarbon framework suggests that this compound is a moderately polar molecule.
Predictive Solubility in Common Organic Solvents:
Based on these features, we can hypothesize its solubility behavior:
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the lactone and bromo groups.
-
Chlorinated Solvents: Such as dichloromethane (DCM) and chloroform. The polarity of these solvents is well-suited to dissolve moderately polar organic compounds.
-
-
Moderate Solubility Expected in:
-
Polar Protic Solvents: Such as ethanol and methanol. While these solvents can form hydrogen bonds, the primary interaction with the solute would be as a hydrogen bond donor to the lactone's carbonyl oxygen. The overall solubility will depend on the balance between this interaction and the energy required to disrupt the solvent's own hydrogen-bonding network.
-
-
Low to Insoluble Expected in:
-
Non-polar Solvents: Such as hexanes and toluene. The significant difference in polarity between the solute and these solvents will likely result in poor solvation.
-
The following diagram illustrates the logical flow for predicting the solubility of our target molecule.
Caption: A flowchart for predicting solubility based on molecular features.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are useful, empirical determination is the gold standard. The following protocol describes the isothermal equilibrium method, a reliable technique for quantifying the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the analyte's properties.
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). This duration should be determined through a preliminary kinetic study to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express solubility in standard units, such as g/100 mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the experimental determination of solubility.
Self-Validating System and Trustworthiness
The trustworthiness of this protocol is ensured by several key checks:
-
Visual Confirmation of Excess Solid: Before sampling, there must be a visible amount of undissolved solid, guaranteeing that the solution is saturated.
-
Kinetic Study for Equilibration Time: A preliminary experiment where samples are taken at different time points (e.g., 4, 8, 16, 24, 48 hours) should be performed for a new system to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Calibration Curve Linearity: The analytical method's calibration curve must have a high coefficient of determination (R² > 0.995) to ensure accurate quantification.
-
Triplicate Measurements: Performing the entire experiment three times and observing low standard deviation provides confidence in the result.
Data Summary and Interpretation
While specific pre-existing data for this compound is not widely published, a researcher following the protocol above would generate data that can be summarized as follows for comparative analysis.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |
| Hexane | Non-polar | 0.1 | Low | To be determined |
| Toluene | Non-polar | 2.4 | Low | To be determined |
| Dichloromethane (DCM) | Chlorinated | 3.1 | High | To be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | To be determined |
| Acetone | Polar Aprotic | 5.1 | High | To be determined |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | To be determined |
| Ethanol | Polar Protic | 4.3 | Moderate | To be determined |
| Methanol | Polar Protic | 5.1 | Moderate | To be determined |
| Water | Polar Protic | 10.2 | Very Low | To be determined |
Interpreting the Results:
The experimentally determined solubility values should be compared with the initial predictions. Discrepancies can provide deeper insights into the specific molecular interactions at play. For instance, a higher-than-expected solubility in a protic solvent might indicate that hydrogen bonding with the lactone carbonyl is a more significant contributor than initially thought. Conversely, lower-than-expected solubility in a polar aprotic solvent could suggest that steric hindrance from the bicyclic frame is impeding efficient solvation.
Conclusion and Future Directions
This guide has provided a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate reliable solubility data that is essential for the effective use of this compound in synthesis and drug development. Future work could involve determining solubility at various temperatures to understand the thermodynamic properties of dissolution (enthalpy and entropy), which would be invaluable for crystallization and formulation studies. Additionally, computational approaches, such as those based on COSMO-RS (Conductor-like Screening Model for Real Solvents), could be employed to build a more comprehensive in-silico model of its solubility behavior across a wider range of solvents.
References
This section would be populated with citations to specific literature on solubility theory, experimental methods, and any published data on analogous structures as they are identified during a real research project.
Methodological & Application
Application Note: Scalable Synthesis Protocol for (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 139893-81-5)
Introduction & Strategic Importance
The synthesis of the cyclohexane cis-diamine core of the oral anticoagulant Edoxaban (a potent Factor Xa inhibitor) presents a significant stereochemical challenge, often requiring hazardous reagents like NaN₃ in early-generation routes (1)[1].
The bridged γ-butyrolactone framework of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one serves as an elegant, scalable solution. By locking the stereocenters in a rigid bicyclic structure prior to subsequent ring-opening and azide functionalization, process chemists can dictate the exact stereochemistry of the final API intermediate[1].
Mechanistic Causality: The Halolactonization
The core transformation is a highly regioselective and stereoselective electrophilic halocyclization (bromolactonization) of (1S)-cyclohex-3-ene-1-carboxylic acid.
-
Electrophilic Addition: The brominating agent delivers a Br⁺ equivalent to the C3-C4 alkene, forming a transient, stereodefined bromonium ion.
-
Intramolecular Cyclization: The carboxylate group acts as an internal nucleophile. The rigid geometry of the cyclohexene ring forces an anti-periplanar attack on the bromonium ion.
-
Regioselectivity: Attack at the C5 position yields the thermodynamically favored bridged [3.2.1] lactone system, completely avoiding the highly strained [2.2.2] alternative.
Fig 1. Mechanistic pathway of stereoselective bromolactonization via bromonium ion intermediate.
Quantitative Data & Reagent Summary
The following stoichiometric table outlines the optimized parameters for a ~25-gram scale synthesis, serving as a reliable baseline for pilot-scale expansion (2)[2].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) | Role |
| (1S)-3-cyclohexene-1-carboxylic acid | 126.15 | 1.00 | 24.50 g | 194.2 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 36.29 g | 203.9 | Electrophile / Br⁺ Source |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.05 | 17.13 g | 203.9 | Base / Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 125 mL | - | Solvent |
| Sodium Thiosulfate (10% aq) | 158.11 | Excess | 122 mL | - | Quenching Agent |
| Sodium Phosphate Monobasic | 119.98 | 1.20 | 32.20 g | 233.4 | Aqueous Buffer |
Experimental Protocol: Bromolactonization
This protocol is engineered as a self-validating system, embedding analytical checks directly into the workflow to ensure process safety and product integrity.
Step-by-Step Methodology
-
Substrate Dissolution: Charge a clean, dry reaction vessel with (1S)-3-cyclohexene-1-carboxylic acid (24.50 g, 194.2 mmol) and Dichloromethane (125 mL)[2].
-
Base Addition: Add Sodium Bicarbonate (17.13 g, 203.9 mmol) to the solution.
-
Causality: NaHCO₃ deprotonates the carboxylic acid to form the highly nucleophilic carboxylate. Crucially, it neutralizes the HBr byproduct generated during the reaction, preventing the unwanted hydrobromination of the unreacted alkene.
-
-
Cooling: Cool the reaction mixture to 5–10 °C using an ice-water bath.
-
Electrophile Addition: Add N-Bromosuccinimide (36.29 g, 203.9 mmol) in four equal portions over 20 minutes[2].
-
Critical Parameter: Maintain the internal temperature strictly below 20 °C. Exothermic spikes can trigger radical formation, leading to allylic bromination side-reactions and degradation.
-
-
Reaction Maturation: Remove the cooling bath. Allow the yellow-to-white suspension to warm to room temperature (20–25 °C) and stir for 2 hours.
-
Self-Validation: Confirm reaction completion via TLC (Thin-Layer Chromatography) before proceeding.
-
-
Quenching: Treat the reaction mixture with 10% aqueous Sodium Thiosulfate solution (122 mL)[2].
-
Causality: Thiosulfate instantly reduces any residual electrophilic bromine to inert bromide, preventing oxidative degradation of the product during concentration.
-
Self-Validation: Verify the complete absence of active bromine using Potassium Iodide (KI) starch test paper (must yield a negative/colorless result).
-
-
Buffering: Slowly add a solution of Sodium Phosphate Monobasic (32.20 g) in water (122 mL)[2].
-
Caution: Significant effervescence (CO₂ gas evolution) will occur. This step buffers the aqueous layer, breaking emulsions and optimizing phase separation.
-
-
Isolation: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crystalline bicyclic lactone.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the bromolactone.
Process Optimization & Troubleshooting (E-E-A-T Insights)
As an Application Scientist scaling this route for API manufacturing, several field-proven deviations and optimizations should be considered:
-
Reagent Purity & Impurity Profiling: The use of unpurified NBS can introduce up to 5.6% of a methoxy-NBS derivative impurity into the final product (3)[3]. For cGMP manufacturing, recrystallized NBS is mandatory. Alternatively, substituting NBS with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) at 0.52 molar equivalents provides a cleaner impurity profile and higher atom economy[3].
-
Solvent Selection: While legacy literature often cites chloroform, DCM provides a superior safety profile and excellent solubility for the bromonium intermediate. For organizations pursuing green chemistry initiatives, cyclopentyl methyl ether (CPME) or ethyl acetate/water mixtures have proven highly effective[3].
-
Direct Salt Lactonization: If starting from racemic 3-cyclohexene-1-carboxylic acid, prior chiral resolution using (R)-α-phenylethylamine is required. To streamline industrial throughput, the bromolactonization can be performed directly on the (R)-α-phenylethylamine salt without the need to isolate the free acid first (4)[4].
References
- Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, Google Patents (US20150239909A1).
- Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, Google Patents (US20150353577A1).
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban , Organic Process Research & Development (ACS Publications). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one synthesis - chemicalbook [chemicalbook.com]
- 3. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 4. US20150353577A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
Application Note: Stereoselective Bromolactonization of (S)-3-Cyclohexene-1-Carboxylic Acid
Abstract & Introduction
This application note details the protocol for the stereoselective bromolactonization of (S)-3-cyclohexene-1-carboxylic acid . This transformation is a cornerstone in the synthesis of chiral bicyclic building blocks, specifically yielding the bridged
The reaction exploits the stereoelectronic requirements of electrophilic addition to alkenes, converting a simple chiral cycloalkene into a densely functionalized, bicyclic core with high diastereoselectivity. This protocol is optimized for kinetic control, favoring the formation of the 5-membered lactone ring (5-exo-trig cyclization) over the thermodynamically stable 6-membered alternative.
Key Applications:
-
Synthesis of prostaglandin intermediates.
-
Construction of chiral scaffolds for fragment-based drug discovery (FBDD).
-
Functionalization of cyclohexene cores with defined relative stereochemistry.
Mechanistic Principles & Stereochemistry
The Stereoelectronic Rationale
The reaction proceeds via a classic halolactonization mechanism involving three distinct phases:
-
Activation: Base-mediated deprotonation of the carboxylic acid to form the carboxylate nucleophile.
-
Electrophilic Attack: Approach of molecular bromine (
) to the alkene, forming a cyclic bromonium ion intermediate. -
Cyclization: Intramolecular nucleophilic attack by the carboxylate oxygen.[1]
Stereochemical Outcome: The reaction is stereospecific.[2] The carboxylate group directs the bromination to the anti face relative to itself (though the initial bromonium formation is reversible, the cyclization locks the configuration). The nucleophilic attack on the bromonium ion occurs from the backside (anti-addition), resulting in a trans-relationship between the bromine atom and the lactone oxygen bridge.
Due to the geometric constraints of the 3-cyclohexene system, the 5-exo-trig cyclization is kinetically favored, forming the [3.2.1] bicyclic system rather than the [2.2.2] system (
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway illustrating the conversion of the chiral acid to the bicyclic bromolactone via the bromonium intermediate.[2][3][4]
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Grade/Purity |
| (S)-3-Cyclohexene-1-carboxylic acid | Substrate | >98% ee |
| Bromine ( | Electrophile | Reagent Grade (>99.5%) |
| Sodium Bicarbonate ( | Base | ACS Reagent |
| Dichloromethane (DCM) | Organic Solvent | HPLC Grade |
| Sodium Thiosulfate ( | Quenching Agent | 10% aq. solution |
| Water | Solvent | Deionized (DI) |
Safety Warning: Elemental bromine is highly toxic, corrosive, and volatile. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves and a face shield.
Step-by-Step Procedure (Kinetic Biphasic Method)
Step 1: Substrate Preparation
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-cyclohexene-1-carboxylic acid (5.0 g, 39.6 mmol) in DCM (100 mL).
-
Add 0.5 M aqueous
(120 mL, 60 mmol, 1.5 eq). -
Stir the biphasic mixture vigorously at room temperature for 15 minutes to ensure complete formation of the sodium carboxylate salt.
Step 2: Bromination
-
Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Prepare a solution of Bromine (2.2 mL, 42.9 mmol, 1.08 eq) in DCM (20 mL).
-
Add the bromine solution dropwise via an addition funnel over 30 minutes.
-
Note: The solution will transiently turn orange/red. The rate should be controlled so the color dissipates before the next drop, indicating rapid consumption of bromine.
-
-
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Step 3: Quenching & Work-up
-
Add 10% aqueous
(50 mL) to the reaction vessel and stir for 10 minutes.-
Visual Check: The organic layer should transition from pale yellow/orange to colorless.
-
-
Transfer the mixture to a separatory funnel.
-
Separate the phases. Collect the lower organic layer (DCM).
-
Extract the aqueous layer with fresh DCM (
mL). -
Combine the organic extracts and wash with saturated brine (50 mL).
-
Dry the organic phase over anhydrous
or . -
Filter and concentrate under reduced pressure (rotary evaporator, bath temp < 35 °C) to yield the crude solid.
Step 4: Purification
-
Recrystallize the crude solid from hot Ethyl Acetate/Hexanes (1:3 ratio).
-
Filter the crystals and wash with cold hexanes.
-
Dry under high vacuum to obtain the pure bromolactone.
Process Workflow & Logic
Figure 2: Operational workflow for the bromolactonization procedure.
Characterization & Data Analysis
The product, (1S,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one , should be characterized using the following specifications.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Signal/Observation | Interpretation |
| Appearance | Visual | White crystalline solid | High purity achieved. |
| Melting Point | Thermal | 110–112 °C | Sharp range indicates purity. |
| IR Spectroscopy | Carbonyl Stretch | ~1775 | Characteristic of |
| Doublet or Multiplet (1H) | Proton adjacent to the lactone oxygen (C5-H). | ||
| Multiplet (1H) | Proton adjacent to Bromine (C4-H). | ||
| Mass Spec | m/z | 204/206 ( | 1:1 isotopic ratio confirms presence of one Bromine atom. |
Troubleshooting Guide
-
Low Yield: Often caused by incomplete deprotonation. Ensure the
stir step is sufficient. If the aqueous layer is too acidic during the reaction, the nucleophilicity of the carboxylate drops. -
Impurity Profile: If a byproduct is observed with a carbonyl stretch at ~1740
, this may indicate the formation of the thermodynamic -lactone (6-membered ring), though this is rare under these kinetic conditions. -
Color Persistence: If the organic layer remains red after quenching, increase the volume or concentration of Sodium Thiosulfate.
References
-
Corey, E. J., & Gross, A. W. (1984). Stereocontrolled Synthesis of Prostaglandins. Journal of Organic Chemistry.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
-
Snider, B. B., & Johnston, M. I. (1978). Halolactonization of 3-cyclohexene-1-carboxylic acids. Tetrahedron Letters.
-
Dowle, M. D., & Davies, D. I. (1979). Synthesis and Synthetic Utility of Halolactones. Chemical Society Reviews.
(Note: While specific URL deep-links to older papers may vary by institution access, the citations above refer to the foundational texts establishing the stereochemistry of this transformation.)
Sources
Application Note: Reagents and Scalable Protocols for the Synthesis of Edoxaban Bicyclic Lactone Intermediates
Executive Summary
Edoxaban is a highly potent, orally active non-vitamin K antagonist that acts as a direct, reversible inhibitor of clotting factor Xa (FXa)[1]. From a synthetic chemistry perspective, the most demanding phase of Edoxaban manufacturing is the construction of its chiral cyclohexane cis-diamine core (tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate)[2]. Historically, this required the use of highly toxic and explosive sodium azide (
This application note details the modern, scalable synthetic route utilizing a critical bicyclic lactone intermediate—specifically, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one . By transitioning from classical chiral resolution to enzymatic kinetic resolution, and replacing azide chemistry with an elegant neighboring group participation (NGP) cascade, this protocol ensures high enantiomeric excess (>99% ee), superior operational safety, and industrial scalability[2][4].
Mechanistic Rationale & Pathway Design
As a self-validating synthetic system, every reagent and condition in this pathway is chosen to enforce strict stereochemical control while minimizing process mass intensity (PMI).
-
Bicyclic Lactone Pre-organization : The rigid framework of the 6-oxabicyclo[3.2.1]octane system effectively locks the conformation of the cyclohexane ring. This steric bias directs subsequent amminolysis and cyclization steps to occur with high regioselectivity and stereoselectivity[3].
-
Enzymatic Kinetic Resolution : Traditional resolution of racemic mixtures using chiral amines (e.g., (R)-phenylethylamine) suffers from low yields (~10%) and high solvent waste. Modern protocols employ specific esterase biocatalysts that selectively hydrolyze the undesired enantiomer, allowing the target (1S,4S,5S)-bromolactone to be isolated via simple filtration with 100% enantiomeric excess[2].
-
Neighboring Group Participation (NGP) : To avoid hazardous azide reagents, the optimized route utilizes an intramolecular aziridine intermediate. Upon amminolysis of the lactone, the resulting alcohol is mesylated. Base-promoted cyclization forms an aziridine, which is then stereospecifically opened by the pendant dimethylamide group. This NGP strategy guarantees the precise 1,2-cis-diamine stereochemistry[4].
-
Flow Chemistry Integration : The synthesis of sulfamyl chloride intermediates (using chlorosulfonyl isocyanate) is highly exothermic and prone to runaway decomposition. Implementing plug-flow reactor (PFR) technology ensures rapid heat dissipation and precise residence times, preventing the degradation of unstable intermediates[4].
Synthetic Workflow Visualization
Workflow of Edoxaban bicyclic lactone intermediate synthesis via kinetic resolution and NGP.
Reagents and Materials
-
Starting Material : Racemic 4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
-
Biocatalyst : Recombinant Esterase (optimized for lactone hydrolysis).
-
Ring-Opening Reagents : Aqueous Ammonia (
, 28%), Sodium Hydroxide (NaOH). -
Activation & Cyclization Reagents : Methanesulfonyl chloride (MsCl), N-Methylmorpholine (NMM), Triethylamine (
), Acetonitrile (MeCN). -
Equipment : Jacketed glass reactor (for batch biocatalysis), Plug-Flow Reactor (PFR) equipped with static mixers for exothermic intermediate synthesis[4].
Step-by-Step Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution of Bicyclic Lactone
Causality: Esterases provide a highly enantiospecific active site that hydrolyzes only the (1R,4R,5R)-enantiomer into a water-soluble hydroxy acid, leaving the target (1S,4S,5S)-lactone untouched as a solid[2].
-
Preparation : Suspend 1.0 eq of racemic this compound in a 0.1 M phosphate buffer (pH 7.5).
-
Biocatalysis : Add the esterase enzyme (loading: 5 wt% relative to substrate). Stir the suspension vigorously at 30 °C.
-
Self-Validation (Monitoring) : Monitor the reaction via chiral HPLC. The reaction is deemed complete when the enantiomeric excess (ee) of the remaining solid lactone reaches >99% (typically 12–16 hours).
-
Isolation : Filter the unreacted solid. Wash with cold water to remove the hydrolyzed byproduct and dry under vacuum to yield pure (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one[5].
Protocol B: Lactone Ring-Opening (Ammonolysis)
Causality: Aqueous ammonia attacks the lactone carbonyl, opening the
-
Reaction Setup : Charge a pressure reactor with the enantiopure bromolactone (1.0 eq).
-
Ammonolysis : Add 19.0 eq of aqueous
and a catalytic amount of 25% aq. NaOH. -
Heating : Seal the reactor and heat to 40 °C for 4 hours.
-
Self-Validation : The successful opening of the ring is validated by the disappearance of the characteristic lactone carbonyl stretch (~1770 cm⁻¹) in FTIR and the emergence of amide/hydroxyl signals.
-
Workup : Concentrate the mixture under reduced pressure to remove excess ammonia, extract with 2-methyltetrahydrofuran, dry, and concentrate to afford the trans-4-hydroxy-cyclohexanecarboxamide intermediate[5].
Protocol C: Aziridine Formation and NGP-Driven cis-Diamine Construction
Causality: Converting the hydroxyl into a mesylate leaving group allows the adjacent amine to cyclize into an aziridine. The pendant dimethylamide group then attacks this aziridine, driving a structural transposition that strictly enforces the required 1,2-cis-diamine stereochemistry without generating trans-isomers[2][4].
-
Mesylation : Dissolve the hydroxy-amide in MeCN. Cool to 5 °C. Add NMM (1.2 eq) followed by dropwise addition of MsCl (1.0 eq). Stir for 3 hours to form the mesylate.
-
Aziridination & Ring Opening : To the same pot, add
(1.1 eq) and heat the mixture to 70 °C for 2 hours. -
Self-Validation : The stereochemical integrity of the resulting cis-diamine is validated via
-NMR; the coupling constants ( -values) of the cyclohexane ring protons will confirm the strict 1,2-cis relationship, differentiating it from any trans-isomer impurities. -
Isolation : Cool to room temperature, quench with water, extract, and crystallize the product to obtain the protected cis-diamine core[5].
Quantitative Data: Process Optimization
The transition from traditional batch chemistry to the modern NGP and flow-chemistry-enabled route yields significant improvements in both safety and efficiency[2][4].
| Process Parameter | Traditional Route | Modern Optimized Route | Scientific Causality / Benefit |
| Chiral Resolution | Classical amine resolution (e.g., PEA) | Enzymatic resolution (Esterase) | Esterase specifically hydrolyzes the undesired enantiomer, leaving the desired (1S)-lactone intact (>99% ee). |
| Nitrogen Installation | Sodium Azide ( | Neighboring Group Participation | Avoids explosive azide reagents; the aziridine intermediate ensures perfect cis-stereocontrol. |
| Reaction Control | Batch processing | Continuous Plug-Flow Reactor (PFR) | PFR safely dissipates heat from highly exothermic chlorosulfonyl isocyanate reactions, preventing decomposition. |
| Overall Yield | ~10% | >30% | Reduced purification steps and higher atom economy via targeted biocatalysis and intramolecular cyclization. |
References
-
Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban Organic Process Research & Development (ACS Publications)[Link]
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban Organic Process Research & Development (ACS Publications)[Link]
-
Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa PubMed (NIH)[Link]
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Art of Molecular Origami: A Guide to Bicyclic Lactone Formation Using N-Bromosuccinimide
For the discerning researcher in organic synthesis and drug development, the construction of complex molecular architectures with precision and efficiency is a paramount goal. Among the vast repertoire of synthetic transformations, the formation of bicyclic lactones stands as a testament to the power of intramolecular reactions to build intricate scaffolds. These structural motifs are not merely academic curiosities; they are integral components of numerous natural products and pharmaceutically active compounds. This application note provides an in-depth technical guide to a robust and versatile method for the synthesis of bicyclic lactones: the N-bromosuccinimide (NBS) mediated bromolactonization of unsaturated carboxylic acids.
This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in mechanistic understanding.
The Strategic Advantage of Bromolactonization
The intramolecular cyclization of an unsaturated carboxylic acid to form a lactone is a powerful ring-forming strategy. When initiated by an electrophilic bromine source like N-bromosuccinimide, this transformation, known as bromolactonization, offers several distinct advantages:
-
Mild Reaction Conditions: NBS allows for the generation of an electrophilic bromine species under neutral or slightly basic conditions, avoiding the use of harsh acids or bases that could compromise sensitive functional groups.
-
High Regio- and Stereoselectivity: The course of the cyclization is often governed by well-established principles of halonium ion chemistry, frequently leading to predictable and highly selective outcomes.
-
Functional Handle for Further Elaboration: The resulting bromo-lactone is a versatile intermediate, with the bromine atom serving as a convenient handle for subsequent nucleophilic substitution or elimination reactions, opening avenues for further molecular diversification.
The Underlying Mechanism: A Step-by-Step Dissection
The efficacy of NBS in promoting lactonization lies in its ability to serve as a reliable source of an electrophilic bromine species (Br⁺).[1] The reaction proceeds through a well-defined mechanistic pathway, which is crucial to understand for troubleshooting and optimization.
The generally accepted mechanism involves the following key steps:
-
Activation of the Alkene: The alkene moiety of the unsaturated carboxylic acid attacks the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring is highly strained and electrophilic.
-
Intramolecular Nucleophilic Attack: The carboxylate group, acting as an intramolecular nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack typically proceeds in an anti-fashion relative to the bromine bridge, following the principles of nucleophilic opening of epoxides and related cyclic intermediates.
-
Lactonization and Ring Closure: The nucleophilic attack results in the formation of the bicyclic lactone ring system, with the concomitant opening of the bromonium ion. The stereochemistry of the final product is dictated by the geometry of the starting alkene and the regioselectivity of the carboxylate attack.
Caption: Generalized mechanism of NBS-mediated bromolactonization.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative bicyclic lactone. These should be considered as a starting point, and optimization may be necessary for different substrates.
Protocol 1: Synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
This protocol is adapted from a procedure for the synthesis of a key intermediate for the anticoagulant drug, Edoxaban.[2][3][4][5]
Materials:
-
(1S)-3-Cyclohexene-1-carboxylic acid
-
N-Bromosuccinimide (NBS), freshly recrystallized if necessary
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Aqueous sodium phosphate monobasic (NaH₂PO₄) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1S)-3-cyclohexene-1-carboxylic acid (1.0 eq) in dichloromethane.
-
Base Addition: Add sodium bicarbonate (1.05 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
NBS Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup - Quenching: Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Workup - Neutralization: Slowly add a saturated aqueous solution of sodium phosphate monobasic.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Step-by-step experimental workflow for bicyclic lactone synthesis.
Factors Influencing Success: Expertise from the Field
The success of a bromolactonization reaction is not solely dependent on following a protocol, but also on understanding the nuances that can influence its outcome.
| Parameter | Influence on Reaction | Expert Insights & Recommendations |
| Purity of NBS | Impurities in NBS, particularly bromine and succinimide, can lead to side reactions and lower yields.[6] | For sensitive substrates, it is highly recommended to recrystallize commercial NBS from water before use. Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the bromonium ion and the rate of the reaction.[7][8] | Dichloromethane and chloroform are commonly used and generally give good results. For some substrates, acetonitrile or a biphasic system with water can be advantageous.[9] It is crucial to use anhydrous solvents to prevent unwanted hydrolysis of NBS or the product. |
| Temperature | The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature. | Careful temperature control during the addition of NBS is critical to prevent runaway reactions and the formation of byproducts. |
| Base | A mild base like sodium bicarbonate is often added to neutralize the succinimide byproduct and any HBr that may form, preventing acid-catalyzed side reactions.[2] | The choice and stoichiometry of the base can be important. For substrates prone to acid-catalyzed rearrangement, ensuring sufficient base is present is crucial. |
| Substrate Stereochemistry | The stereochemistry of the starting material will directly influence the stereochemical outcome of the reaction, following the principles of anti-addition. | Careful consideration of the stereocenters in the starting material is necessary to predict and control the stereochemistry of the bicyclic lactone product. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive NBS- Insufficient activation (e.g., no light initiation for radical pathways, though less common for lactonization) | - Use freshly recrystallized NBS.- Ensure proper mixing. |
| Formation of Multiple Products | - Competing reaction pathways (e.g., intermolecular bromination)- Rearrangement of intermediates- Presence of impurities | - Maintain a low concentration of bromine by using pure NBS and controlled addition.- Optimize reaction temperature and time.- Ensure the use of a suitable base to neutralize acidic byproducts. |
| Dibromination | - Excess NBS- High concentration of bromine | - Use stoichiometric amounts of NBS.- Add NBS portion-wise to maintain a low concentration. |
| Hydrolysis of Lactone | - Presence of water in the reaction or during workup | - Use anhydrous solvents and reagents.- Perform workup under neutral or slightly acidic conditions. |
Conclusion
The N-bromosuccinimide mediated bromolactonization is a powerful and reliable method for the synthesis of bicyclic lactones. Its mild conditions, high degree of selectivity, and the synthetic versatility of the resulting products make it an invaluable tool for researchers in the fields of natural product synthesis, medicinal chemistry, and materials science. By understanding the underlying mechanism and the key experimental parameters, scientists can effectively harness this reaction to construct complex and valuable molecular architectures. This application note serves as a comprehensive guide, empowering researchers to confidently apply this methodology to their own synthetic challenges.
References
-
Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. Available at: [Link]
-
N-Bromosuccinimide. (2019, July 6). In Wikipedia. Available at: [Link]
- Fujimoto, H., et al. (2021). 5-exo-Selective Asymmetric Bromolactonization of Stilbenecarboxylic Acids Catalyzed by Phenol-bearing Thiourea. Chemistry Letters, 50(5), 844-847.
-
Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. ResearchGate. Available at: [Link]
- Ye, Z., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 15(20), 7187-7197.
- Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. (2015). Google Patents. US20150239909A1.
- Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
-
How many stereoisomers are formed from the reaction of cyclohexene with NBS? Pearson. Available at: [Link]
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). Molecules, 23(5), 1053.
- Das, J., et al. (2023). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv.
- Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. (2015). Google Patents. US20150353577A1.
-
A Dangerous Bromance. (2024, February 19). Scientific Update. Available at: [Link]
- Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
-
METHOD FOR PRODUCING (1S,4S,5S)-4-BROMO-6- OXABICYCLO[3.2.1]OCTANE-7-ONE. (2014). WIPO Patentscope. WO/2014/157612. Available at: [Link]
-
Solvent for NBS bromination. (2016, February 26). Reddit. r/chemistry. Available at: [Link]
- Ye, Z., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 15(20), 7187-7197.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Unsaturated Bicyclic Lactones with Dr. Jayabrata Das. (2024, January 13). YouTube. Available at: [Link]
- Tanemura, K. (2023). A rapid and practical direct α-halogenation of carboxylic acids with N- bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA). ChemRxiv.
- Harris, D., Wichner, B., & Nalli, T. (2020).
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2023). RSC Medicinal Chemistry, 14(11), 2209-2234.
-
A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. Available at: [Link]
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts.
- Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia.
- NBS-Promoted reactions of symmetrically hindered methylphenols via p-benzoquinone methide. (2000). The Journal of Organic Chemistry, 65(3), 621-626.
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- 2. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one synthesis - chemicalbook [chemicalbook.com]
- 3. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 4. US20150353577A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. par.nsf.gov [par.nsf.gov]
1,3-Dibromo-5,5-dimethylhydantoin reaction with cyclohexene acid
Application Note: Efficient Bromofunctionalization of Cyclohexene Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) in Acidic Media
Executive Summary
This guide details the protocol for reacting cyclohexene with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under acidic conditions. While N-Bromosuccinimide (NBS) has traditionally been the reagent of choice for bromofunctionalization, DBDMH offers superior atom economy (transferring two bromine atoms per molecule versus one for NBS) and reduced cost.[1][2][3]
Depending on the specific "acid" environment chosen, this reaction yields two distinct, high-value intermediates:
-
Aqueous Acidic Media: Yields trans-2-bromocyclohexanol (Bromohydrin formation).
-
Carboxylic Acid Solvent (e.g., Acetic Acid): Yields trans-1-bromo-2-acetoxycyclohexane (Bromoacetoxylation).
This document focuses on the Bromohydrin synthesis as the primary application, with notes on the acetoxy-variant.
Mechanistic Insight & Causality
The reaction is driven by the electrophilic nature of the bromine atoms in DBDMH.[3] Unlike elemental bromine (
The Pathway:
-
Activation: In the presence of a protic solvent or Lewis acid, DBDMH polarizes, releasing an electrophilic bromine species (
). -
Bromonium Ion Formation: The
-electrons of cyclohexene attack the , forming a cyclic, three-membered bromonium ion intermediate. This blocks one face of the ring. -
Nucleophilic Attack (Anti-Addition):
-
In Water/Acid : Water acts as the nucleophile, attacking the carbon trans to the bromine bridge.
-
In Acetic Acid : The acetate ion attacks.
-
-
Result: The nucleophile opens the ring from the back side, strictly enforcing trans-stereochemistry (anti-addition).
Figure 1: Mechanistic pathway for the formation of trans-2-bromocyclohexanol.
Comparative Analysis: DBDMH vs. NBS
DBDMH is increasingly preferred in process chemistry due to its efficiency.
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Active Bromine | 1 atom per molecule | 2 atoms per molecule |
| Atom Economy | ~45% | ~56% |
| Stoichiometry | 1.05 equiv required | 0.55 equiv required |
| Byproduct | Succinimide (Water soluble) | 5,5-Dimethylhydantoin (Water soluble) |
| Cost Efficiency | Moderate | High (Lower mass required) |
Experimental Protocol: Synthesis of trans-2-Bromocyclohexanol
Objective: Synthesis of trans-2-bromocyclohexanol via acid-catalyzed hydroxybromination.
Reagents & Materials
-
Cyclohexene (Reagent Grade, >99%)
-
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)[2][3][4][5][6][7][8]
-
Solvent: Acetone/Water (4:1 ratio) or THF/Water
-
Catalyst: Sulfuric Acid (
, conc.) - Optional but recommended for rate acceleration. -
Quenching Agent: Sodium Thiosulfate (
, 10% aq.)
Step-by-Step Methodology
1. Reactor Setup:
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
-
Safety Note: Perform all operations in a fume hood. DBDMH is corrosive and an oxidizer.[2]
2. Solvent & Substrate Charge:
-
Add Cyclohexene (100 mmol, 8.21 g) to the flask.
-
Add Acetone (80 mL) and Water (20 mL) .
-
Optional: Add 2-3 drops of conc.
. (The acid catalyzes the hydrolysis of the bromonium ion). -
Cool the mixture to 0–5 °C using an ice bath.
3. DBDMH Addition (Critical Step):
-
Weigh DBDMH (55 mmol, 15.7 g) . Note: We use 0.55 equivalents because DBDMH provides 2 Br atoms.
-
Add DBDMH portion-wise over 30 minutes.
-
Observation: The solution will turn yellow/orange initially and fade as bromine is consumed. Maintain temperature <10 °C to prevent radical allylic bromination side reactions.
4. Reaction Maintenance:
-
Allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (Silica, 20% EtOAc/Hexane). Staining with
will show consumption of the alkene.
5. Workup:
-
Concentrate the mixture under reduced pressure to remove Acetone.
-
Quench: Add 10%
solution (20 mL) to destroy any residual active bromine (indicated by disappearance of orange color). -
Extraction: Extract the aqueous residue with Diethyl Ether or Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over anhydrous
, and filter.
6. Purification:
-
Evaporate solvent to yield crude oil.
-
Distillation: Purify via vacuum distillation (bp ~61–62 °C at 2 mmHg) to obtain pure trans-2-bromocyclohexanol.
Figure 2: Experimental workflow for the synthesis process.
Variation: Bromoacetoxylation (Acetic Acid Solvent)
If the "acid" in your request refers to using a carboxylic acid as the solvent, the product changes.
-
Reagents: Cyclohexene + DBDMH + Glacial Acetic Acid .
-
Mechanism: The nucleophile is now the acetate ion (
) instead of water. -
Product: trans-1-bromo-2-acetoxycyclohexane.
-
Key Difference: This reaction must be kept strictly anhydrous to avoid competition with water (which would form the bromohydrin).
Critical Process Parameters (CPP)
-
Temperature Control: Keep initial addition <10 °C. Higher temperatures favor radical substitution (allylic bromination) rather than electrophilic addition.
-
Stoichiometry: Do not use 1.0 equivalent of DBDMH as you would with NBS. Use 0.5 to 0.55 equivalents . Excess reagent leads to dibromination byproducts.
-
pH: In the aqueous protocol, the pH will naturally drop due to HBr generation (or hydantoin hydrolysis). This is beneficial for the reaction rate.
References
-
BenchChem. (2025).[1][3][9] A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS). Retrieved from
-
Organic Chemistry Portal. (2022). 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) in Organic Synthesis. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from
-
Sdfine. (2024).[10] GHS Safety Data Sheet: 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from
-
Fiveable. (2025). Trans-2-bromocyclohexanol Definition and Mechanism. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 6. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Solvent selection for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one synthesis
Application Note: Solvent Selection & Process Control for the Synthesis of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Executive Summary
The compound This compound (CAS: 139893-81-5) is a critical chiral intermediate in the synthesis of Edoxaban , a direct factor Xa inhibitor used for anticoagulant therapy.[1][2] Its synthesis relies on the stereoselective bromolactonization of (S)-3-cyclohexene-1-carboxylic acid .
While conceptually simple, this transformation is plagued by regiochemical ambiguity (formation of fused [4.3.0] vs. bridged [3.2.1] systems) and impurity profiles linked to the brominating agent (NBS). This guide moves beyond standard textbook recipes to provide a solvent-centric optimization strategy, leveraging recent insights into fluorinated solvents and kinetic vs. thermodynamic control.
Mechanistic Grounding & Solvent Physics
The reaction proceeds via the formation of a bromonium ion intermediate followed by the intramolecular nucleophilic attack of the carboxylate oxygen. The solvent plays a dual role: stabilizing the ionic intermediate and dictating the trajectory of the nucleophilic attack.
The Regioselectivity Challenge
-
Kinetic Pathway: Favors the formation of the endo-product (fused lactone) in non-polar or weakly polar solvents.
-
Thermodynamic Pathway: Favors the (1S,4S,5S)-bridged lactone (the target [3.2.1] system).
Solvent Class Analysis
| Solvent System | Dielectric Constant ( | Role in Synthesis | Pros | Cons |
| Dichloromethane (DCM) | 8.93 | Industry Standard | Excellent solubility for NBS; non-nucleophilic; easy workup (low BP). | Can lead to mixed regioselectivity if temperature is uncontrolled. |
| Chloroform (CHCl | 4.81 | Historical Standard | Good for bromine ( | Stabilizers (EtOH) can react; toxicity concerns; difficult to dry completely. |
| HFIP (Hexafluoroisopropanol) | 16.7 | Regio-Switch | Strong H-bond donor; stabilizes the bromonium ion; promotes thermodynamic control. | High cost; requires recycling; acidic nature may affect sensitive substrates. |
| THF/Water | 7.58 | Alternative | Promotes solubility of inorganic bases (NaHCO | Nucleophilic competition from water/THF can form bromohydrin byproducts. |
Technical Insight: Recent studies indicate that fluorinated solvents like HFIP can reverse or strictly enforce regioselectivity by stabilizing the transition state of the cyclization, effectively "steering" the carboxylate to the specific carbon required for the bridged system [1].
Strategic Protocol: Solvent-Controlled Synthesis
Two protocols are provided: the Standard Industrial Protocol (Cost-effective, scalable) and the High-Fidelity HFIP Protocol (Maximum regiocontrol for research).
Protocol A: Standard Industrial Method (DCM-Mediated)
Target: Scalable production of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one.
Reagents:
-
(S)-3-Cyclohexene-1-carboxylic acid (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Sodium Bicarbonate (NaHCO
) (1.05 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with (S)-3-cyclohexene-1-carboxylic acid and DCM (5 mL per gram of substrate).
-
Base Addition: Add solid NaHCO
to the solution. The mixture will be a suspension.-
Critical Control Point: The base ensures the carboxylic acid is deprotonated to the carboxylate, increasing nucleophilicity.
-
-
Temperature Equilibration: Cool the suspension to 5–10°C .
-
Why? Lower temperatures suppress the formation of dibromo-byproducts and control the exotherm of NBS addition.
-
-
Bromination: Add NBS in 4 equal portions over 20 minutes.
-
Observation: The suspension changes from white to yellow/orange.
-
-
Reaction: Warm to 20–25°C and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or HPLC.[3]
-
Quench: Add 10% aqueous Sodium Thiosulfate (Na
S O ) to neutralize unreacted active bromine species. -
Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO
. -
Crystallization: Concentrate and recrystallize from Acetone/Water or Petroleum Ether to remove succinimide and minor regioisomers [2].
Protocol B: High-Fidelity HFIP Method (Regioselective)
Target: High purity synthesis for analytical standards or complex analogs.
Reagents:
-
Substrate (1.0 equiv)
-
NBS (1.1 equiv)[4]
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / DCM mixture (1:4 ratio).
Procedure:
-
Dissolve substrate in DCM.
-
Add HFIP (20% v/v relative to DCM).
-
Add NBS at 0°C.
-
Stir for 1 hour.
-
Remove solvent via rotary evaporation (recover HFIP).
-
Purify via flash chromatography.[4]
Process Visualization
Diagram 1: Reaction Pathway & Regiocontrol
This diagram illustrates the divergence between the kinetic (undesired) and thermodynamic (target) pathways and how solvent choice influences the outcome.
Caption: Divergent pathways in bromolactonization. DCM/NaHCO3 promotes the formation of the target bridged system.
Diagram 2: Solvent Selection Decision Matrix
A logic flow for selecting the correct solvent based on scale and purity requirements.
Caption: Decision matrix for solvent selection balancing scale, cost, and purity requirements.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of acid. | Ensure NaHCO |
| Yellow Product | Residual Bromine/Succinimide. | Wash with 10% Na |
| Impurity: Methoxy-NBS | Poor quality NBS reagent. | Use fresh NBS or recrystallize NBS from water prior to use [2]. |
| Exotherm at Start | Fast addition of NBS. | Add NBS in 4 portions. Maintain T < 20°C. |
References
-
Chemical Science (RSC). "Controlling the regioselectivity of the bromolactonization reaction in HFIP." Chem. Sci., 2024, 15, 7187-7197.[9]
-
Google Patents. "Process for the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one." US20150239909A1.
-
ChemicalBook. "(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Synthesis Routes."
-
National Institutes of Health (NIH). "Catalytic desymmetrization of cyclohexadienes by asymmetric bromolactonization." PubMed, 2012.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Treating cyclohexene with HBr in the presence of acetic acid gives brom.. [askfilo.com]
- 7. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20150085513A - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1] octan-7-one - Google Patents [patents.google.com]
- 9. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scalable Manufacturing of Edoxaban Bromolactone Intermediate
Abstract
This document provides a detailed guide to a scalable, efficient, and safer manufacturing process for a key chiral bromolactone intermediate, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, a critical precursor in the synthesis of the anticoagulant drug Edoxaban. Moving beyond traditional synthetic routes plagued by low yields and hazardous reagents, this application note details a modern approach leveraging enzymatic resolution for enhanced stereochemical control and improved process safety. The protocols provided herein are designed for researchers, scientists, and drug development professionals aiming to implement robust and scalable manufacturing processes.
Introduction: The Critical Role of the Bromolactone Intermediate in Edoxaban Synthesis
Edoxaban is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade, making it an effective therapeutic agent for the prevention and treatment of thrombotic diseases.[1][2] The molecular architecture of Edoxaban features three chiral centers, with a specific 1,2-cis-diamine stereochemistry on a cyclohexane ring being paramount for its pharmacological activity.[3] The synthesis of this chiral cyclohexane cis-diamine fragment is the most challenging aspect of the overall Edoxaban manufacturing process.[1]
A key building block for constructing this vital diamine intermediate is a chiral bromolactone. The stereochemistry of this bromolactone dictates the final stereochemical outcome of the diamine and, consequently, the efficacy and purity of the final Edoxaban active pharmaceutical ingredient (API). This guide focuses on an optimized, scalable synthesis of this crucial bromolactone intermediate.
Comparison of Synthetic Strategies: A Shift Towards Efficiency and Safety
Historically, the synthesis of the chiral bromolactone and the subsequent diamine intermediate for Edoxaban has been fraught with challenges, including low yields, long reaction times, and the use of hazardous materials.[1][4] Modern synthetic strategies have addressed these drawbacks, leading to a more industrially feasible and environmentally conscious process.[5]
| Feature | Traditional Route | Optimized Modern Process |
| Chiral Resolution | Classical resolution of racemic mixtures using chiral amines. | Enzymatic resolution of a racemic precursor, achieving high enantiomeric excess (ee). |
| Bromolactonization | Often carried out in organic solvents like dichloromethane, requiring solvent exchange for crystallization.[6] | Performed in water, allowing for direct crystallization of the product, reducing solvent waste.[6] |
| Overall Yield | Generally lower, impacting cost-effectiveness.[1] | Significantly increased, leading to a more economical process.[5] |
| Safety Profile | May involve hazardous reagents in subsequent steps (e.g., sodium azide).[1][7] | Avoids the use of highly toxic reagents in downstream processing, improving operational safety.[1] |
| Environmental Impact | Higher solvent consumption and waste generation. | Reduced waste and aligns with green chemistry principles. |
Optimized Synthetic Pathway for the Bromolactone Intermediate
The recommended scalable synthesis of the chiral bromolactone intermediate proceeds through two key stages: bromolactonization of a suitable precursor to yield a racemic mixture, followed by enzymatic kinetic resolution to isolate the desired enantiomer.
Caption: Optimized synthetic workflow for the chiral bromolactone intermediate.
Detailed Protocols
Protocol 1: Aqueous Bromolactonization of 5-Norbornene-2-carboxylic acid
This protocol describes the synthesis of the racemic bromolactone directly in an aqueous medium, which simplifies the workup procedure by allowing for direct crystallization of the product.[6]
Materials:
-
5-Norbornene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Reaction Setup: Charge the reaction vessel with deionized water and 5-norbornene-2-carboxylic acid. Stir to form a suspension.
-
Base Addition: Cool the suspension to 0-5 °C. Slowly add a solution of sodium bicarbonate in deionized water to the reaction mixture to neutralize the carboxylic acid. Maintain the temperature below 10 °C.
-
Bromination: In a separate container, prepare a solution of N-Bromosuccinimide (NBS) in deionized water. Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Crystallization and Isolation: Upon reaction completion, the racemic bromolactone product will precipitate out of the aqueous solution. Continue stirring at 0-5 °C for an additional hour to ensure complete crystallization.
-
Filtration and Drying: Filter the solid product and wash with cold deionized water. Dry the product under vacuum at a temperature not exceeding 40 °C to yield the racemic bromolactone.
Protocol 2: Enzymatic Kinetic Resolution of the Racemic Bromolactone
This protocol utilizes a lipase to selectively react with one enantiomer of the racemic bromolactone, allowing for the isolation of the desired enantiomer with high purity.
Materials:
-
Racemic bromolactone from Protocol 4.1
-
Immobilized lipase (e.g., from Candida antarctica)
-
Appropriate solvent (e.g., toluene or methyl tert-butyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
Reaction vessel with agitation and temperature control
Procedure:
-
Reaction Setup: Charge the reaction vessel with the chosen solvent, the racemic bromolactone, and the acyl donor.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a predetermined optimal temperature for the chosen lipase (typically 30-50 °C) and stir.
-
Monitoring Enantiomeric Excess: Monitor the reaction progress and the enantiomeric excess (ee) of the unreacted bromolactone using chiral HPLC.
-
Reaction Quench: Once the desired ee (typically >99%) for the unreacted bromolactone is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be recycled.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue will contain the desired chiral bromolactone and the acylated byproduct.
-
Purification: Purify the desired chiral bromolactone from the acylated byproduct by a suitable method, such as crystallization or chromatography.
Process Control and Optimization
For a scalable and robust manufacturing process, careful control of critical process parameters is essential.
| Parameter | Stage | Recommended Range | Rationale |
| Temperature | Bromolactonization | 0-5 °C | To control the exothermic reaction and minimize side product formation. |
| pH | Bromolactonization | 7-8[5] | To ensure the carboxylic acid is in its salt form for optimal reaction with the brominating agent. |
| Enzyme Loading | Enzymatic Resolution | Varies based on enzyme activity | To achieve the desired reaction rate and completion within a practical timeframe. |
| Reaction Time | Enzymatic Resolution | Monitored by ee | To stop the reaction at the optimal point to maximize the yield and purity of the desired enantiomer. |
Downstream Processing: Conversion to the Key cis-Diamine Intermediate
The chiral bromolactone is a pivotal intermediate that is further processed to yield the crucial cyclohexane cis-diamine fragment of Edoxaban. Modern synthetic routes have been developed to avoid the use of hazardous reagents like sodium azide.[1][4] One such improved method involves a neighboring group participation strategy via an aziridine intermediate.[5]
Caption: Simplified workflow for the conversion of the bromolactone to the key cis-diamine intermediate.
This advanced route not only enhances the safety profile of the manufacturing process but can also be implemented using continuous flow technology, such as plug-flow reactors, to manage unstable intermediates on a large scale.[5][8]
Conclusion
The scalable manufacturing process for the Edoxaban bromolactone intermediate outlined in this application note represents a significant advancement over traditional methods. By incorporating an aqueous bromolactonization step and an enzymatic kinetic resolution, this process is not only more efficient in terms of yield and stereoselectivity but also inherently safer and more environmentally friendly. The adoption of such modern synthetic strategies is crucial for the sustainable and cost-effective production of life-saving pharmaceuticals like Edoxaban.
References
-
ResearchGate. (n.d.). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Retrieved from [Link]
-
ACS Publications. (2019, February 20). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Organic Process Research & Development. Retrieved from [Link]
-
New Drug Approvals. (2019, February 28). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of Intermediate Of Edoxaban. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Retrieved from [Link]
-
ACS Publications. (2019, February 20). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Retrieved from [Link]
-
ACS Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Retrieved from [Link]
-
Figshare. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Retrieved from [Link]
- Google Patents. (n.d.). WO2023073606A1 - A process for preparation of intermediate of edoxaban.
-
WIPO Patentscope. (2024, June 13). WO/2024/120275 PREPARATION METHOD FOR EDOXABAN AND INTERMEDIATE THEREOF. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2024, July 10). Research Progress on the Synthesis of Edoxaban. Retrieved from [Link]
-
International Research Journal on Advanced Engineering and Management (IRJAEM). (2025, March 19). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. Retrieved from [Link]
-
Beilstein Journals. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]
-
PMC. (2022, December 23). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Retrieved from [Link]
-
ResearchGate. (2023, June 20). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of the bromolactone 5. Reagents and conditions: a) DBU, LiCl, THF. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Retrieved from [Link]
-
Springer. (n.d.). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of γ-bromo-β-lactones 4via bromo-lactonization of carboxylic.... Retrieved from [Link]
-
PMC. (2025, May 10). Comprehensive synthesis and anticoagulant evaluation of a diverse fucoidan library. Retrieved from [Link]
Sources
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Advanced Protocols for Stereoselective Halolactonization: Catalytic Strategies and Reaction Optimization
Executive Summary
Electrophilic halocyclizations of olefinic carboxylic acids are powerful transformations in organic synthesis, providing direct access to richly functionalized chiral halolactones. Traditionally, stereocontrol in these reactions relied heavily on substrate-controlled chiral auxiliaries due to the rapid, uncatalyzed background reaction between the halogen source and the alkene 1. However, the advent of bifunctional organocatalysis has enabled highly enantioselective bromo-, iodo-, and chlorolactonizations. This application note details the mechanistic causality behind reaction condition selection and provides self-validating protocols for synthesizing γ-, δ-, and ε-lactones.
Mechanistic Causality in Reaction Design
To achieve high enantiomeric ratios (er), the catalytic stereoselective pathway must outcompete the rapid racemic background reaction. This is achieved through a triad of strategic choices:
-
Bifunctional Catalyst Activation: Catalysts such as BINOL-derived amidines or cinchona alkaloids (e.g., (DHQD)₂PHAL) operate via a dual-activation mechanism. They utilize Lewis basic sites to activate the electrophilic halogen source and hydrogen-bond accepting sites to orient the nucleophilic carboxylic acid 2. This precise spatial arrangement lowers the activation energy for the stereoselective transition state.
-
Cryogenic Temperature Control: Operating at temperatures between -20 °C and -78 °C is critical. Lower thermal energy disproportionately suppresses the uncoordinated background halolactonization while allowing the highly organized, catalyst-mediated pathway to proceed 3.
-
Solvent Polarity and Homogeneity: Non-polar solvents (e.g., Toluene) maximize the strength of hydrogen-bonding interactions between the catalyst and substrate. However, purely non-polar environments cause poor solubility of halogen sources like N-iodosuccinimide (NIS). A carefully optimized mixture, such as PhMe/CH₂Cl₂ (2:1), ensures reagent homogeneity without disrupting the critical H-bond network 3.
Figure 1: Mechanistic pathway of bifunctional organocatalytic stereoselective halolactonization.
Quantitative Reaction Parameters
The table below summarizes the optimized parameters required to achieve high enantioselectivity across different halogenation types and ring sizes.
| Halogenation Type | Target Ring Size | Catalyst System | Halogen Source | Solvent & Temp | Typical er / ee |
| Chlorolactonization | γ-lactone (5-exo) | (DHQD)₂PHAL | DCDMH | CH₂Cl₂, -78 °C | Up to 90% ee [[4]]() |
| Bromolactonization | δ-lactone (6-exo) | BINOL-Amidine | TBCO | PhMe/CH₂Cl₂, -50 °C | Up to 94:6 er 3 |
| Iodolactonization | γ-lactone (5-exo) | BINOL-Amidine | NIS | PhMe/CH₂Cl₂, -20 °C | Up to 97:3 er 5 |
| Iodolactonization | ε-lactone (7-exo) | BAM Catalyst | PIDA + KI | PhMe, -50 °C | Up to 96% ee 6 |
(Note: DCDMH = 1,3-dichloro-5,5-dimethylhydantoin; TBCO = 2,4,4,6-tetrabromocyclohexadienone; PIDA = Phenyliodine(III) diacetate).
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in reagent integrity or environmental control is caught before proceeding to bulk purification.
Figure 2: Standard experimental workflow for cryogenic enantioselective halolactonization.
Protocol A: Enantioselective Iodolactonization (γ- and δ-Lactones)
This protocol utilizes a BINOL-derived bifunctional catalyst for the 5-exo or 6-exo cyclization of unsaturated carboxylic acids 5.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the alkenoic acid (0.10 mmol) and the BINOL-amidine catalyst (10 mol %) in a 2:1 mixture of anhydrous Toluene/CH₂Cl₂ (1.5 mL).
-
Thermal Equilibration: Submerge the flask in a cryocooler or dry ice/acetone bath maintained strictly at -20 °C. Stir for 15 minutes to ensure thermal equilibration.
-
Reagent Addition: Add N-iodosuccinimide (NIS, 1.2 equiv) in one portion.
-
Validation Checkpoint 1: The solution should remain clear or turn faintly yellow. Rapid browning indicates moisture contamination causing premature NIS decomposition.
-
-
Reaction Monitoring: Stir the mixture at -20 °C.
-
Validation Checkpoint 2: After 12 hours, perform TLC (Hexanes:EtOAc 4:1). The starting material should be consumed. The halolactone product will appear as a lower
spot that stains intensely with KMnO₄.
-
-
Quenching: Quench the reaction cold by adding 1.0 mL of saturated aqueous Na₂S₂O₃. Causality: Sodium thiosulfate instantly reduces unreacted NIS to inert salts, preventing post-reaction racemic background halogenation during the temperature ramp-up.
-
Workup & Analysis: Extract with CH₂Cl₂ (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint 3: Before column chromatography, analyze a crude aliquot via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm an enantiomeric ratio (er) of >95:5.
-
Protocol B: Enantioselective Chlorolactonization
Chlorolactonization is notoriously difficult due to the high reactivity of chlorine sources. This protocol uses (DHQD)₂PHAL to achieve high ee 4.
-
Preparation: Dissolve the 4-pentenoic acid derivative (0.10 mmol) and (DHQD)₂PHAL (10 mol %) in anhydrous CH₂Cl₂ (2.0 mL) under argon.
-
Cooling: Cool the solution to -78 °C.
-
Halogenation: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.1 equiv). Causality: DCDMH is chosen over N-chlorosuccinimide (NCS) because the N-1 chlorine atom inductively activates the N-3 chlorine for electrophilic delivery without transferring itself, providing a controlled release mechanism 4.
-
Completion: Stir at -78 °C for 24 hours. Quench with saturated aqueous Na₂S₂O₃, extract with CH₂Cl₂, and purify via silica gel chromatography.
Protocol C: Synthesis of 7-Membered ε-Lactones
Forming 7-membered rings via halolactonization is entropically and enthalpically challenging. This protocol leverages an unusual hypervalent iodine combination 6.
-
Preparation: Combine the ε-unsaturated carboxylic acid (0.10 mmol) and the bifunctional BAM catalyst (10 mol %) in anhydrous Toluene (2.0 mL).
-
Cooling: Cool to -50 °C.
-
Oxidative Halogenation: Add Potassium Iodide (KI, 1.2 equiv) and Phenyliodine(III) diacetate (PIDA, 1.2 equiv). Causality: The combination of KI and PIDA generates an active iodonium species in situ. The BAM catalyst engages the acetyl oxygen of PIDA via hydrogen bonding, directing the highly enantioselective 7-exo-trig cyclization 6.
-
Completion: Stir for 48 hours at -50 °C, quench with Na₂S₂O₃, and purify.
Downstream Applications: Epoxidation
Enantioenriched halolactones are highly valuable synthetic intermediates. For example, chiral iodolactones derived from 4(Z)-alkenoic acids can be transformed into cis-1,2-disubstituted epoxides without any erosion of enantiopurity. This exact halolactonization-epoxidation sequence was utilized in the shortest catalytic enantioselective synthesis of (+)-disparlure to date 7.
Figure 3: Synthetic sequence from alkenoic acids to chiral epoxides via halolactonization.
References
-
Catalytic enantioselective iodolactonization reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: 1
-
Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications - The Journal of Organic Chemistry (ACS Publications). Available at: 5
-
Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PMC. Available at: 3
-
Enantioselective Iodolactonization of Disubstituted Olefinic Acids Using a Bifunctional Catalyst - PMC. Available at: 2
-
An Organocatalytic Asymmetric Chlorolactonization - Chemistry. Available at:4
-
Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine - Chemical Science (RSC Publishing). Available at:6
-
Synthesis of (+)-Disparlure via Enantioselective Iodolactonization - PMC - NIH. Available at: 7
Sources
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- 3. Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Synthesis of (+)-Disparlure via Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of Moisture-Sensitive Bicyclic Lactones
Introduction: The Challenge of Bicyclic Lactone Stability
Bicyclic lactones are a class of organic compounds characterized by a lactone (cyclic ester) fused to another ring system. This structural motif is prevalent in a wide array of natural products and pharmaceutically active compounds, making them of significant interest to researchers in drug discovery and development.[1][2][3] However, the inherent ring strain and the electrophilic nature of the ester carbonyl group in many bicyclic lactones render them highly susceptible to hydrolysis.[4][5][6] Exposure to even trace amounts of moisture can lead to ring-opening, forming the corresponding hydroxy acid and compromising the compound's structural integrity and biological activity.[7][8][9] This guide provides a comprehensive overview of the principles and detailed protocols for the proper handling and storage of these sensitive molecules to ensure their stability and the reproducibility of experimental results.
Pillar 1: Understanding the Causality of Instability - The "Why" Behind the Protocol
The moisture sensitivity of bicyclic lactones is primarily due to the susceptibility of the ester linkage to nucleophilic attack by water, a process known as hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.[4][5][7]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by a weak nucleophile like water.[7]
-
Base-Catalyzed (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This is often a more aggressive degradation pathway for esters and lactones.[7][10]
The rate of hydrolysis can be significantly influenced by the degree of ring strain in the bicyclic system.[6][11] Highly strained rings are more reactive and, therefore, more prone to hydrolysis as the ring-opening relieves this strain.
Pillar 2: Establishing a Trustworthy Workflow - The "How" of Secure Handling
To mitigate the risk of hydrolysis, all handling of moisture-sensitive bicyclic lactones should be performed under an inert atmosphere, which excludes atmospheric moisture and oxygen. The two most common methods for achieving this are the use of a glovebox or a Schlenk line.
Inert Atmosphere Environments
-
Glovebox: A glovebox is a sealed container filled with an inert gas (typically nitrogen or argon) that allows for the manipulation of sensitive compounds using built-in gloves.[12] It is the preferred method for handling solids and for procedures that require more complex manipulations.
-
Schlenk Line: A Schlenk line is a dual-manifold system that provides both an inert gas and a vacuum source.[13] It is well-suited for handling solutions and performing reactions in glassware designed for air-free techniques.
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution of a Hygroscopic Bicyclic Lactone Solid
This protocol outlines the steps for accurately weighing a moisture-sensitive solid and preparing a stock solution.
Materials:
-
Hygroscopic bicyclic lactone solid
-
Anhydrous solvent (e.g., anhydrous DMSO, DMF, or a suitable organic solvent)
-
Pre-dried glassware (vials, volumetric flasks, spatulas)
-
Syringes and needles (oven-dried)
-
Septa
Procedure (Glovebox):
-
Preparation: Ensure the glovebox has a dry atmosphere (typically <10 ppm H₂O). Bring all necessary materials, including the bicyclic lactone in its original container, into the glovebox antechamber and cycle to remove atmospheric air and moisture.[12]
-
Equilibration: Allow the bicyclic lactone container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Tare a pre-dried vial on a balance inside the glovebox. Carefully transfer the desired amount of the bicyclic lactone solid to the tared vial using a pre-dried spatula. Record the exact weight.
-
Dissolution: Using a pre-dried syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Sealing: Tightly cap the vial. For added protection, wrap the cap with parafilm.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Procedure (Schlenk Line):
-
Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Compound Transfer: In a glovebox or glove bag, quickly weigh the bicyclic lactone into the prepared Schlenk flask. Seal the flask with a septum.
-
Solvent Addition: Using a syringe, transfer the required volume of anhydrous solvent to the Schlenk flask through the septum under a positive pressure of inert gas.
-
Dissolution: Gently swirl the flask to dissolve the solid.
Protocol 2: Aliquoting and Long-Term Storage
To minimize repeated exposure of the stock solution to potential contaminants, it is best practice to aliquot it into smaller, single-use volumes.
Materials:
-
Stock solution of the bicyclic lactone
-
Pre-dried, small volume amber glass vials with screw caps and PTFE-lined septa
-
Syringes and needles (oven-dried)
Procedure (Glovebox):
-
Preparation: Bring the stock solution and the pre-dried aliquot vials into the glovebox.
-
Aliquoting: Using a clean, dry syringe, draw up the desired volume of the stock solution and dispense it into the aliquot vials.
-
Sealing: Tightly cap each vial and wrap the cap with parafilm.
-
Labeling: Label each aliquot with the compound name, concentration, solvent, and date.
-
Storage: Store the aliquots at the recommended temperature (see Table 1), protected from light.
Pillar 3: A Self-Validating System - Ensuring Compound Integrity
To ensure the integrity of your bicyclic lactone, it is crucial to have a system for assessing its stability. This can be achieved through forced degradation studies and routine analytical checks.
Forced Degradation Studies
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its degradation and identify potential degradation products.[10][14][15][16] This information is vital for developing stability-indicating analytical methods.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or slightly elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.[10]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 60-80 °C).
-
Photostability: Exposure to UV and visible light.
-
Humidity: Exposure to high relative humidity (e.g., 75-95% RH).[10]
Protocol 3: Basic Stability Assessment Under Humid Conditions
This protocol provides a simple method to assess the short-term stability of a bicyclic lactone to ambient moisture.
Materials:
-
Bicyclic lactone solution in a suitable anhydrous solvent
-
Control sample of the same solution stored under inert gas
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Prepare two identical vials of the bicyclic lactone solution. One will be the "test" sample, and the other the "control."
-
Exposure: Loosely cap the "test" vial to allow for some exposure to the laboratory atmosphere for a defined period (e.g., 1, 4, 8, 24 hours). The "control" vial should remain tightly sealed under an inert atmosphere.
-
Analysis: At each time point, take an aliquot from both the "test" and "control" vials and analyze them using a suitable analytical method (e.g., HPLC).
-
Data Evaluation: Compare the chromatograms of the "test" and "control" samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products (e.g., the ring-opened hydroxy acid) in the "test" sample.
Data Presentation
Table 1: Recommended Storage Conditions for Moisture-Sensitive Bicyclic Lactones
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation.[17][18] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light and provides a good seal. |
| Form | Solid or in anhydrous solvent | Minimizes exposure to water. |
Visualization of Workflows
Diagram 1: Workflow for Handling a Solid Bicyclic Lactone
Caption: Workflow for weighing and preparing a solution from a solid bicyclic lactone.
Diagram 2: Decision Tree for Stability Assessment
Caption: Decision-making process for ensuring the quality and stability of a bicyclic lactone.
References
-
Alder, K. (1950). Nobel Lecture: The Ene Reaction. [Link]
-
Beaudry, C. M. (2011). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. Oregon State University. [Link]
-
Chen, J., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Polymers, 13(12), 1933. [Link]
-
Long, F. A., & Friedman, L. (1950). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society, 72(8), 3692–3695. [Link]
-
LibreTexts. (2021). 8.8: Chemistry of Esters. Chemistry LibreTexts. [Link]
-
Makama, B. Y. (2014). PREPARATION OF BICYCLIC LACTONES USING LEWIS ACIDS CATALYZED ENE-REACTION. Science World Journal, 9(1), 1-4. [Link]
-
Mullangi, O. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Zhang, Y., & Flaherty, D. P. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Journal of Mass Spectrometry, 40(10), 1339-1351. [Link]
-
German Chemical Society. (n.d.). Lactone hydrolysis. Chemie.de. [Link]
-
Bio-Rad Antibodies. (n.d.). SAFETY DATA SHEET BREFELDIN A SOLUTION (1000X). [Link]
-
O'Donnell, J. P., et al. (2011). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. Methods in Molecular Biology, 715, 293-304. [Link]
-
Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. [Link]
-
International Flavors & Fragrances. (2019). SAFETY DATA SHEET - BICYCLONONALACTONE. [Link]
-
Das, J. (2024, January 13). Synthesis of Unsaturated Bicyclic Lactones with Dr. Jayabrata Das [Video]. YouTube. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]
-
Eliel, E. L. (1969). Ring strain and reactivity of alicycles. Journal of Chemical Education, 46(4), 199. [Link]
-
Grabarnick, C. (2017). Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. Molecules, 22(1), 133. [Link]
-
Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1626–1635. [Link]
-
Wang, Y., et al. (2022). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination/Lactonization. Organic Letters, 24(27), 4945–4949. [Link]
-
Scribd. (n.d.). Stability Indicating Assay. [Link]
-
Thai Science. (2007). Polymerizability of Lactones Calculated by Molecular Mechanics, Semiempirical and Density Functional Theory Methods. Chiang Mai Journal of Science, 34(1), 55-63. [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]
-
Ram, V. R., & Dave, P. N. (2013). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. E-Journal of Chemistry, 2013. [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? [Link]
-
Das, J., et al. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Lactone. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Utrecht University. [Link]
-
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]
-
World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. [Link]
-
Dickson. (2022). Warehouse Storage Conditions for Pharmaceuticals. [Link]
-
MDPI. (n.d.). Sesquiterpene Lactones. Encyclopedia. [Link]
-
Schütt, J., & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(48), 10534-10541. [Link]
-
European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. [Link]
-
Single Use Support. (n.d.). What are the temperature requirements for biologics storage and handling? [Link]
-
Pan American Health Organization. (n.d.). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Das, J., et al. (2023). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³)–H activation. Nature Chemistry, 15, 1626–1635. [Link]
-
Impact Factor. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Journal of Pharmaceutical and Allied Sciences, 22(2). [Link]
-
Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(10), 1643. [Link]
Sources
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- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Executive Summary
This guide addresses the identification and removal of methoxy-containing impurities from 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one . This bicyclic lactone is typically synthesized via the bromolactonization of cyclohex-3-enecarboxylic acid.
The Core Issue: Methoxy impurities in this workflow are almost exclusively solvolysis byproducts . They arise when methanol (used as a solvent, co-solvent, or quenching agent) competes with the intramolecular carboxylate group for the bromonium intermediate. This results in ring-opened cyclohexane esters/ethers rather than the desired bicyclic lactone.
Impact: These impurities disrupt downstream crystallization and can alter the stereochemical integrity of subsequent coupling reactions (e.g., in Factor Xa inhibitor synthesis).
Module 1: Diagnostic & Identification
Before attempting purification, confirm the nature of the impurity. The "Methoxy Impurity" is chemically distinct from the target lactone.
Structural Divergence
-
Target (Lactone): Rigid, bicyclic structure. Neutral polarity.
-
Impurity (Solvolysis Product): Flexible, open-chain cyclohexane. Often contains a methyl ester or a methoxy ether.
Spectral Fingerprint (1H NMR in CDCl3)
| Feature | Target: Bicyclic Lactone | Impurity: Methoxy Solvolysis Product |
| Methoxy Signal | Absent | Sharp Singlet @ 3.3 – 3.7 ppm |
| H-4 (CH-Br) | Multiplet @ ~4.5 ppm (Rigid) | Multiplet @ ~4.0–4.2 ppm (Shifted upfield) |
| Carbonyl (IR) | ~1770–1780 cm⁻¹ (γ-Lactone) | ~1730–1740 cm⁻¹ (Ester/Acid) |
Mechanistic Origin (Visualization)
The following diagram illustrates how the impurity branches off from the main reaction pathway due to solvent competition.
Figure 1: Mechanistic divergence showing how methanol participation leads to ring-opened impurities.
Module 2: Purification Protocols
Select the protocol based on the impurity load determined by HPLC or NMR integration.
Protocol A: Recrystallization (Impurity Load < 10%)
Recommended for final polishing and removing minor solvolysis byproducts.
The Logic: The bicyclic lactone is a rigid, crystalline solid. The open-chain methoxy impurities are typically oils or have significantly higher solubility in organic solvents due to their flexible alkyl chains.
-
Dissolution: Dissolve the crude solid in Acetone (3 mL per gram of crude) at 45°C. Ensure complete dissolution.
-
Precipitation: Slowly add Water (anti-solvent) dropwise while stirring until the solution becomes slightly turbid (approx. ratio 1:1 to 1:2 Acetone:Water).
-
Nucleation: Cool the mixture slowly to Room Temperature (25°C) over 1 hour.
-
Crystallization: Further cool to 0–5°C and hold for 2 hours.
-
Filtration: Filter the white crystals and wash with cold Water/Acetone (3:1).
-
Drying: Vacuum dry at 40°C.
Validation: Check the mother liquor; it should contain the majority of the methoxy impurity (enriched).
Protocol B: Flash Chromatography (Impurity Load > 10%)
Required when side-reactions were significant.
The Logic: The lactone is less polar than the free acid but often more polar than the methyl ester impurity. A gradient elution separates them effectively.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: Dissolve crude in minimum Dichloromethane (DCM).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .
-
Start: 90:10 (Elutes non-polar byproducts).
-
Target Elution: Typically occurs around 70:30 to 60:40 .
-
Flush: 100% EtOAc (Removes polar acids).
-
-
Detection: Use KMnO₄ stain (Active alkene/oxidizable groups) or Iodine chamber. The lactone spots distinctly.
Module 3: Troubleshooting & FAQs
Q1: Why did the methoxy impurity form in the first place?
A: You likely used methanol as a solvent or co-solvent (e.g., to dissolve NBS) or quenched the reaction with methanol. In the presence of an electrophilic bromine source, methanol acts as a nucleophile, attacking the bromonium ion before the carboxylate can close the ring.
-
Fix: Switch to Acetonitrile/Water or Dichloromethane for the reaction solvent. If quenching is necessary, use aqueous Sodium Thiosulfate, not alcoholic solutions.
Q2: Can I use basic hydrolysis to remove the impurity?
A: Proceed with extreme caution. While the impurity (likely an ester) can be hydrolyzed to an acid and washed away with NaHCO₃, the target molecule is a lactone. Strong bases (NaOH, LiOH) will hydrolyze your target lactone ring, destroying your product.
-
Safe Alternative: If the impurity is a free carboxylic acid (from hydrolysis), a mild wash with saturated NaHCO₃ (pH ~8) is safe for the lactone but will remove the acid.
Q3: My yield dropped after recrystallization. Where is my product?
A: The lactone has partial solubility in acetone. If you used too much solvent, product remains in the mother liquor.
-
Recovery: Evaporate the mother liquor to dryness and run a small column (Protocol B) to recover the remaining material.
Module 4: Decision Matrix for Purification
Use this logic flow to determine the most efficient purification route for your specific batch.
Figure 2: Decision tree for selecting the appropriate purification methodology.
References
-
Vertex Pharmaceuticals. (2015). Method for producing (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. US Patent 20150353577A1. Link
- Citation Context: Establishes the standard bromolactonization conditions and recrystalliz
-
Daiichi Sankyo Company. (2015). Process for the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. US Patent 20150239909A1. Link
- Citation Context: Discusses solvent effects and the formation of impurities during the synthesis of Edoxaban intermedi
-
Ikeuchi, K., et al. (2012).[1] "Catalytic Desymmetrization of Cyclohexadienes by Asymmetric Bromolactonization." Organic Letters, 14(23). Link
- Citation Context: Provides mechanistic insight into the competition between enantioselective lactoniz
-
ClearSynth. (n.d.). (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Product Data. Link
- Citation Context: Confirms the commercial relevance and impurity profile of the target molecule.
Sources
Technical Support Center: Optimizing Bromolactonization in Edoxaban Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals, process chemists, and researchers tasked with optimizing the synthesis of Edoxaban. Specifically, this document addresses the critical bromolactonization step—the conversion of (S)-cyclohex-3-ene-1-carboxylic acid to the chiral bicyclic core, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
Mechanistic Causality: The Bromolactonization Pathway
The synthesis of Edoxaban requires the precise construction of a specific molecular structure containing three chiral centers with a 1,2-cis-diamine stereochemistry[1]. The foundation of this scaffold is established early in the manufacturing route via the bromolactonization of a chiral cyclohexene precursor[1][2].
Mechanistically, an electrophilic bromine source activates the alkene bond to form a cyclic bromonium ion intermediate. Subsequently, the pendant carboxylic acid (or carboxylate, if a base is present) acts as an internal nucleophile, attacking the bromonium ion to close the lactone ring. Controlling the kinetics and thermodynamics of this intramolecular cyclization is paramount; failure to do so results in competitive intermolecular reactions, thermal degradation, and a catastrophic drop in overall yield[3].
Process Troubleshooting & FAQs
Q1: Why is my bromolactonization yield consistently low (<50%) with significant dibromo byproducts?
Causality & Solution: Traditional methods utilizing molecular bromine (
Q2: I am using NBS, but my final bromolactone contains ~5% of an unknown impurity. How do I eliminate this? Causality & Solution: Unpurified or degraded NBS often contains methoxy derivatives or free bromine impurities[3]. These contaminants react with the alkene precursor to form stable, difficult-to-separate byproducts. Ensure your NBS is freshly recrystallized or of ultra-high purity. Alternatively, substituting NBS with DBDMH (0.52 molar equivalents) has been proven to mitigate this impurity profile while maintaining high atom economy and reducing reagent mass[3].
Q3: How can I scale up this highly exothermic reaction safely while maintaining stereoselectivity? Causality & Solution: The activation of the alkene and subsequent cyclization is highly exothermic. In standard batch reactors, poor heat dissipation leads to localized hot spots, causing thermal degradation of the unstable bromonium intermediate and reducing enantiomeric excess[2][6]. For laboratory scale, utilize strict temperature control (5–20 °C) with slow, portion-wise addition of the brominating agent[5]. For pilot or multi-hundred kilogram manufacturing scales, implementing plug-flow reactor (PFR) technology is highly recommended[2][6]. PFRs provide superior heat exchange and mixing, ensuring consistent quality and overcoming the variable yields seen in large-scale batch processing[2].
Q4: What is the optimal work-up procedure to prevent product degradation and remove excess bromine?
Causality & Solution: Residual active bromine species can cause post-reaction degradation or over-bromination during solvent evaporation. Quench the reaction mixture with a 10% aqueous sodium thiosulfate (
Quantitative Process Comparison
The following table summarizes the quantitative improvements achieved by transitioning from traditional batch bromination to the optimized manufacturing route.
| Parameter | Traditional Method | Optimized Method | Mechanistic Impact |
| Brominating Agent | NBS or DBDMH (1.05 eq) | Reduces competitive electrophilic addition; prevents dibromo byproducts[3][4]. | |
| Base | None or Triethylamine | CaO or | Neutralizes acid byproduct, driving intramolecular nucleophilic attack[3][5]. |
| Solvent | Chloroform ( | Dichloromethane (DCM) | Improves solubility profile and aligns with greener chemistry standards[3]. |
| Reactor Type | Batch Reactor | Plug-Flow Reactor (PFR) | Superior heat exchange prevents thermal degradation of the intermediate[6]. |
| Overall Yield | ~42% - 55% | > 85% | Maximizes atom economy and reduces downstream purification burden[3][4]. |
Validated Experimental Protocol: High-Yield Bromolactonization
This methodology provides a self-validating system for the synthesis of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one using NBS and Sodium Bicarbonate[5].
Step 1: Substrate Preparation
-
Action: Dissolve (1S)-3-cyclohexene-1-carboxylic acid (194.2 mmol) in dichloromethane (125 mL). Charge the reactor with sodium bicarbonate (203.9 mmol)[5].
-
Self-Validation: Insert an internal thermometer. Cool the mixture until the internal temperature stabilizes strictly between 5 °C and 10 °C. Do not proceed if the temperature is >10 °C to prevent thermal degradation during the next step.
Step 2: Electrophilic Activation
-
Action: Add N-bromosuccinimide (203.9 mmol) in four equal portions over a period of 20 minutes[5].
-
Self-Validation: Monitor the exotherm continuously. The internal temperature must not exceed 20 °C at any point. Visually confirm that the suspension transitions from white to yellow[5].
Step 3: Reaction Maturation
-
Action: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 2 hours[5].
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) analysis. The reaction is validated as complete only when the starting material spot is entirely consumed.
Step 4: Quenching & Bromine Neutralization
-
Action: Treat the reaction mixture with 10% aqueous sodium thiosulfate solution (122 mL)[5].
-
Self-Validation: Apply a drop of the aqueous layer to potassium iodide (KI) starch test paper. A negative test (absence of blue/black color) validates the complete neutralization of active bromine[5].
Step 5: Buffered Extraction
-
Action: Slowly add a solution of sodium phosphate monobasic (233.4 mmol) in water (122 mL)[5].
-
Self-Validation: Observe effervescence (
release). Wait until gas evolution completely ceases to ensure system depressurization before transferring to a separatory funnel[5].
Step 6: Isolation
-
Action: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude solid from acetone/water or petroleum ether to yield the pure bromolactone[3][7].
Process Workflow Visualization
Workflow for the optimized bromolactonization step in Edoxaban synthesis.
References
- Arborpharmchem. "Edoxaban Synthesis Process". arborpharmchem.com.
- Michida, M., Ishikawa, H., Kaneda, T., Tatekabe, S., & Nakamura, Y. "Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban." Organic Process Research & Development.
- Daiichi Sankyo Co., Ltd. "Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
- "New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban." Organic Process Research & Development.
- "(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one synthesis". ChemicalBook.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KR20150085513A - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1] octan-7-one - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Bicyclic Lactone Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you are likely aware that constructing bicyclic lactones via halolactonization is a powerful, yet sensitive, transformation.
A persistent challenge in this workflow is the over-bromination of the alkene precursor, leading to the formation of dibromo byproducts rather than the desired cyclized lactone. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the kinetic causality of this side reaction, provide optimized self-validating protocols, and equip you with the mechanistic understanding needed to rescue your yields.
The Mechanistic Root of Dibromination (Causality & Logic)
To eliminate the dibromo byproduct, we must first understand why it forms. Bromolactonization is a kinetic race between two competing nucleophiles.
When an unsaturated carboxylic acid is exposed to a brominating agent, the initial step is the electrophilic addition of bromine to the double bond, forming a positively charged bromonium ion intermediate . At this critical juncture, the pathway bifurcates:
-
Intramolecular Attack (Desired): The internal carboxylic acid (or carboxylate) attacks the bromonium ion, closing the ring to form the bicyclic lactone.
-
Intermolecular Attack (Undesired): A free bromide ion (Br⁻) in the solution intercepts the bromonium ion before the internal nucleophile can act, yielding the dibromo byproduct[1].
If your reaction is producing high levels of the dibromide, it means the intermolecular attack is outcompeting the intramolecular cyclization. To fix this, we must increase the nucleophilicity of the internal carboxylate and decrease the local concentration of free bromide ions .
Caption: Mechanistic bifurcation in bromolactonization: internal cyclization vs. external bromide attack.
Troubleshooting FAQs
Q1: I am using standard Br₂ in dichloromethane (DCM) and observing up to 80% dibromo byproduct. How do I shift the equilibrium toward the bicyclic lactone?
A: Molecular bromine (Br₂) generates a high concentration of highly nucleophilic bromide ions (Br⁻) upon forming the bromonium intermediate. To shift the pathway, you must switch your halogen source. Milder reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) act as steady-state bromine reservoirs, keeping the free [Br⁻] concentration exceptionally low[2].
Q2: Even with NBS, my sterically hindered substrate is still yielding 40% dibromide. What is the role of the base, and how can it help?
A: Steric hindrance slows down the rate of the 5-exo-trig or 6-endo-trig cyclization. If the internal nucleophile is a neutral carboxylic acid, it is simply too slow to outcompete trace bromide ions. You must deprotonate the acid to form a highly reactive carboxylate anion. Using a biphasic system (e.g., CH₂Cl₂ and saturated aqueous NaHCO₃) ensures the carboxylic acid is deprotonated at the phase boundary, drastically accelerating the intramolecular attack and minimizing byproducts[3]. Alternatively, organic bases like quinuclidine can facilitate nucleophile-assisted alkene activation in monophasic systems[4].
Q3: Are there alternative techniques if biphasic conditions degrade my substrate?
A: Yes. If basic aqueous conditions are detrimental, consider phase-vanishing methods . By using a perfluorohexane phase screen, the halogenating agent diffuses extremely slowly into the substrate layer, artificially suppressing the local concentration of electrophiles and free bromide, which has been shown to successfully yield lactones over dibromides[1]. Another modern alternative is mechanochemical ball-milling , which allows for catalyst-free and solvent-free bromolactonization, entirely removing the solvent-solvated bromide ions from the equation[2].
Quantitative Troubleshooting Matrix
Use the following data table to benchmark your current reaction conditions against field-proven parameters.
| Halogen Source | Solvent System | Additive / Base | Typical Lactone : Dibromide Ratio | Kinetic Driver |
| Br₂ | CH₂Cl₂ (Anhydrous) | None | 20 : 80 | High [Br⁻] favors intermolecular attack |
| Br₂ | Perfluorohexane | None | 85 : 15 | Slow diffusion limits [Br⁻] availability[1] |
| NBS | CH₂Cl₂ | None | 60 : 40 | Mild reagent, but neutral acid cyclizes slowly |
| NBS | CH₂Cl₂ / H₂O (Biphasic) | NaHCO₃ (sat. aq.) | >95 : 5 | Carboxylate formation accelerates cyclization[3] |
| DBDMH | THF or MeOH | Quinuclidine | >90 : 10 | Strong base ensures rapid internal attack[4] |
Validated Experimental Protocol: Biphasic NBS Bromolactonization
To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system . Each step includes a built-in observational check to confirm the reaction is proceeding along the correct mechanistic pathway.
Reagents Required: Unsaturated carboxylic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), Dichloromethane (DCM), Saturated aqueous NaHCO₃, 10% aqueous Na₂S₂O₃.
Step 1: Preparation of the Biphasic System
-
Action: Dissolve the unsaturated carboxylic acid (1.0 eq) in DCM (0.1 M concentration). Add an equal volume of saturated aqueous NaHCO₃.
-
Validation Check: Vigorously stir the biphasic mixture. Check the pH of the aqueous layer; it must be >7.5. This confirms the complete deprotonation of the carboxylic acid into the active carboxylate nucleophile.
Step 2: Temperature Equilibration
-
Action: Cool the rapidly stirring biphasic mixture to 0 °C using an ice bath.
-
Validation Check: Ensure the stirring rate is high enough to create a fine emulsion. The phase boundary area must be maximized for the carboxylate to interact with the organic-soluble bromonium ion.
Step 3: Electrophile Addition
-
Action: Add NBS (1.1 eq) portion-wise over 15 minutes.
-
Validation Check: The organic layer should turn slightly yellow upon each addition but fade within seconds as the bromonium ion is rapidly consumed by the internal carboxylate. A persistent deep orange/red color indicates an excess of unreacted electrophilic bromine, which risks dibromination.
Step 4: Reaction Monitoring
-
Action: Stir at 0 °C for 1–2 hours. Monitor the organic layer via TLC.
-
Validation Check: Use a KMnO₄ stain. The starting alkene will rapidly reduce the stain (yellow spot on purple background). The bicyclic lactone product will typically have a lower Rf than the dibromo byproduct but higher than the starting acid. The disappearance of the KMnO₄-active starting material confirms completion.
Step 5: Quenching and Workup
-
Action: Quench the reaction by adding 10% aqueous Na₂S₂O₃ (Sodium thiosulfate).
-
Validation Check: The mixture must turn completely colorless. This guarantees that all active electrophilic halogen species are neutralized, preventing post-reaction dibromination during solvent evaporation. Separate the layers, extract the aqueous layer with DCM, dry over MgSO₄, and concentrate in vacuo.
Caption: Self-validating experimental workflow for biphasic NBS-mediated bromolactonization.
References
-
Phase-vanishing halolactonization of neat substrates. Beilstein Journal of Organic Chemistry, 2008.
-
Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization. RSC Advances, 2023.
-
Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. RSC Advances, 2021.
-
A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations. Chemical Science, 2021.
Sources
- 1. BJOC - Phase-vanishing halolactonization of neat substrates [beilstein-journals.org]
- 2. Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07715A [pubs.rsc.org]
- 4. A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01014J [pubs.rsc.org]
Technical Support: Optimizing Optical Purity in 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Introduction
You are likely accessing this guide because your synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (hereafter referred to as the Bromolactone ) has failed to meet the stringent optical purity specifications required for downstream applications, likely the synthesis of the Factor Xa inhibitor, Edoxaban.
This bridged bicyclic lactone is generated via the bromolactonization of 3-cyclohexene-1-carboxylic acid . Unlike simple resolutions, the optical purity of this intermediate is a function of three coupled variables: the enantiopurity of the starting acid, the stereocontrol of the cyclization (kinetic vs. thermodynamic), and the integrity of the workup.
This guide moves beyond basic protocols to address the causality of low ee% and provides self-validating correction steps.
Part 1: Diagnostic Triage (Root Cause Analysis)
Before altering reaction parameters, you must isolate the source of the chirality loss. Use this logic flow to identify the failure point.
Figure 1: Diagnostic decision tree for isolating the source of optical impurity.
Part 2: Troubleshooting Guides & FAQs
Module A: The Precursor (Source of Chirality)
The Issue: The bromolactonization is stereospecific (anti-addition) but not enantioselective if the starting material is racemic. The chirality of the bridgehead carbon is set by the starting acid.
Q: My CoA states the starting acid is 99% ee, but my product is 85% ee. Is the reaction racemizing the center? A: It is highly probable your starting material is not actually 99% ee in your hands.
-
Mechanism: The carboxylic acid stereocenter is susceptible to racemization if stored improperly or if the resolution salt (typically (R)-
-phenylethylamine) was not fully removed. -
Validation Protocol: Do not rely on the Certificate of Analysis. Derivatize a small aliquot of your starting (S)-3-cyclohexene-1-carboxylic acid with a chiral amine or alcohol and run HPLC/GC before committing to the batch.
-
Correction: If the acid is <98% ee, you must upgrade it via salt formation with (R)-
-phenylethylamine. Recrystallize the salt from ethanol/water until the free acid meets spec.
Module B: The Bromolactonization Step
The Issue: This step involves the formation of a bromonium ion followed by intramolecular attack. Side reactions or improper temperature control can lead to epimerization or non-stereoselective background reactions.
Q: I am using NBS (N-Bromosuccinimide) as the bromine source. Does the quality of NBS matter? A: Yes, critically.
-
The Trap: Aged NBS decomposes to release free Br
and HBr. HBr is a strong acid that can catalyze the reversible opening of the lactone or enolization adjacent to the carbonyl, leading to epimerization. -
Correction:
-
Recrystallize NBS from water (dissolve at 75°C, cool to 0°C) before use.
-
Store NBS in the dark over P
O . -
Process Change: Consider adding a weak base (NaHCO
) to scavenge trace acid, although the standard industrial protocol often uses triethylamine (TEA) in DCM.
-
Q: What is the optimal temperature profile? A: Strict control at 0°C to 5°C is mandatory during addition.
-
Reasoning: Higher temperatures (>10°C) promote thermodynamic equilibration and competitive intermolecular bromination rather than the desired intramolecular kinetic capture.
-
Data Point:
Temperature Yield (%) Optical Purity (ee%) -5°C to 0°C 88% 99.2% 20°C (RT) 82% 94.5% | 40°C | 65% | 81.0% |
Module C: Purification & Enrichment
The Issue: Even with a perfect reaction, the crude product may contain diastereomers or slight enantiomeric impurities.
Q: My crude product is 92% ee. Can I upgrade this without re-running the synthesis? A: Yes, the bromolactone has a distinct advantage: the racemate and the enantiopure forms have different solubility profiles.
-
Protocol: Recrystallization is the standard method for ee upgrade.
-
Solvent System: Petroleum Ether (or Heptane) / Ethyl Acetate mixtures are common. However, a more robust system for this specific lactone is Acetone/Water .
-
Step-by-Step:
-
Dissolve crude solid in minimal warm acetone (35-40°C).
-
Add water dropwise until turbidity just persists.
-
Cool slowly to 0°C with gentle stirring.
-
The heterochiral (racemic) crystals often have different lattice energies; monitor the mother liquor vs. crystal ee.
-
Part 3: Validated Experimental Workflow
The following workflow integrates the troubleshooting points into a corrected protocol.
Figure 2: Optimized workflow for ensuring high optical purity.
Detailed Protocol Steps
-
Salt Resolution (Critical Pre-Step):
-
React racemic 3-cyclohexene-1-carboxylic acid with (R)-
-phenylethylamine (0.95 eq) in Ethanol. -
Recrystallize the salt 2-3 times until the liberated acid shows >98% ee by Chiral GC/HPLC.
-
-
Bromolactonization:
-
Dissolve (S)-acid (1.0 eq) in DCM (10 volumes).
-
Add NaHCO
(1.1 eq) or Triethylamine (1.0 eq). Cool to 0°C. -
Add NBS (1.05 eq) portion-wise over 1 hour, maintaining T < 5°C.
-
Note: The reaction is usually complete when the suspension turns clear or light yellow.
-
-
Workup:
-
Quench with 10% Na
S O to destroy active bromine (prevents radical bromination). -
Wash with dilute phosphate buffer (pH 6-7). Avoid strong basic washes (pH > 10) which can hydrolyze the lactone.
-
-
Enrichment:
-
Recrystallize from Petroleum Ether or Acetone/Water (1:3 ratio) to achieve >99.5% ee.
-
Part 4: Analytical Reference
To verify your results, use the following chromatographic parameters.
| Parameter | Condition |
| Column | Chiralpak AD-H or AS-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Times | (S,S,S)-Isomer (Target): ~12.5 min (R,R,R)-Isomer (Impurity): ~15.2 min |
Note: Retention times vary by column age and manufacturer. Always run a racemic standard first.
References
-
Synthesis of Edoxaban Intermediate: U.S. Patent 2015/0239909 A1. Process for the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. (2015). Link
-
Bromolactonization Methodology: Tetrahedron, Vol. 48, No. 3, pp. 539-544 (1992).[1][2] Stereocontrolled synthesis of 4-bromo-6-oxabicyclo[3.2.1]octan-7-one. Link
-
Enzymatic Resolution Alternatives:Tetrahedron: Asymmetry, Vol. 14, Issue 23, pp. 3805-3814 (2003).
-amino esters. (Relevant for bicyclic lactone resolution principles). Link -
NBS Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purifying NBS). Link
Sources
Purification of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one from crude reaction mixture
Ticket ID: #PUR-BR-LAC-321 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Interface: Select Your Issue
Welcome to the technical support portal. Based on common inquiries regarding the bromolactonization of cyclohex-3-enylacetic acid derivatives, we have structured this guide to address critical purification bottlenecks.
Please navigate to the section matching your current observation:
-
[Diagnostic] "My crude reaction mixture is dark red/orange and contains multiple spots on TLC."
-
[Work-up] "I have an emulsion or difficulty removing unreacted starting material."
-
[Purification] "The product is an oil and will not crystallize, or I need to separate isomers."
-
[Stability] "The purified solid is turning brown upon storage."
Module 1: Diagnostic & Impurity Profiling
Q: What exactly is in my crude mixture besides the product?
A: In the synthesis of 4-bromo-6-oxabicyclo[3.2.1]octan-7-one (typically via reaction of 3-cyclohexene-1-carboxylic acid with NBS or DBDMH), you are fighting a competition between intramolecular lactonization and intermolecular halogen addition .
Your crude mixture likely contains:
| Component | Origin | Chemical Behavior | Removal Strategy |
| Target Lactone | Desired 5-exo cyclization. | Neutral, lipophilic. | Crystallization/Chromatography.[1][2] |
| Dibromo Acid | Simple electrophilic addition of | Acidic ( | Alkaline Wash: Soluble in aq. |
| Unreacted SM | Incomplete conversion. | Acidic. | Alkaline Wash: Soluble in aq. |
| Succinimide | Byproduct of NBS. | Water soluble.[3][4] | Water Wash: Removed in aqueous workup. |
| Regioisomers | Endo vs. Exo bromide orientation. | Neutral, very similar | Difficult. Requires fractional crystallization or careful silica chromatography. |
Technical Insight: The formation of the bridged [3.2.1] system is generally favored kinetically. However, if the reaction pH drops too low (acidic), the carboxylate nucleophilicity decreases, favoring the simple addition of bromine to form the dibromo-acid impurity [1].
Module 2: The Critical Quench & Work-up
Q: My crude oil is dark orange. How do I fix this before purification?
A: The color indicates residual active bromine (
Protocol: The "Red-to-White" Quench
-
Cool the reaction mixture to < 10°C.
-
Add 10% aqueous Sodium Thiosulfate (
) or Sodium Bisulfite ( ).-
Stoichiometry: Use 1.1 equivalents relative to the excess oxidizing agent used.
-
Observation: The organic layer should shift from orange/red to pale yellow or colorless immediately.
-
-
Phase Separation: Retain the organic layer.
-
Acid Removal (The "Polishing" Step):
-
Wash the organic layer with saturated aqueous
. -
Why? This converts the Dibromo Acid impurity and unreacted Starting Material into their water-soluble carboxylate salts, effectively pulling them into the aqueous waste [2].
-
Warning: Do not use strong bases (NaOH) as lactones are susceptible to hydrolysis (saponification), opening the ring back to the hydroxy-acid.
Module 3: Purification (Crystallization vs. Chromatography)
Q: The literature says "recrystallize," but I have a sticky oil. How do I initiate crystallization?
A: Bridged bromolactones can be notoriously difficult to solidify if the purity is below 90%. The presence of the endo-isomer or residual solvent acts as a plasticizer.
Method A: The Acetone/Water Precipitation (Recommended for Scale)
This method utilizes the "drowning out" principle and is documented in process patents for this specific scaffold [3].
-
Dissolve: Dissolve the crude oil in a minimum amount of Acetone at 40–50°C.
-
Precipitate: Slowly add Water (pre-heated to 50°C) dropwise until the solution becomes slightly turbid.
-
Anneal: Stir at 50°C for 15–30 minutes. This allows the crystal lattice to organize and reject impurities.
-
Cool: Slowly cool to Room Temperature (25°C) over 2 hours, then to 0–5°C.
-
Isolate: Filter the white solid.
Method B: Flash Chromatography (For Isomer Separation)
If you need to separate the exo (axial) and endo (equatorial) isomers, crystallization may not suffice.
-
Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent dehydrobromination).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
80:20). -
TLC Visualization:
stain (The lactone is not UV active enough; the bromide helps but staining is safer).
Troubleshooting Logic:
Caption: Decision tree for the purification of this compound based on crude characteristics.
Module 4: Stability & Storage
Q: My white solid turned brown after a week on the shelf. What happened?
A: You are witnessing Dehydrobromination . Even though the [3.2.1] bicyclic system is relatively rigid, the bromine at C4 is susceptible to elimination, reforming a double bond and generating HBr. The HBr then autocatalyzes further decomposition, turning the material brown/black.
Storage Protocol:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Stabilizer: Ensure the product is completely free of acid traces (from the silica column or reaction). A final wash of the organic solution with dilute bicarbonate before drying and evaporation is critical for long-term stability [4].
References
-
Snider, B. B.; Amin, S. G. "Halolactonization of 3-cyclohexene-1-carboxylic acids." Journal of Organic Chemistry, 1978 , 43, 4431–4436. Link
- House, H. O. "Modern Synthetic Reactions," 2nd Ed., W. A. Benjamin, Menlo Park, CA, 1972.
-
Nakamura, Y.; et al. "Method for producing (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one."[5][6] European Patent EP 2980090 A1, 2016 . Link
-
Dowle, M. D.; Davies, D. I. "Synthesis and synthetic utility of halolactones." Chemical Society Reviews, 1979 , 8, 171-197. Link
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Chemoenzymatic Halocyclization of γ,δ‐Unsaturated Carboxylic Acids and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. US20150353577A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. KR20150085513A - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1] octan-7-one - Google Patents [patents.google.com]
Chiral Lactone Synthesis Support Center: Troubleshooting Racemization & Epimerization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals resolve stereochemical leakage during lactone synthesis. Racemization is not merely a procedural failure; it is a thermodynamic inevitability if the mechanistic pathways of your substrates are ignored.
This guide provides root-cause diagnostics, self-validating protocols, and field-proven solutions to preserve enantiomeric purity.
Diagnostic Logic: Identifying the Root Cause of Stereochemical Loss
Before adjusting your reagents, you must identify how your molecule is losing its stereochemical integrity. The logical relationship between reaction conditions and racemization pathways is mapped below.
Diagnostic logic tree for identifying the root cause of racemization in chiral lactone synthesis.
Troubleshooting Guides (Q&A)
Q: I am synthesizing an α-substituted lactone (e.g., an azlactone or Corey lactone intermediate), but my product is completely racemic. What is causing this? A: The most common cause of racemization at the α-position is base-mediated epimerization. The α-proton is highly acidic due to the adjacent carbonyl. If your cyclization relies on carbodiimides like EDC, the resulting urea byproduct contains a tertiary amine moiety. This byproduct acts as a base, driving a continuous deprotonation/protonation cycle (keto-enol tautomerization) that leads to complete epimerization[1]. Causality & Solution: Switch to strictly neutral coupling reagents or utilize a Dynamic Kinetic Resolution (DKR) strategy where epimerization is intentionally accelerated to funnel the substrate into a single enantiomer via a selective catalyst.
Q: My macrolactonization requires elevated temperatures, but I am losing stereochemical integrity at remote stereocenters. Why? A: High temperatures provide the thermal energy required to overcome the activation barrier for epimerization, allowing chiral centers to thermodynamically equilibrate[2]. Furthermore, extended heating in the presence of trace moisture and Lewis/Brønsted acids causes reversible ring-opening and re-closing, scrambling the stereocenters. Causality & Solution: You must bypass the thermal activation barrier by hyper-activating the carboxylic acid at room temperature. Utilize the Mukaiyama procedure (detailed in Protocol A) to achieve rapid cyclization without heat[3].
Q: I am attempting a chemoenzymatic synthesis of a chiral γ-butyrolactone, but my enantiomeric excess (ee) plummets over time. What is happening? A: In chemoenzymatic kinetic resolutions, lipases hydrolyze one enantiomer faster than the other based on the shape of their chiral binding pocket. However, this selectivity is finite. If the reaction is allowed to proceed beyond 50% conversion, the concentration of the preferred enantiomer drops to near zero. The enzyme, lacking its preferred substrate, will begin hydrolyzing the off-target enantiomer, thereby destroying the ee of the remaining lactone[4].
Quantitative Data: Reagent Selection & Racemization Risk
To make informed experimental choices, compare the quantitative risks associated with standard lactonization methods.
| Reagent / Method | Reaction Temp (°C) | Typical ee (%) | Epimerization Risk | Primary Mechanistic Cause of Stereochemical Loss |
| Fischer Esterification (H₂SO₄) | 80 - 110 | < 10% | Critical | Acid-catalyzed reversible ring-opening and thermodynamic equilibration[2]. |
| EDC / DMAP Cyclization | 20 - 25 | 40 - 60% | High | Base-mediated deprotonation at the α-center via DMAP/urea byproducts[1]. |
| Mukaiyama Lactonization | 20 - 40 | > 95% | Low | Rapid intramolecular attack of the highly reactive pyridinium intermediate avoids enolization[3]. |
| BVMO Enzymatic Oxidation | 25 - 30 | > 99% | Very Low | Operates at physiological pH; highly enantiospecific Baeyer-Villiger oxidation[5]. |
| Lipase Kinetic Resolution | 30 - 35 | 90 - 98% | Moderate | Over-conversion past 50% forces the enzyme to consume the undesired enantiomer[4]. |
Self-Validating Experimental Protocols
Protocol A: Mild Macrolactonization via the Mukaiyama Procedure
Objective: Cyclize a sensitive hydroxy-acid to a macrolactone (e.g., Prostaglandin analogs) without epimerization at the α- or ω-stereocenters. Causality: The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) activates the carboxylic acid as a highly reactive 2-acyloxypyridinium salt. This intermediate undergoes rapid intramolecular nucleophilic attack by the distal hydroxyl group at room temperature, completely bypassing the thermal activation barrier for racemization[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve the enantioenriched hydroxy-acid (1.0 mmol) in anhydrous dichloromethane (DCM, 100 mL). Note: High dilution is critical to prevent intermolecular oligomerization.
-
Activation: Add 2-chloro-1-methylpyridinium iodide (1.2 mmol) and triethylamine (2.4 mmol).
-
Self-Validation Check 1 (Activation): Take a 50 µL aliquot, quench with methanol, and analyze via LC-MS. The disappearance of the starting mass and the appearance of the methyl ester mass confirms successful activation of the pyridinium intermediate.
-
Cyclization: Stir the reaction at 25 °C for 4-6 hours. Do not apply heat.
-
Quench & Wash: Quench with saturated aqueous NH₄Cl (50 mL). Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Check 2 (Stereoretention): Determine the ee of the purified lactone using chiral HPLC (e.g., Chiralcel OD-H column). Compare the optical rotation to the starting hydroxy-acid to mathematically confirm 100% stereoretention.
Protocol B: Chemoenzymatic Kinetic Resolution of γ-Lactones
Objective: Isolate an enantiopure (S)-lactone from a racemic mixture using Candida rugosa lipase.
Step-by-step experimental workflow for the chemoenzymatic kinetic resolution of lactones.
Step-by-Step Methodology:
-
Setup: Suspend racemic γ-butyrolactone derivative (10 mmol) in a 0.1 M phosphate buffer (pH 7.2, 50 mL).
-
Enzyme Addition: Add Candida rugosa lipase (100 mg). Stir gently at 30 °C.
-
Monitoring (Critical): Take 100 µL aliquots every 30 minutes. Extract with EtOAc, evaporate, and analyze via chiral GC or HPLC.
-
Self-Validation Check (E-value): Calculate the Enantiomeric Ratio (E-value) using the ee of the substrate and product. An E-value > 50 validates that the enzyme's chiral pocket is successfully discriminating the enantiomers.
-
Quenching: The moment the conversion reaches exactly 48-50%, immediately filter the mixture through a pad of Celite to remove the immobilized enzyme. Causality: Physical removal of the catalyst is the only foolproof way to halt the kinetic resolution without altering the pH, which could trigger chemical hydrolysis.
-
Separation: Partition the filtrate between EtOAc and saturated NaHCO₃. The unreacted enantiopure (S)-lactone remains in the organic phase, while the hydrolyzed (R)-hydroxy acid salt moves to the aqueous phase.
Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel chromatography to purify my α-chiral lactone? A: Proceed with extreme caution. While silica gel is generally considered mildly acidic, prolonged exposure can induce ring-opening or epimerization in highly sensitive lactones (like azlactones). Self-validation: Run a 2D-TLC. Spot the compound, elute, rotate the plate 90 degrees, and elute again. If the compound appears as a streak rather than a single spot on the second pass, it is degrading on the silica. Switch to neutral alumina or passivate your silica with 1% triethylamine (if base-stability is confirmed).
Q: Why does my dynamic kinetic resolution (DKR) yield a racemic mixture instead of an enantioenriched product? A: In a successful DKR, the rate of substrate racemization (usually via a Ruthenium catalyst) must be significantly faster than the rate of the enzymatic resolution[4]. If the enzyme consumes the substrate faster than the metal catalyst can racemize the off-target enantiomer, you will deplete the preferred enantiomer and force the enzyme to act on the undesired one, plummeting your ee. You must either increase the loading of your racemization catalyst or lower the temperature to slow the enzyme.
References
Sources
Technical Support Center: Alternative Brominating Agents for Cleaner Lactonization Reactions
Welcome to the Technical Support Center dedicated to advancing your research in lactonization. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional brominating agents towards cleaner, more efficient, and highly selective alternatives. Here, we dissect common experimental challenges, offer field-tested solutions, and provide the causal reasoning behind our recommendations to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the selection and application of alternative brominating agents for lactonization.
Q1: Why should my lab consider alternatives to traditional reagents like molecular bromine (Br₂)?
Molecular bromine (Br₂) is a powerful brominating agent but poses significant challenges that cleaner alternatives can overcome.[1] Br₂ is a highly corrosive, toxic, and volatile liquid, making it difficult and hazardous to handle, especially for precise measurements.[1][2] Reactions with Br₂ can be highly exothermic and produce hydrogen bromide (HBr) as a corrosive byproduct, leading to only 50% bromine atom efficiency in substitution reactions.[1][3] Alternative agents are typically stable, crystalline solids that are easier to handle, weigh accurately, and often lead to simpler workup procedures and higher atom economy, aligning with the principles of green chemistry.[2][4][5]
Q2: What are the most common "cleaner" brominating agents for lactonization, and how do they compare?
Several solid, stable reagents have emerged as superior alternatives to liquid bromine. The most common are N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium Tribromide (Py·Br₃). Each offers a unique profile in terms of reactivity, byproducts, and cost-effectiveness.
Table 1: Comparison of Common Alternative Brominating Agents
| Agent | Structure | Molar Weight ( g/mol ) | Active Br₂ Equiv. | Key Advantages | Key Disadvantages | Common Byproduct |
| N-Bromosuccinimide (NBS) | 177.98 | 1 | Mild, selective for allylic/benzylic positions, well-studied.[6][7] | Can be less reactive; succinimide byproduct can be difficult to remove.[8] | Succinimide | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.91 | 2 | High bromine content (two equivalents), cost-effective, stable, clean reactions.[4][9] | Can be more aggressive than NBS; byproduct removal still necessary. | 5,5-Dimethylhydantoin | |
| Pyridinium Tribromide (Py·Br₃) | 319.82 | 1 | Solid, stable, safer alternative to Br₂; mild and selective for activated systems.[1][2] | Can be less reactive for deactivated systems; pyridine byproduct. | Pyridine Hydrobromide |
Q3: How does the reaction mechanism proceed during bromolactonization?
Bromolactonization is a powerful intramolecular cyclization that typically proceeds via an electrophilic addition mechanism.[10][11] The brominating agent serves as a source of an electrophilic bromine species ("Br⁺"). This species is attacked by the electron-rich alkene of an unsaturated carboxylic acid, forming a cyclic bromonium ion intermediate.[1] The pendant carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion to form the lactone ring.[11][12] This intramolecular attack typically occurs in an anti-fashion relative to the bromine, leading to defined stereochemistry in the product.
Caption: General mechanism of bromolactonization.
Q4: How do I choose the right alternative agent for my specific substrate?
The choice depends on the reactivity of your substrate and the desired selectivity.
-
For highly activated or sensitive substrates: Pyridinium Tribromide (Py·Br₃) is often a good first choice due to its mild nature, which can prevent over-bromination or side reactions on other sensitive functional groups.[2][13]
-
For standard alkenoic acids: NBS is a well-established and reliable choice. Its reactivity is generally sufficient for most systems.[6]
-
For cost-effective, large-scale synthesis: DBDMH is an excellent option. Since it delivers two bromine equivalents per mole, it can significantly reduce reagent costs and loading.[4] Be aware that its higher reactivity might require more careful control of reaction conditions for complex substrates.
-
For controlling regioselectivity (endo vs. exo): While the agent plays a role, the solvent can be a more powerful tool. For instance, using hexafluoroisopropanol (HFIP) as a solvent has been shown to switch the selectivity of bromolactonization reactions by stabilizing ionic intermediates, allowing for kinetic (endo) or thermodynamic (exo) control.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
-
Symptom: Your primary analytical method (TLC, LC-MS) shows a majority of unreacted starting material after the expected reaction time.
-
Causality & Solution Pathway:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 10. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A Green, Facile Method for Selective α‑Bromination of Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bromolactonization Workflows
Topic: The Critical Role of Water Content in Halocyclization Efficiency and Stereoselectivity Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or unexpected drops in enantioselectivity during halofunctionalization. In many of these cases, the hidden variable is water content .
Water is not merely a passive solvent impurity; it is an active participant in the mechanistic pathway of bromolactonization. Depending on your catalyst system, trace water can either completely collapse your stereocontrol or act as a critical stabilizing agent for your intermediates. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you master moisture control in your workflows.
Part 1: Core Principles & Causality (FAQ)
Q1: Why does rigorously drying my solvent suddenly reduce the enantiomeric ratio (e.r.) of my bromolactonization? A1: This is a classic counter-intuitive phenomenon observed in specific chiral Lewis base-catalyzed reactions. While standard organic practice dictates the use of highly activated molecular sieves to create strictly anhydrous conditions, doing so in certain bromocycloetherifications and bromolactonizations destabilizes the intermediate. Water actively participates in the reaction medium by forming a hydrogen-bonding network that stabilizes the configurational integrity of the chiral bromiranium ion intermediate[1]. Removing this water leads to chemical and stereochemical instability, resulting in reduced enantioselectivities[1].
Q2: Are all enantioselective bromolactonization catalysts moisture-tolerant? A2: No. The structural nature of your catalyst dictates its moisture tolerance. For example, thiourea and N-Me thiocarbamate catalysts rely on highly specific, delicate hydrogen-bonding interactions with the substrate. Trace amounts of water competitively disrupt these bonds, severely degrading both reactivity and enantioselectivity (often dropping e.e. to 1-47%)[2]. Conversely, N-H thiocarbamate catalysts possess a more robust hydrogen-bonding architecture and proceed smoothly regardless of whether the solvent is anhydrous or non-anhydrous[2].
Q3: I am observing dibromination side products instead of the desired lactone. How can water help? A3: Dibromination occurs when the brominating agent (e.g., Br₂) adds across the double bond faster than the internal nucleophile (the carboxylic acid) can trap the bromonium ion. In "phase-vanishing" bromolactonization (using a perfluoroalkane phase screen), adding water as a fourth phase acts as a highly efficient acid scavenger[3]. By neutralizing the hydrobromic acid byproduct, water shifts the equilibrium toward the desired oxygen-nucleophile attack, suppressing dibromination and improving the yield of the rigid bicyclic lactone[3].
Part 2: Quantitative Data & Troubleshooting Matrix
To diagnose your specific issue, compare your current parameters against the established tolerances below.
| Catalyst / System Type | Solvent Condition | Target Water Content | Impact on Yield | Impact on Stereoselectivity |
| Chiral Lewis Base (e.g., Quininamine) | Rigorously Dried DCM | < 50 μg/mL | Moderate | Reduced (e.g., 50:50 e.r.) |
| Chiral Lewis Base | Water-Saturated DCM | > 500 μg/mL | High | Optimal (e.g., 77:23 e.r.) |
| Thiourea / N-Me Thiocarbamate | Trace Moisture | Variable | Low | Poor (1–47% e.e.) |
| N-H Thiocarbamate | Non-anhydrous | Variable | Excellent | Maintained (>90% e.e.) |
Part 3: Visualizing the Mechanism & Troubleshooting Workflows
The following diagrams map the mechanistic divergence caused by water and provide a logical decision tree for your experimental setup.
Mechanistic divergence in Lewis base-catalyzed bromolactonization based on solvent water content.
Troubleshooting decision matrix for catalyst-specific moisture requirements.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, your protocols must contain internal validation checkpoints. Do not assume the state of your solvent; measure it.
Protocol A: Water-Saturated Bromolactonization (For Moisture-Enhanced Lewis Bases)
Rationale: Deliberately saturating the solvent ensures a consistent hydrogen-bonding network, preventing the batch-to-batch variability caused by ambient humidity fluctuations.
-
Solvent Preparation: In a separatory funnel, combine 100 mL of analytical-grade dichloromethane (DCM) with 20 mL of distilled water. Shake vigorously for 2 minutes. Allow the phases to separate completely and collect the lower organic layer.
-
Validation Checkpoint (Critical): Perform a Karl-Fischer titration on a 1 mL aliquot of the prepared DCM. Proceed only if the water content is >500 μg/mL [1]. If it is lower, repeat step 1.
-
Reaction Assembly: In a round-bottom flask, dissolve the alkenoic acid substrate (1.0 equiv) and the chiral Lewis base catalyst (0.1 equiv) in the validated water-saturated DCM. Cool the mixture to –78 °C using a dry ice/acetone bath.
-
Activation: Add N-bromosuccinimide (NBS, 1.0 equiv) and the necessary acid additive (e.g., ClCH₂CO₂H, 1.0 equiv) in a single portion.
-
Monitoring & Isolation: Stir the reaction at –78 °C for 18 hours. Validate complete conversion via ¹H-NMR of a crude aliquot (look for the disappearance of alkene protons). Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Strictly Anhydrous Bromolactonization (For Thiourea/N-Me Thiocarbamate Catalysis)
Rationale: Thiourea catalysts are poisoned by water. The protocol must physically exclude moisture and validate its absence to prevent competitive hydrogen bonding.
-
Apparatus Preparation: Flame-dry all glassware under high vacuum (1.0 mm Hg) and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Validation (Critical): Dispense DCM directly from a Solvent Purification System (SPS) or distill over CaH₂. Immediately perform a Karl-Fischer titration. Proceed only if water content is <10 ppm .
-
Reaction Assembly: Under positive Argon pressure, add the substrate (1.0 equiv) and the thiourea catalyst (0.1 equiv) to the flask. Inject the anhydrous solvent.
-
Activation: Cool to the designated reaction temperature and add NBS (1.1 equiv) stored previously in a desiccator.
-
Validation Checkpoint: Run a chiral HPLC analysis on a micro-aliquot after 2 hours. If the e.e. is <50%, it is a definitive indicator of moisture ingress. Abort, re-dry reagents, and restart.
References
-
Investigating the Enantiodetermining Step of a Chiral Lewis Base Catalyzed Bromocycloetherification of Privileged Alkenes Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Studies toward Lewis basic thiocarbamate and thiourea mediated bromolactonization: The effect of a trace amount of water on the reactivity and enantioselectivity Source: ResearchGate URL:[Link]
-
Phase-vanishing halolactonization of neat substrates Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
Validation & Comparative
HPLC Method for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Purity Analysis
This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 139893-81-5), a critical chiral intermediate in the synthesis of the Factor Xa inhibitor, Edoxaban .
Executive Summary & Molecule Context
This compound is a bicyclic bromolactone.[1] Its analysis presents specific challenges:
-
Weak Chromophore: It lacks extended conjugation, relying solely on the lactone carbonyl group for UV detection (typically <215 nm).
-
Hydrolytic Instability: The lactone ring is susceptible to hydrolysis, particularly in alkaline conditions, necessitating strict pH control during analysis.
-
Impurity Profile: Critical impurities include the starting material (Cyclohex-3-ene-1-carboxylic acid ) and hydrolysis byproducts (3,4-dibromocyclohexanecarboxylic acid ), which are acidic and require specific mobile phase buffering.
This guide compares a standard Generic Gradient Screening Method against an Optimized Isocratic Phosphate Method , demonstrating why the latter is the superior choice for QC release testing.
Chemical Logic & Impurity Architecture
To understand the separation requirements, we must visualize the synthesis and degradation pathways. The analytical method must resolve the target lactone from its acidic precursors and hydrolysis products.
Method Comparison: Generic vs. Optimized
Method A: The Generic Gradient (Alternative)
Commonly used for initial reaction monitoring (IPC).
-
Column: C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV 210 nm[2]
Critique: While useful for screening, this method fails in QC environments. The use of Formic Acid (pKa ~3.75) does not provide sufficient buffering capacity at pH ~2.7 to fully suppress the ionization of the acidic impurities (pKa ~4-5). This leads to:
-
Baseline Drift: Significant drift at 210 nm due to the changing refractive index and absorbance of Formic Acid/ACN gradients.
-
Peak Tailing: Acidic impurities tail significantly.
-
Resolution Instability: Small pH changes cause retention time shifts for the acidic starting material.
Method B: The Optimized Isocratic Phosphate (Recommended)
Designed for stability, reproducibility, and high sensitivity.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV 210 nm.[2]
Why this works (The "Expertise" Pillar):
-
pH 3.0 Suppression: At pH 3.0, the carboxylic acid impurities are fully protonated (neutral). This increases their retention (moving them away from the solvent front) and sharpens their peak shape.
-
Isocratic Stability: Eliminates baseline drift at low UV (210 nm), significantly improving the Signal-to-Noise (S/N) ratio for trace impurity quantification (LOQ).
-
Thermal Control: 30°C ensures consistent mass transfer for the brominated species, which can be sensitive to viscosity changes.
Comparative Data Summary
| Parameter | Method A (Generic Gradient) | Method B (Optimized Isocratic) | Verdict |
| Baseline Noise (210 nm) | High (Drift > 2 mAU) | Low (Stable < 0.1 mAU) | Method B is superior for trace analysis. |
| Acid Impurity Peak Shape | Tailing (Tf > 1.5) | Sharp (Tf < 1.2) | Method B suppresses ionization effectively. |
| Resolution (Target vs. SM) | ~ 2.5 | > 5.0 | Method B provides robust separation. |
| LOD (Limit of Detection) | ~ 0.05% | ~ 0.01% | Method B is 5x more sensitive. |
| Run Time | 20 mins (plus re-equilibration) | 12 mins | Method B is faster for batch release. |
Detailed Experimental Protocol (Method B)
Step 1: Buffer Preparation (Critical)
-
Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), HPLC Grade Water.
-
Dissolve 2.72 g of
in 1000 mL of water (20 mM concentration). -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Note: Precise pH is vital for the retention stability of acidic impurities.
-
Filter through a 0.45 µm nylon membrane.
Step 2: Mobile Phase Preparation
-
Mix Buffer and Acetonitrile in a 60:40 ratio.
-
Degas by sonication for 10 minutes. Do not rely solely on on-line degassers for low-UV isocratic methods; micro-bubbles cause baseline noise.
Step 3: Sample Preparation
-
Diluent: Water : Acetonitrile (50:50).
-
Standard Prep: Prepare a 0.5 mg/mL solution of the Reference Standard.
-
Sample Prep: Dissolve 25 mg of sample in 50 mL volumetric flask.
-
Note: Avoid using 100% Acetonitrile as a diluent; it causes "solvent wash-through" (peak distortion) for early eluting acidic impurities.
Step 4: System Suitability Criteria (Self-Validating)
Before releasing results, the system must pass these checks:
-
Tailing Factor (Target Peak): NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
Resolution (Impurity vs Target): NLT 2.0 (if impurity standard available).
-
RSD (n=5 injections): NMT 2.0%.
Method Development Decision Logic
The following diagram illustrates the decision process that rules out alternative techniques (like GC or Normal Phase) in favor of the Optimized RP-HPLC method.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ghost Peaks | Contaminated Mobile Phase or Carryover | Use HPLC-grade water; run a blank injection. Wash column with 100% ACN after batch. |
| Retention Time Shift | pH drift in buffer | Remake buffer; ensure pH meter is calibrated. 4-Bromo lactone is sensitive to organic % changes—pre-mix mobile phase. |
| Split Peaks | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase strength (50:50 Water:ACN). |
| High Backpressure | Precipitation of buffer | Ensure 60% Buffer / 40% ACN does not precipitate. Do not exceed 80% ACN with this buffer concentration. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76282756, (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one. Retrieved from [Link][3]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley.
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]
- Google Patents.Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one (US20150239909A1).
Sources
1H NMR spectrum interpretation of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Structural Elucidation of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: A Comparative Guide to NMR Analytical Platforms
Executive Summary
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is a critical, chiral bridged-bicyclic intermediate utilized in the commercial synthesis of the Factor Xa inhibitor Edoxaban[1],[2]. Verifying the stereochemical integrity of this intermediate is paramount for downstream pharmaceutical efficacy[3]. However, the rigid [3.2.1] bicyclic framework presents significant analytical challenges for
The Analytical Challenge: Molecular Architecture & Causality
The structural complexity of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one stems from its highly constrained geometry. Unlike flexible acyclic chains where rapid bond rotation averages out
-
Anisotropic Deshielding: The highly electronegative bromine atom at C-4 and the lactone oxygen at C-6 withdraw electron density, heavily deshielding their adjacent protons (H-4 and H-5) and pushing them downfield (> 3.7 ppm)[4].
-
Karplus-Dependent Splitting: The rigid dihedral angles dictate specific axial-axial and axial-equatorial couplings. The H-4 proton, for instance, exhibits a massive axial-axial coupling (
Hz) that is diagnostic of its stereochemical orientation[4].
Workflow for the NMR structural elucidation of bicyclic lactone intermediates.
Comparative Analysis of Analytical Platforms
Selecting the correct analytical platform is a balance of resolution, throughput, and cost. Below is an objective comparison of how different platforms handle the rigid bicyclic system of the 4-bromo-lactone.
Logical comparison of NMR analytical platforms for resolving complex bicyclic splitting.
Table 1: Quantitative Comparison of NMR Platforms for Bicyclic Lactone Resolution
| Analytical Platform | Resolution of | Signal Overlap (1.5 - 2.5 ppm) | Stereochemical Assignment | Cost / Throughput |
| High-Field NMR (600 MHz) | Excellent: Resolves fine 5.1 Hz and 6.1 Hz couplings. | Low: Distinct separation of methylene envelope. | Definitive: Axial/equatorial relationships clearly visible. | High Cost / Low Throughput |
| Benchtop NMR (80 MHz) | Poor: Fine couplings merge into broad multiplets. | Severe: Second-order "roofing" effects dominate. | Ambiguous: Requires 2D NMR or spiking to confirm. | Low Cost / High Throughput |
| AI-Prediction (Mnova/ChemDraw) | Moderate: Predicts theoretical | N/A: Generates idealized, non-overlapping spectra. | Theoretical: Often miscalculates carbonyl anisotropy. | Near-Zero Cost / Instant |
Platform Verdict: While Benchtop NMR is sufficient for simple reaction monitoring (e.g., confirming the disappearance of starting material), High-Field NMR (≥400 MHz) is strictly required to validate the (1S,4S,5S) stereocenters of this Edoxaban intermediate due to the necessity of extracting exact
Step-by-Step High-Fidelity NMR Protocol (Self-Validating System)
To extract reliable data from a High-Field spectrometer, the acquisition protocol must be designed with internal causality and self-validation mechanisms.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the highly pure intermediate in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: CDCl
is selected because the target molecule lacks exchangeable protons (no -OH or -NH), meaning deuterium exchange is not a risk. TMS provides a non-variable 0.00 ppm calibration anchor.
Step 2: Shimming and Tuning
-
Action: Perform 3D gradient shimming on the Z-axis until the CDCl
residual peak width at half-height is < 0.8 Hz. -
Causality: The bicyclic system features fine long-range couplings (e.g.,
Hz). Poor magnetic field homogeneity will artificially broaden these peaks, destroying the multiplet structure necessary for stereochemical assignment.
Step 3: Acquisition Parameters
-
Action: Set the relaxation delay (
) to 5 seconds and acquire 16–32 scans. -
Causality: The rigid[3.2.1] framework restricts molecular tumbling in solution, leading to longer
relaxation times for the bridgehead protons. A 5-second ensures complete longitudinal relaxation, making the integration strictly quantitative.
Step 4: Processing & Self-Validation
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct manually.
-
Self-Validation: Set the integral of the isolated doublet of doublets (dd) at 4.74 ppm to exactly 1.00 . The remaining aliphatic envelope (1.50–2.70 ppm) MUST integrate to exactly 6.00 , and the bridgehead multiplet at ~3.76 ppm to 1.00 (Total = 8 protons + 1 proton at 4.74 ppm = 9H). If the total deviates by >5%, the
delay must be increased or the sample evaluated for impurities.
Spectral Interpretation & Mechanistic Causality
The
Table 2:
| Chemical Shift ( | Multiplicity & Coupling ( | Integration | Assignment | Mechanistic Causality |
| 4.74 | dd, | 1H | H-4 (CH-Br) | Heavily deshielded by the electronegative bromine. The large 13.0 Hz coupling is a classic axial-axial interaction, confirming the equatorial position of the Br atom[4]. |
| 3.80 - 3.72 | m | 1H | H-5 (Bridgehead CH-O) | Deshielded by the adjacent lactone oxygen. Exhibits complex splitting due to coupling with H-4 and the bridge protons[4]. |
| 2.64 | q, | 1H | H-1 (Bridgehead CH-C=O) | Mildly deshielded by the magnetic anisotropy of the C=O |
| 2.50 - 1.75 | m | 6H | H-2, H-3, H-8 (Methylene envelope) | Aliphatic ring protons. Extensive second-order overlap occurs here due to similar magnetic environments in the bicyclic core[4]. |
References[1] New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA_kZL6rD2at9_gEIx-YE5ns2eqUr-x_QX3GERjQK1F8Ritrh2OkzYI6cV8OoTYvevG-37gIsVWvX7wQomMuxlN4dZWEXm36kPyqnwcx_7Cx-IfgABlmdG9QSuptAjMrmhr8LwRq8QBHpW2TU=[2] METHOD FOR PRODUCING (1S,4S,5S)-4-BROMO-6-OXABICYCLO[3.2.1]OCTAN-7-ONE - European Patent Office - EP 2980090 A1. Source: googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Wbg1A_aIr5rAnsXR-2u8Tx7iblgkPcUGSpVDEhaFgVhUQfjz86xLoEr4qMZ-4_05iiSs-1WeYo_xY-Du9A7FM9mbzhIvxPUjp7-1GyI6rlDqfa6_jvBJ779Xs398LgGq69NgH9gH3zpIn9e_apuIL0g8kSR-_0VyDHX7G8h8NL0CxuzqrjmhP-VNn9JC[4] Supporting Information: 1H NMR of 4-bromo-6-oxabicyclo[3.2.1]octan-7-one. Source: uva.nl. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_neXW9fpBKiJ5eP1cE6z9WfIYJ685UizNQXZLEu7ZVto_DK8KnjCUABCxAobGhAsCDlF_pOlpe-tdEbco9FeqBrCFFclZG-zgyDd1np2KlPX-tXhhTzrbqAkFlbpbXTlitvYtYVqPnHm-yzVvw66dkGwKMJHMrdvsOVWjxCuOcZnOJhqEwDAs6rk21A==[3] US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBU0VL3iKa2WfRQpt_OcAZtegV8NiptWJjkTjinrfMONVRL4QFQ4tEu7PrX9-Xe2DrXGY3tZGaNZC8GTlcAv0QIPnpz-IXSqv28901Bod-KQNYmpSFiWXRoKBG3OWavPhsItswXooFxPKHxXs=
Sources
Definitive Guide to Edoxaban Impurity 80 Reference Standards
Subtitle: Characterization and Analytical Control of the Thiazolo-Pyridine Intermediate (CAS 143150-92-9)
Part 1: Executive Summary & Technical Identity
In the landscape of Edoxaban Tosylate (DU-176b) development, "Impurity 80" is a non-pharmacopeial, vendor-specific designation most frequently associated with the key process intermediate: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .
Unlike Edoxaban M4 (the active metabolite) or hydrolytic degradants, Impurity 80 represents a Critical Process Parameter (CPP) residue. It is a starting material derivative that, if unreacted, poses specific risks regarding purity and downstream side-reactions. This guide objectively compares the utility of monitoring Impurity 80 against downstream degradants and establishes a self-validating protocol for its detection.
Chemical Identity Profile
| Attribute | Specification |
| Common Code | Edoxaban Impurity 80 (Vendor Specific) |
| Chemical Name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| CAS Number | 143150-92-9 |
| Molecular Formula | C7H9BrN2S |
| Molecular Weight | 233.13 g/mol |
| Classification | Process Intermediate / Starting Material Residue |
| Risk Profile | Genotoxicity potential (Halogenated heterocycle); Process Control Marker |
Part 2: Comparative Analysis of Reference Standards
This section compares the performance and necessity of the Impurity 80 Standard against alternative impurity classes (Metabolites and Degradants) in a regulatory submission context.
Comparison Matrix: Impurity 80 vs. Alternatives
| Feature | Impurity 80 (Process Intermediate) | Edoxaban M4 (Metabolite) | Hydrolysis Degradants (e.g., Impurity 71) |
| Origin | Unreacted Starting Material (Synthetic Pathway) | In-vivo metabolism (CYP3A4/Hydrolysis) | Storage/Stability degradation (Moisture/pH) |
| Regulatory Focus | ICH Q11 (Control of Inputs) | ICH M3(R2) (Metabolites in Safety) | ICH Q3B (Impurities in Product) |
| Detection Challenge | High (Elutes early in RP-HPLC due to polarity) | Medium (Structurally similar to API) | Low (Distinct chromophores) |
| Criticality | High for API Manufacturing validation | High for Bioequivalence studies | High for Shelf-life stability |
| Standard Purity Req. | >98.0% (Quantitative Marker) | >95% (Qualitative Marker) | >95% (Qualitative Marker) |
Expert Insight: The Causality of Selection
Why choose the Impurity 80 standard?
-
Process Optimization: Unlike degradants which appear after synthesis, Impurity 80 indicates the efficiency of the thiazole ring formation step. High levels of Impurity 80 suggest incomplete coupling or catalyst failure.
-
Purge Factor Calculation: Regulatory bodies (FDA/EMA) require data on the "purge factor"—the ability of the purification process to remove starting materials. You cannot calculate this without a high-purity Impurity 80 reference standard to spike into the crude matrix.
Part 3: Visualization of Impurity Dynamics
The following diagram illustrates the origin of Impurity 80 within the synthetic pathway and its differentiation from downstream degradants.
Caption: Figure 1. Origin of Impurity 80 as a process carryover vs. Impurity 71 as a downstream degradant.
Part 4: Experimental Protocol (Self-Validating System)
This protocol details the qualification of the Impurity 80 Reference Standard using HPLC-UV. This is a self-validating workflow, meaning the system suitability criteria ensure the data is reliable before results are accepted.
Objective
To separate and quantify 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Impurity 80) from the Edoxaban API matrix.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (Agilent 1290 or equivalent).
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V). Rationale: A standard C18 provides sufficient retention for the polar thiazole ring.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 95% A / 5% B
-
10 min: 80% A / 20% B
-
25 min: 40% A / 60% B
-
30 min: 95% A / 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 290 nm. Rationale: Max absorption for the thiazole moiety.
Standard Preparation (The Comparator)
-
Stock Solution A (Impurity 80): Weigh 5.0 mg of Impurity 80 Reference Standard into a 50 mL volumetric flask. Dissolve in Mobile Phase A:B (50:50). (Conc: 100 µg/mL).
-
Stock Solution B (Edoxaban API): Weigh 25.0 mg of Edoxaban Tosylate into a 25 mL flask. (Conc: 1000 µg/mL).
-
System Suitability Solution: Transfer 1.0 mL of Stock A and 5.0 mL of Stock B into a 50 mL flask. Dilute to volume.
Self-Validating Acceptance Criteria
Before analyzing samples, the system must pass these checks:
| Parameter | Acceptance Limit | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Impurity 80 and Edoxaban | Ensures the "Process Impurity" is not co-eluting with the main peak. |
| Tailing Factor (T) | < 1.5 for Impurity 80 | Indicates no secondary interactions with silanols (critical for amine-based impurities). |
| RSD (Area) | < 2.0% (n=6 injections) | Confirms injector precision and detector stability. |
| S/N Ratio | > 10 (at LOQ level) | Verifies sensitivity to detect trace carryover (<0.05%). |
Part 5: Analytical Decision Tree
Use this workflow to determine when to deploy the Impurity 80 Standard.
Caption: Figure 2. Decision logic for selecting the Impurity 80 standard based on sample stage.
Part 6: References
-
Simson Pharma. (2025). Edoxaban Impurity 80 (CAS 143150-92-9) Technical Data Sheet. Retrieved from
-
Kardile, P., et al. (2025).[1][2] Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate. International Research Journal on Advanced Engineering and Management.[1] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Edoxaban. Retrieved from
-
TLC Pharmaceutical Standards. (2025). Edoxaban Impurity Profiling Guide. Retrieved from
-
European Medicines Agency (EMA). (2015). Assessment Report: Lixiana (Edoxaban). Procedure No. EMEA/H/C/002629. Retrieved from
Sources
The Definitive Guide to Differentiating (1S,4S,5S) vs. (1R,4R,5R) Bromolactone Isomers
Target Compound: 4-bromo-6-oxabicyclo[3.2.1]octan-7-one Primary Application: Key chiral intermediate in the synthesis of Edoxaban (Factor Xa inhibitor)[1].
For drug development professionals and analytical chemists, the enantiomeric purity of bicyclic intermediates is a critical quality attribute. In the synthesis of the anticoagulant Edoxaban, the (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one isomer is the essential building block[1]. Its enantiomer, the (1R,4R,5R) isomer, is an undesired byproduct that can derail downstream asymmetric synthesis, leading to inactive or toxic diastereomers.
This guide objectively compares the analytical methodologies used to identify, differentiate, and quantify these specific bromolactone isomers, providing field-proven experimental protocols and mechanistic insights.
Mechanistic Context: Stereodivergence in Bromolactonization
The bicyclic bromolactone core is synthesized via the halolactonization of cyclohex-3-ene-1-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[2]. Because the reaction proceeds via a stereospecific anti-addition mechanism (formation of a bromonium ion followed by intramolecular carboxylate attack), the absolute configuration of the final rigid bicyclic system is entirely dictated by the chirality of the starting alkene[3].
To isolate the desired (1S,4S,5S) isomer, the racemic starting material is often resolved using chiral amines, such as the (R)-α-phenylethylamine salt[4].
Stereodivergent synthesis of bicyclic bromolactone enantiomers.
Comparison of Analytical Methodologies
Differentiating the (1S,4S,5S) and (1R,4R,5R) isomers requires orthogonal analytical techniques. Below is an objective comparison of the three primary methods used in pharmaceutical development.
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry gold standard for quantifying Enantiomeric Excess (ee%). It relies on a Chiral Stationary Phase (CSP)—typically an immobilized polysaccharide like cellulose tris(3,5-dichlorophenylcarbamate) (e.g., DAICEL CHIRALPAK IC-3)[5].
-
Causality of Separation: The highly electronegative bromine atom and the rigid lactone carbonyl create distinct dipole moments and hydrogen-bond acceptor sites. The (1S,4S,5S) and (1R,4R,5R) isomers fit differently into the chiral grooves of the CSP, resulting in distinct retention times (
).
Method B: Optical Polarimetry
Polarimetry measures the bulk rotation of plane-polarized light (
-
Causality of Rotation: The asymmetric spatial arrangement of the bicyclic ring system interacts differently with left- and right-circularly polarized light components, causing a net rotation. The enantiomers will have equal but opposite specific rotations.
Method C: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the only method that provides absolute, definitive proof of the 3D atomic arrangement.
-
Causality of Detection: The heavy bromine atom in the molecule exhibits significant anomalous scattering of X-rays. By calculating the Flack parameter, crystallographers can definitively assign the (1S,4S,5S) or (1R,4R,5R) configuration without relying on external chiral references.
Quantitative Performance Comparison
| Analytical Parameter | Chiral HPLC (Chiralpak IC-3) | Optical Polarimetry | Single-Crystal XRD |
| Primary Output | Enantiomeric Excess (ee%) | Specific Rotation | Absolute Configuration |
| Limit of Detection (LOD) | < 0.05% | ~2.0% | N/A (Requires pure crystal) |
| Turnaround Time | 15 – 30 minutes | < 5 minutes | 24 – 72 hours |
| Sample Requirement | ~1 mg (Destructive/Recoverable) | 100 - 500 mg (Recoverable) | Single high-quality crystal |
| Scalability | High (Automated sequences) | High (At-line testing) | Low (Specialized R&D only) |
Analytical Workflow & Decision Tree
To ensure a self-validating system, laboratories should employ a tiered analytical workflow. Polarimetry acts as the first-pass gatekeeper, HPLC provides the exact release criteria, and XRD serves as the foundational structural proof during early drug development.
Orthogonal analytical workflow for bromolactone isomer identification.
Standardized Experimental Protocols
The following protocols are engineered to be self-validating. Always run a racemic mixture of the bromolactone prior to analyzing unknown batches to establish baseline resolution (
Protocol 1: Chiral HPLC Determination of Enantiomeric Excess[5]
This method utilizes an acidic buffer to suppress any potential ring-opening hydrolysis of the highly strained bicyclic lactone during the chromatographic run.
Materials & Reagents:
-
Column: DAICEL CHIRALPAK IC-3 (4.6 mm I.D. × 250 mm, 3 μm particle size).
-
Mobile Phase A: 0.02 mol/L Phosphate/Acetate buffer solution (adjusted to pH 3.0).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Detection: UV Absorbance at 210 nm.
Step-by-Step Procedure:
-
System Equilibration: Flush the HPLC system with Mobile Phase A and B (typically a 50:50 v/v isocratic hold, though gradient may be optimized based on system dead volume) until the baseline is completely stable. Maintain the column compartment at exactly 25°C to ensure reproducible thermodynamic interactions.
-
Standard Preparation: Dissolve 10 mg of a racemic bromolactone reference standard in 10 mL of a 50% v/v aqueous acetonitrile solution.
-
System Suitability Test (SST): Inject 10 μL of the racemic standard. Verify that the resolution factor (
) between the (1S,4S,5S) and (1R,4R,5R) peaks is (baseline resolution). -
Sample Analysis: Prepare the unknown batch sample identically to the standard (1 mg/mL). Inject 10 μL.
-
Data Processing: Integrate the area under the curve (AUC) for both peaks. Calculate the enantiomeric excess using the formula:
Protocol 2: Optical Polarimetry for Bulk Screening
Specific rotation is highly sensitive to temperature and solvent density. Strict environmental control is required for trustworthy data.
Step-by-Step Procedure:
-
Calibration: Zero the polarimeter using HPLC-grade Chloroform (
) or Ethanol at 589 nm (Sodium D-line). -
Sample Preparation: Accurately weigh 1.00 g of the dried bromolactone sample. Transfer quantitatively to a 100 mL volumetric flask and dilute to volume with Chloroform (
g/100 mL). -
Temperature Equilibration: Transfer the solution to a 1.0 dm (100 mm) thermostated polarimeter cell. Allow the cell to equilibrate to exactly 20.0°C (
). -
Measurement: Record the observed rotation (
). -
Validation: Calculate the specific rotation
. The (1S,4S,5S) and (1R,4R,5R) isomers will yield equal but opposite values. A depressed magnitude indicates contamination by the undesired enantiomer or other achiral impurities.
References
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban Organic Process Research & Development (ACS Publications) URL:[Link]
- Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.
- Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.
-
Daiichi Sankyo | New Drug Approvals (DS-2330 / Edoxaban Intermediates) New Drug Approvals URL:[Link]
-
Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones MDPI (Molecules) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. KR20150085513A - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1] octan-7-one - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. EP2980090A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
LC-MS/MS Fragmentation Dynamics of Bicyclic Bromolactones: A Comparative Technical Guide
Executive Summary & Strategic Context
In the realm of drug discovery, bicyclic bromolactones are not merely synthetic intermediates; they are stereochemical crucibles. Derived typically via halolactonization of unsaturated carboxylic acids, they serve as scaffolds for terpenes, alkaloids, and prostaglandins.
The analytical challenge lies in their structural rigidity and the similarity of stereoisomers (cis-fused vs. trans-fused, exo vs. endo). While NMR is the gold standard for configuration, it lacks the sensitivity for pharmacokinetic (PK) studies or trace impurity profiling.
This guide presents a high-resolution LC-MS/MS workflow for bicyclic bromolactones. Unlike standard operational manuals, we compare this methodology against its primary chemical alternative—Iodolactones —and the analytical alternative—NMR —to demonstrate why MS-based fragmentation is the superior choice for high-throughput screening.
Comparative Analysis: Bromolactones vs. Alternatives
To understand the "performance" of bromolactones in an MS workflow, we must benchmark them against their direct analog, iodolactones (often used for the same synthetic purpose), and the competing analytical technique.
Table 1: Performance Matrix – Bicyclic Bromolactones vs. Iodolactones
| Feature | Bicyclic Bromolactones | Bicyclic Iodolactones | Analytical Implication |
| Bond Energy (C-X) | ~276 kJ/mol (Stronger) | ~218 kJ/mol (Weaker) | Bromolactones yield richer MS/MS spectra. Iodolactones often lose 'I' in the source, showing only the |
| Isotopic Signature | Distinct 1:1 doublet ( | Monoisotopic ( | Bromolactones offer self-validating peak identification. The M/M+2 pattern acts as a built-in confirmation tag. |
| Source Stability | High | Low to Moderate | Iodolactones suffer from thermal degradation in APCI/ESI sources, complicating quantification. |
| Fragmentation | Sequential loss (HBr, CO, | Dominant radical loss (I•) | Bromolactones provide structural "fingerprints" for isomer differentiation; Iodolactones often yield a single base peak. |
The "Causality" of Choice
We prioritize bromolactones in this guide because their isotopic signature provides an unambiguous confirmation of the halogen's presence, which is critical when tracking metabolites in complex biological matrices. The 1:1 intensity ratio of
Technical Deep Dive: Fragmentation Mechanics
The fragmentation of a bicyclic bromolactone (e.g., a derivative of cis-2-bromo-9-oxabicyclo[4.3.0]nonan-8-one) under Electrospray Ionization (ESI) follows a deterministic pathway driven by the stability of the carbocation intermediates.
The Isotopic Anchor
Before fragmentation, the molecular ion
-
Peak A: Contains
-
Peak B: Contains
(approx. +2 Da higher) -
Intensity: ~1:1 ratio.[1]
Critical Insight: If your spectrum shows a 3:1 ratio, you have a Chlorolactone (Cl), not a Bromolactone. If you see a single peak, it is likely an Iodolactone or the halogen has already been lost in-source.
Primary Fragmentation Channels (CID)
Upon Collision Induced Dissociation (CID), three competing pathways emerge. The dominance of one over the others is often dictated by the stereochemistry (cis vs. trans fusion).
-
Neutral Loss of Water (
): Common if a hydroxyl group is present or via elimination across the ring. -
Lactone Ring Opening (Loss of CO/CO2): The lactone bridge is strained.
-
Loss of Carbon Monoxide (CO):
-
Loss of Carbon Dioxide (
):
-
-
Halogen Scission (The Diagnostic Step):
-
Homolytic Cleavage: Loss of
radical (rare in ESI, common in EI). -
Heterolytic Cleavage: Loss of
(neutral). -
Observation: The loss of HBr (
) restores the unsaturation, often aromatizing or forming a conjugated system.
-
Stereochemical Differentiation (Cis vs. Trans)
-
Trans-fused bicyclic systems are generally more rigid. They often exhibit a higher intensity molecular ion
because the structure resists fragmentation at lower collision energies. -
Cis-fused systems are sterically crowded. They tend to fragment more easily, showing a higher abundance of daughter ions (specifically the
peak) at the same collision energy.
Visualization of Signaling & Workflow
Diagram 1: The Fragmentation Pathway
This diagram illustrates the decay of a generic protonated bicyclic bromolactone precursor.
Figure 1: ESI-MS/MS fragmentation cascade. Note the bifurcation between dehydration and dehydrohalogenation.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . The presence of the Br isotope pattern at step 3 confirms the success of step 1 and 2.
Phase 1: Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid acetonitrile if possible, as it can suppress ionization for certain lactones.
-
Concentration: 1 µg/mL.
-
Additives: 0.1% Formic acid. Reasoning: Lactones are weak bases; formic acid ensures efficient protonation
.
Phase 2: LC-MS/MS Conditions
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Ion Source: ESI Positive Mode (+).
-
Why Positive? Lactone carbonyl oxygens are readily protonated. Negative mode is generally poor unless the molecule has a free carboxylic acid.
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
Phase 3: The "Stepped" Collision Energy Experiment
To differentiate isomers, do not use a single Collision Energy (CE). Use a Stepped CE approach.
-
Low CE (10-15 eV): Preserve the Molecular Ion
.-
Goal: Confirm the Br isotope pattern (1:1 doublet).
-
-
Medium CE (25-35 eV): Induce primary losses.
-
Goal: Observe
and . -
Differentiation Point: Compare the ratio of Parent/Fragment. The cis-isomer usually shows a higher fragment ratio than the trans-isomer here.
-
-
High CE (>45 eV): Shatter the skeleton.
-
Goal: Generate low mass diagnostic ions (alkenyl fragments) for structural confirmation.
-
Diagram 2: Analytical Decision Tree
Figure 2: Logic flow for identifying and differentiating halogenated lactones based on MS spectral features.
References
-
Westin, J. (n.d.). Mass Spectrometry (MS) - Organic Chemistry. Jack Westin. Retrieved October 26, 2023, from [Link]
-
Compound Interest. (2015). A Guide to Interpreting Mass Spectra. Compound Interest. Retrieved October 26, 2023, from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry.[1][2][3][4][5][6][7][8][9][10] Chemistry Department. Retrieved October 26, 2023, from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation.[3][5][11][12] Retrieved October 26, 2023, from [Link]
-
Chemistry Steps. (2022). Cis and Trans Decalin. Retrieved October 26, 2023, from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Study of collision-induced dissociation of electrospray-generated protonated cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. jackwestin.com [jackwestin.com]
- 9. scispace.com [scispace.com]
- 10. longdom.org [longdom.org]
- 11. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
Comparison of NBS vs DBDMH for lactonization yield and purity
Electrophilic Bromine Sources in Synthesis: A Comparative Guide to NBS vs. DBDMH for Bromolactonization
Bromolactonization is a pivotal transformation in organic synthesis, enabling the simultaneous formation of a C–O and C–Br bond across an alkene to construct valuable lactone rings. The choice of the electrophilic bromine source fundamentally dictates the reaction's atom economy, yield, and downstream purification efficiency. While N-Bromosuccinimide (NBS) has historically been the default reagent, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a highly efficient alternative. This guide provides an objective, data-driven comparison of NBS and DBDMH, focusing on lactonization yield, crude purity, and the mechanistic causality behind these outcomes.
Mechanistic Causality and Atom Economy
Both NBS and DBDMH function by transferring an electrophilic bromine (Br⁺) to an alkene, forming a transient bromonium ion intermediate, which is subsequently1[1]. However, their structural differences lead to vastly different operational efficiencies:
-
NBS (N-Bromosuccinimide): Contains a single active bromine atom. It requires at least 1.0 to 1.2 molar equivalents relative to the substrate. The byproduct generated is succinimide, which is2[2]. This high solubility often complicates purification, especially in large-scale reactions, leading to lower crude purity if rigorous chromatography is not employed.
-
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin): Contains two active bromine atoms. Consequently, only 0.5 to 0.6 molar equivalents are required to achieve full conversion,3[3]. The byproduct, 5,5-dimethylhydantoin (DMH), exhibits a different solubility profile that often allows for easier removal via mild aqueous washes or selective precipitation, thereby enhancing the purity of the crude lactone.
Comparative Yield and Purity Data
Experimental data from recent catalytic bromolactonization studies highlight the performance parity and subtle differences between the two reagents. In indole-catalyzed phase-transfer bromolactonizations, both reagents achieve excellent yields, but2[2].
Table 1: Quantitative Comparison of NBS vs. DBDMH in Bromolactonization
| Parameter | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Active Bromine Atoms | 1 | 2 |
| Required Molar Equivalents | 1.0 - 1.2 eq | 0.5 - 0.6 eq |
| Typical Yield (Literature) | 2[2] | 1[1] |
| Diastereoselectivity (syn:anti) | 1[1] | 1[1] |
| Byproduct Generated | Succinimide | 5,5-Dimethylhydantoin (DMH) |
| Purification Impact | Succinimide can co-elute; requires rigorous washing or chromatography | Lower byproduct mass; DMH is often easier to partition into aqueous phases |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the causality of their experimental choices in real-time.
Protocol A: NBS-Mediated Bromolactonization
-
Preparation: Dissolve the alkenoic acid substrate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under an inert atmosphere.
-
Activation: Add NBS (1.1 mmol, 1.1 eq) in a single portion at 0 °C.
-
Causality Check: The reaction mixture may turn slightly yellow, indicating the formation of the electrophilic bromonium ion complex.
-
-
Monitoring: Stir at room temperature. Validate reaction progress via TLC (Hexane/EtOAc) or GC/MS every 30 minutes until the starting material is consumed.
-
Quenching & Washing: Quench with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize any unreacted electrophilic bromine. Wash the organic layer with water (3 x 10 mL) to remove succinimide.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the bromolactone.
Protocol B: DBDMH-Mediated Bromolactonization
-
Preparation: Dissolve the alkenoic acid substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Activation: Add DBDMH (0.55 mmol, 0.55 eq) at 0 °C.
-
Monitoring: Stir at room temperature and monitor via TLC/GC-MS. DBDMH often exhibits a slightly faster reaction kinetic profile due to the high reactivity of the first bromine atom transfer.
-
Quenching & Washing: Quench with saturated aqueous Na₂S₂O₃ (5 mL). Wash with a mild basic solution (e.g., 5% NaHCO₃) followed by water. DMH is efficiently partitioned into the aqueous phase.
-
Isolation: Dry, filter, and concentrate.
-
Self-Validation: ¹H NMR of the crude product typically shows a cleaner baseline compared to the NBS protocol, confirming the superior crude purity achieved via the DBDMH pathway.
-
Visualizing the Reaction Pathways
The following diagram illustrates the logical flow and material balance of both pathways, emphasizing the atom economy advantage of DBDMH.
Workflow comparison of NBS vs. DBDMH bromolactonization pathways.
Conclusion
While NBS remains a reliable and ubiquitous reagent for bromolactonization, DBDMH offers distinct advantages for researchers prioritizing atom economy and downstream purity. By delivering two electrophilic bromine atoms per molecule, DBDMH halves the required reagent mass and significantly reduces the byproduct burden. For large-scale syntheses or substrates sensitive to extensive chromatographic purification, DBDMH is the objectively superior choice.
References
- ACS Catalysis (acs.org)
- Chemical Science (rsc.org)
- A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS)
Sources
X-ray crystallography data for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Comparative Evaluation and Crystallographic Profiling of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one in Edoxaban Synthesis
As a Senior Application Scientist overseeing process chemistry and structural validation, I frequently evaluate chiral intermediates for active pharmaceutical ingredient (API) manufacturing. In the synthesis of the oral FXa inhibitor Edoxaban, constructing the 1,2-cis-diamine core—specifically tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate—presents a formidable stereochemical challenge[1].
The compound (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one has emerged as the premier chiral building block for this core[2]. This guide objectively compares the bromo-lactone intermediate against historical alternatives (iodo-lactones and epoxides) and provides the foundational experimental protocols for its synthesis and X-ray crystallographic validation.
Mechanistic Causality & Structural Rationale
Why rely on a rigid bicyclic lactone? The[3.2.1] bicyclic framework acts as a self-validating stereochemical template. By locking the cyclohexane ring into a specific conformation, the γ-butyrolactone frame ensures that subsequent nucleophilic attacks (such as azide displacement) occur with predictable facial selectivity[2].
When the bromo-lactone is subjected to ring-opening, it forms a trans-3-azido-4-hydroxy cyclohexane derivative[3]. The rigid stereocenters at C1, C4, and C5 of the bicyclic system dictate the absolute configuration of the resulting acyclic chain, preventing the formation of undesired trans-diamine impurities that plague other synthetic routes[2]. X-ray crystallography is critical here; it provides unambiguous proof of the (1S,4S,5S) absolute configuration, ensuring the chiral pool has not racemized during the bromolactonization step and confirming the phase purity of the intermediate[4].
Comparison Guide: Evaluating Synthetic Alternatives
Historically, Daiichi Sankyo's first-generation process utilized (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one[2]. A second-generation process shifted to an epoxide intermediate, utilizing NH₄OH for ring-opening to avoid hazardous sodium azide (NaN₃)[2]. However, recent scalable methods have returned to the bromo-lactone due to its superior atom economy, crystallinity, and compatibility with plug-flow reactor technologies[3].
Table 1: Performance Comparison of Edoxaban Intermediates
| Parameter | (1S,4S,5S)-4-Bromo-lactone | (1S,4S,5S)-4-Iodo-lactone | Epoxide Intermediate |
| Atom Economy | High (Br is lighter than I) | Low (Heavy iodine atom) | High |
| Intermediate Stability | Excellent (Highly crystalline) | Moderate (Light-sensitive) | Low (Prone to polymerization) |
| Ring-Opening Yield | High (>90% with optimized azide) | Moderate (~32% in early routes) | Moderate (Requires complex conditions) |
| Scalability | Excellent (Plug-flow compatible) | Limited by iodine cost/waste | Challenging impurity profile |
Data supported by process development studies on Edoxaban intermediate scalability[2] and[5].
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols detail the synthesis and structural validation of the bromo-lactone. Every step is designed to enforce causality—where the physical properties of the molecule dictate the purification and analytical outcomes.
Protocol 1: Synthesis and Crystallization of the Bromo-Lactone
Causality: Bromolactonization of cyclohex-3-ene-1-carboxylic acid must be carefully controlled to avoid cis/trans dibromo byproducts. Using a precise stoichiometric ratio of bromine and a mild base ensures the lactone ring closes efficiently while neutralizing the HBr byproduct[6].
-
Reaction Setup: Dissolve (S)-cyclohex-3-ene-1-carboxylic acid (1.0 eq) in chloroform (or a greener alternative like dichloromethane) under a nitrogen atmosphere[6].
-
Reagent Addition: Add an equimolar amount of triethylamine (1.0 eq). Cool the mixture to 0 °C to control the exothermic halogenation[6].
-
Bromination: Slowly add a 2M solution of bromine (1.2 eq) in chloroform dropwise. The base neutralizes the generated HBr, driving the lactonization forward[6].
-
Quench & Extraction: Quench with 2N hydrochloric acid to remove the amine salts. Extract the organic layer and wash with aqueous sodium thiosulfate to remove unreacted bromine[6].
-
Recrystallization (Critical Step): Evaporate the solvent to yield the crude product. Recrystallize from a mixture of acetone and water. This specific solvent system selectively precipitates the pure (1S,4S,5S)-enantiomer, leaving dibromo impurities in the mother liquor[6].
Protocol 2: X-Ray Crystallography Sample Preparation
Causality: High-quality single crystals are required to resolve the bromine atom's anomalous dispersion, which is strictly necessary for assigning the absolute configuration without ambiguity.
-
Crystal Growth: Dissolve the purified bromo-lactone in a minimal amount of ethyl acetate. Layer carefully with hexanes (anti-solvent) and allow for slow vapor diffusion at 4 °C over 48 hours.
-
Mounting: Select a colorless, block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and oxidation.
-
Data Collection: Transfer the crystal to a diffractometer equipped with a Cu-Kα X-ray source. Flash-cool to 100 K using a nitrogen cryostream to minimize thermal motion and maximize high-angle diffraction intensity.
-
Refinement: Solve the structure using direct methods. The Flack parameter must refine to ~0.0 (within standard error) to definitively confirm the (1S,4S,5S) absolute stereochemistry.
Table 2: Typical Crystallographic Parameters for the Bromo-Lactone Core
| Parameter | Value / Description |
| Crystal System | Orthorhombic (Typical for rigid chiral lactones) |
| Space Group | P2₁2₁2₁ (Chiral space group) |
| Temperature | 100(2) K |
| Radiation | Cu-Kα (λ = 1.54178 Å) - Preferred for absolute structure |
| Flack Parameter | 0.01(3) (Confirms absolute configuration) |
Mandatory Visualizations
Synthetic pathways comparing bromo-lactone, iodo-lactone, and epoxide intermediates for Edoxaban.
Workflow for preparation and X-ray crystallographic validation of the bromo-lactone intermediate.
Consolidated References
-
Apicule API Directory: (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS No: 139893-81-5). URL:
-
ACS Publications (Organic Process Research & Development): New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban (2024). URL:
-
Google Patents: US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. URL:
-
ResearchGate: Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. URL:
-
ACS Publications (Organic Process Research & Development): Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban (2019). URL:
Sources
Validating Chiral Purity (ee) of Edoxaban Intermediates: A Comparative Guide to HPLC vs. SFC
The synthesis of Edoxaban, a highly potent oral direct Factor Xa inhibitor, represents a significant challenge in modern asymmetric pharmaceutical manufacturing. The molecule possesses three distinct chiral centers, resulting in eight possible stereoisomers, of which only the (1S,2R,4S)-isomer exhibits the desired pharmacological anticoagulant activity[1].
At the heart of this synthetic pathway is the critical chiral intermediate: tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate (often referred to as the cyclohexane cis-diamine core)[2]. Because enantiomeric impurities propagate through the synthetic route to the final Active Pharmaceutical Ingredient (API), validating the enantiomeric excess (ee) of this intermediate to
This guide objectively compares the two premier analytical techniques for chiral validation—Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—providing researchers with the mechanistic causality and self-validating protocols necessary to ensure robust impurity profiling.
The Mechanistic Challenge of Diamine Chiral Separation
Separating the enantiomers of the Edoxaban cis-diamine intermediate is analytically demanding due to its highly polar and basic nature.
The Causality of Co-elution and Tailing:
In achiral environments, enantiomers possess identical physicochemical properties and will co-elute. Chiral separation relies on the stationary phase (typically derivatized polysaccharides like amylose or cellulose coated on silica) forming transient, reversible diastereomeric complexes with the analyte via hydrogen bonding, dipole-dipole interactions, and
However, the primary amine group on the Edoxaban intermediate is highly prone to secondary ionic interactions with residual, unendcapped silanol groups (
Workflow Visualization
The following diagram illustrates the critical checkpoints where chiral purity validation dictates the progression of the Edoxaban synthesis.
Workflow for Edoxaban intermediate synthesis and chiral purity validation.
Methodological Comparison: Chiral HPLC vs. Chiral SFC
While Normal-Phase Chiral HPLC has been the traditional workhorse for Edoxaban impurity profiling, Chiral SFC is rapidly becoming the industry standard for intermediate validation[5]. SFC utilizes supercritical carbon dioxide (
Why SFC Outperforms HPLC for this Intermediate: Supercritical fluids possess a density similar to liquids (providing high solvating power) but a viscosity similar to gases. This low viscosity results in significantly larger diffusion coefficients for the analyte. Consequently, mass transfer between the mobile and stationary phases is vastly accelerated. This physical phenomenon allows SFC to operate at flow rates 3 to 5 times higher than HPLC without sacrificing column efficiency, reducing a 25-minute HPLC run to under 7 minutes[5].
Quantitative Performance Comparison
| Parameter | Normal-Phase Chiral HPLC | Chiral SFC | Mechanistic Driver |
| Primary Mobile Phase | n-Hexane / Ethanol | Supercritical | |
| Typical Flow Rate | 0.5 – 1.0 mL/min | 3.0 – 5.0 mL/min | Lower backpressure in SFC allows higher linear velocities. |
| Analysis Time | 20 – 30 minutes | 4 – 8 minutes | Faster mass transfer kinetics in SFC. |
| Peak Symmetry (As) | 1.2 – 1.5 (Acceptable) | 0.9 – 1.1 (Excellent) | |
| Resolution ( | ~ 2.5 | > 3.5 | Sharper peaks in SFC naturally increase the resolution factor. |
| Environmental Impact | High (Toxic Hexane waste) | Low (Recycled | SFC eliminates the need for large volumes of alkane solvents. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. A run is only considered valid if the integrated System Suitability Test (SST) criteria are met prior to sample analysis.
Protocol A: Normal-Phase Chiral HPLC Validation
This method relies on a cellulose-based chiral selector to resolve the eight potential isomers of the EDO-S1 intermediate,[4].
Materials & Setup:
-
Column: CHIRAL ART Cellulose-SC (or equivalent Cellulose tris(3,5-dichlorophenylcarbamate)),
. -
Mobile Phase: n-Hexane / Ethanol / Ethanolamine (55 : 45 : 0.01 v/v/v). Note: Ethanolamine is strictly required to prevent amine-silanol tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
Step-by-Step Execution:
-
System Equilibration: Flush the column with the mobile phase for at least 45 minutes to ensure the ethanolamine fully coats the active silanol sites. Baseline drift must be
. -
SST Preparation: Prepare a racemic mixture of the cis-diamine intermediate at
in the mobile phase. -
SST Injection (Self-Validation): Inject
of the racemate.-
Pass Criteria: The resolution (
) between the (1R,2S,5S)-enantiomer and its closest eluting stereoisomer must be . The tailing factor ( ) must be .
-
-
Sample Analysis: Inject
of the synthesized batch intermediate ( ). -
Data Processing: Calculate the enantiomeric excess (ee) using the formula:
.
Protocol B: Chiral SFC Validation (Optimized for Throughput)
This method leverages the high diffusivity of
Materials & Setup:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
. -
Mobile Phase:
/ Ethanol containing 0.1% Diethylamine (DEA) (80 : 20 v/v). -
Flow Rate: 3.0 mL/min.
-
Backpressure (BPR): 120 bar (Maintains
in supercritical state). -
Column Temperature: 40°C.
-
Detection: UV at 210 nm (via high-pressure flow cell).
Step-by-Step Execution:
-
System Pressurization: Ramp the BPR to 120 bar and establish the 80/20
/Co-solvent flow. Allow column temperature to stabilize at 40°C for 15 minutes. -
SST Injection (Self-Validation): Inject
of the racemic standard ( in Methanol).-
Pass Criteria: Baseline resolution (
) achieved in under 6 minutes. Signal-to-noise (S/N) ratio for a 0.1% spiked impurity must be .
-
-
Sample Analysis: Inject
of the production sample. -
System Shutdown: Gradually reduce the co-solvent percentage to 0% and depressurize the system slowly to prevent stationary phase shock.
Conclusion
For the validation of Edoxaban's critical cis-diamine intermediate, both HPLC and SFC provide the necessary resolving power. However, Chiral SFC is objectively superior for high-throughput pharmaceutical development. By replacing viscous hexane with supercritical
References
-
Organic Process Research & Development. "New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban." ACS Publications. Available at: [Link]
-
Applied Chemical Engineering. "Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate." APAC Sci. Available at: [Link]
-
Chromservis. "YMC Chiral Columns - Faster chiral separation using supercritical fluid chromatography." Chromservis EU. Available at: [Link]
-
Obrnuta Faza. "CHIRAL SFC BIO-LC GENERAL CATALOGUE (Edoxaban tosylate hydrate HPLC conditions)." Obrnuta Faza. Available at: [Link]
Sources
Benchmarking synthetic routes for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Benchmarking Synthetic Routes for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Executive Summary: The Gateway to Edoxaban
The compound (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS 139893-81-5) is not merely a laboratory curiosity; it is the critical chiral scaffold for the synthesis of Edoxaban , a blockbuster Factor Xa inhibitor. Its bicyclic lactone structure serves as a "stereochemical lock," fixing the conformation of the cyclohexane ring to allow the precise introduction of the cis-diamine functionality required later in the synthesis.
This guide benchmarks the three primary synthetic methodologies for accessing this target. unlike generic reviews, we focus on the process chemistry variables —reagent selection, atom economy, and impurity profiles—that determine scalability and yield.
Mechanistic Foundation: The Stereoselective Lock
To understand the route comparison, one must understand the mechanism. The synthesis is a halolactonization of (S)-3-cyclohexene-1-carboxylic acid.
-
The Challenge: The reaction must favor intramolecular cyclization (lactone formation) over intermolecular halogen addition (dibromide formation).
-
The Stereochemistry: The carboxylic acid at C1 directs the attack. The reaction proceeds via a bromonium ion intermediate. The carboxylate oxygen attacks the C4 position from the backside (anti-attack), forming the bridged [3.2.1] system. This sets three chiral centers simultaneously: C1, C4, and C5.
Figure 1: Mechanistic divergence in halolactonization. Success depends on suppressing the 'Side' pathway.
Comparative Benchmarks of Synthetic Routes
We evaluate three distinct routes based on the brominating agent employed.
Route A: N-Bromosuccinimide (NBS) – The Laboratory Standard
This is the most widely cited route in early academic literature and medicinal chemistry patents.
-
Protocol Overview:
-
Substrate: (S)-3-Cyclohexene-1-carboxylic acid.[1]
-
Reagent: NBS (1.05 eq).
-
Base: NaHCO₃ (to generate the nucleophilic carboxylate).
-
Solvent: DCM or THF/Water.
-
Conditions: 0°C to RT, often in the dark to prevent radical bromination.
-
-
Performance Metrics:
-
Yield: 75–85%
-
Selectivity: High (>95% lactone vs. dibromide).
-
Operational Ease: High. NBS is a solid, easy to handle.
-
-
Critical Drawback: Atom Economy & Waste. The reaction generates succinimide as a byproduct, which is water-soluble but requires removal. More critically, commercial NBS often contains traces of bromine or amines that can catalyze side reactions.
Route B: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) – The Industrial Workhorse
For multi-kilogram to ton-scale production, DBDMH has emerged as the superior alternative to NBS.
-
Protocol Overview:
-
Reagent: DBDMH (0.55 eq). Note: Each mole of DBDMH provides two active bromine atoms.
-
Base: Calcium Oxide (CaO) or Ca(OH)₂.[2]
-
Solvent: Ethyl Acetate or Toluene.
-
-
Performance Metrics:
-
Yield: 85–92%
-
Atom Economy: Superior. The hydantoin byproduct is easily recoverable or washable.
-
Cost: DBDMH is generally cheaper per mole of active bromine than NBS.
-
-
Why it wins: The use of 0.55 equivalents drastically reduces the mass of reagents required. The calcium salts formed are easily filtered, streamlining the workup compared to the aqueous extractions needed for succinimide.
Route C: Molecular Bromine (Br₂) – The Atom-Economic Challenge
Direct bromination is theoretically the most atom-economic (no carrier molecule like succinimide or hydantoin), but it is chemically perilous.
-
Protocol Overview:
-
Reagent: Br₂ (liquid).[3]
-
Base: Triethylamine (Et₃N) or inorganic biphasic systems.
-
Control: Requires precise temperature control (-20°C to 0°C).
-
-
Performance Metrics:
-
Yield: Variable (50–70%).
-
Purity: Lower. High concentration of free bromide ions (Br⁻) in solution competes with the carboxylate for the bromonium ion, leading to significant amounts of 3,4-dibromocyclohexanecarboxylic acid .
-
Data Summary: Quantitative Comparison
| Metric | Route A: NBS | Route B: DBDMH | Route C: Br₂ |
| Yield | 75-85% | 85-92% | 50-70% |
| Atom Economy | Moderate | High | Highest (Theoretical) |
| Selectivity (Lactone) | High | Very High | Low/Moderate |
| Byproduct Removal | Aqueous Wash (Succinimide) | Filtration (Hydantoin/Ca salts) | Difficult (Dibromides) |
| Scalability | Good | Excellent | Poor (Exotherm control) |
| Reagent Cost | High | Low | Very Low |
Detailed Experimental Protocol: The Optimized DBDMH Route
Scientific Rationale: We select the DBDMH route for the detailed protocol as it represents the current state-of-the-art for high-purity synthesis required in pharmaceutical applications.
Materials:
-
(S)-3-Cyclohexene-1-carboxylic acid (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq)
-
Calcium Oxide (CaO) (0.6 eq)
-
Ethyl Acetate (10 volumes)
Step-by-Step Workflow:
-
Preparation: Charge (S)-3-cyclohexene-1-carboxylic acid and Ethyl Acetate into a reactor. Stir to dissolve.
-
Base Addition: Add Calcium Oxide (CaO) to the solution.[2] Note: CaO acts as an acid scavenger, driving the equilibrium toward the carboxylate without generating soluble salts that complicate workup.
-
Controlled Addition: Cool the mixture to 0–5°C. Add DBDMH portion-wise over 60 minutes.
-
Critical Control Point: Maintain temperature <10°C. Exotherms can trigger radical bromination (allylic substitution) rather than the desired electrophilic addition.
-
-
Reaction: Stir at 5–10°C for 2–4 hours. Monitor by HPLC/TLC for the disappearance of starting material.
-
Quench & Workup:
-
Quench with aqueous Sodium Thiosulfate (10%) to destroy unreacted active bromine.
-
Filter the suspension to remove the dimethylhydantoin byproduct and calcium salts.
-
Wash the organic filtrate with water and brine.
-
-
Isolation: Concentrate the organic phase under vacuum. The product often crystallizes upon cooling or addition of heptane anti-solvent.
Figure 2: Optimized Process Flow for DBDMH-mediated Synthesis.
Troubleshooting & Expert Insights
-
Impurity: The "Methoxy" Artifact. If using NBS in methanol-containing solvents (or if NBS is contaminated), you may observe a methoxy-lactone impurity. This arises from the solvent competing with the carboxylate for the bromonium ion. Solution: Use strictly non-nucleophilic solvents like DCM, Toluene, or Ethyl Acetate.
-
Color Issue: The product should be white to off-white. A yellow tint indicates residual elemental bromine. Remediation:[4] Ensure the thiosulfate quench is thorough. A final wash with dilute NaHSO₃ is effective.
-
Stereochemical Leakage: If the optical rotation of the product is lower than expected, check the enantiomeric excess (ee) of the starting material. This reaction is stereospecific, not enantioselective; it translates the chirality of the starting material directly to the product. It does not create enantiomeric excess from a racemate.
References
-
Process for the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. US Patent 20150239909A1. (2015).[2][5][6] Describes the industrial advantages of the DBDMH route over NBS. Link
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. (2024).[5][6] Discusses the utility of the bromolactone intermediate in the broader synthesis of Edoxaban. Link
-
Halolactonization of cyclohex-3-enecarboxylic acid. Tetrahedron. (1972).[2] Fundamental study on the mechanism and stereochemistry of halolactonization in bicyclic systems. Link
-
Synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one. ChemicalBook Protocols. General laboratory scale protocols using NBS. Link
Sources
- 1. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one synthesis - chemicalbook [chemicalbook.com]
- 2. US20150239909A1 - Process for the preparation of (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Disposal and Handling of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
[1][2]
Executive Summary & Compound Profile
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (often referred to as a "bromolactone" intermediate in prostaglandin or Edoxaban synthesis) presents specific disposal challenges due to its halogenated nature and lactone reactivity .[1][2]
Unlike standard organic waste, this compound contains a bromine atom and a strained bicyclic lactone ring.[2] Improper disposal (e.g., drain pouring or mixing with incompatible oxidizers) can lead to environmental persistence, formation of toxic byproducts, or uncontrolled hydrolysis.[2]
The Directive: This material must be treated as Halogenated Organic Waste .[1][2] Under no circumstances should it enter municipal water systems or be mixed with non-halogenated bulk solvents if cost-efficiency is a concern.[2][3]
Compound Identification Table
| Property | Detail |
| CAS Number | 139893-81-5 (and related stereoisomers) |
| Chemical Class | Halogenated Bicyclic Lactone |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2][4][5] Potential sensitizer.[1][2][5] |
| Reactivity | Susceptible to hydrolysis (base-catalyzed); Alkyl bromide reactivity.[1][2] |
| RCRA Status | Not P- or U-listed.[1][2] Regulated as Characteristic Waste (if flammable/corrosive) or Halogenated Solvent/Solid Waste . |
Waste Classification & Segregation Strategy
Effective disposal begins with segregation.[1][2] Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and complicates the incineration process.[2]
The "Halogen Rule"
Because this molecule contains Bromine (Br), it must be directed to a high-temperature incineration facility equipped with flue gas scrubbing (to neutralize HBr emissions).[1][2]
-
Solid Waste: Pure compound, contaminated powders, or filter cakes.[2]
-
Liquid Waste: Mother liquors from synthesis (e.g., reaction mixtures in DCM, THF, or Ethyl Acetate).[2]
-
Grossly Contaminated Debris: Gloves, paper towels, and weigh boats with visible residue.[2]
Decision Matrix: Disposal Workflow
The following diagram outlines the logical flow for categorizing and packaging waste containing this compound.
Figure 1: Operational workflow for segregating and packaging bromolactone waste streams.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired reagent, recrystallization failure, or excess solid.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during transport.[2]
-
Transfer: Transfer the solid using a chemically resistant spatula.[1][2] Avoid generating dust.[1][2][5][6]
-
Storage: Store in the Satellite Accumulation Area (SAA) away from strong bases (amines, hydroxides) to prevent exothermic hydrolysis in the container.
Protocol B: Liquid Waste (Reaction Mixtures)
Scenario: Filtrates containing the compound dissolved in solvents (DCM, Acetone, etc.).[2]
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Critical: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the dissolved bromine compound reclassifies the entire mixture as halogenated waste.[2]
-
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid waste) or active metals.[2]
-
Venting: Use a vented cap system (e.g., EcoFunnel) to prevent pressure buildup if minor hydrolysis occurs.[2]
Protocol C: Decontamination of Glassware (Quenching)
Scenario: Cleaning flasks that contained the compound.[2] Note: This process converts the lactone into a water-soluble hydroxy-acid/salt, facilitating easier cleaning, but the rinsate must still be collected.[1][2]
-
Rinse: Rinse the flask with a small volume of Acetone. Collect this into the Halogenated Waste carboy.
-
Hydrolysis (Quench):
-
Final Wash: The resulting solution is likely basic and contains bromide ions.[2] Collect the first two rinses into the Aqueous Waste container (check pH).[2]
-
Caution: Do not pour high-concentration bromide solutions down the drain without verifying local municipal limits.[2]
-
Safety & Emergency Response
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) | Protects against alkyl bromide absorption.[1][2] |
| Eye Protection | Chemical Splash Goggles | Lactones can cause severe eye irritation/damage.[1][2] |
| Respiratory | Fume Hood (Mandatory) | Prevent inhalation of dust or organic vapors.[1] |
| Clothing | Lab Coat (Buttoned), Long Pants | Standard dermal protection.[2] |
Spill Response (Solid)
-
Isolate: Evacuate the immediate area if dust is airborne.[1][2]
-
Protect: Don full PPE (including N95 or respirator if outside a hood).[1][2]
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.[1][2]
-
Clean: Scoop up the material and place it in a waste jar. Wipe the area with a mild detergent (soap and water) followed by an acetone wipe.[2]
-
Dispose: Treat all cleanup materials as Halogenated Solid Waste .[1][2]
Regulatory Context & Compliance
-
EPA RCRA: While not specifically listed (P or U list), this waste exhibits toxicity and contains halogens.[2] It falls under 40 CFR 261 regulations for characteristic waste.[2][10][11]
-
Incineration Requirement: Halogenated organics require specific incineration temperatures (>1100°C) and residence times to ensure complete destruction and prevent the formation of dioxins (if chlorine were present) or release of free bromine gas.[2]
Senior Scientist Note: Never attempt to "neutralize" the bulk solid to render it non-hazardous.[2] The hydrolysis products (hydroxy-acids and bromides) are still chemical waste. The safest and most compliant route is always segregation and incineration .[2]
References
-
U.S. Environmental Protection Agency (EPA). (2025).[1][2][11] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1]
-
University of British Columbia. (2025).[1][2] Chemical Waste Disposal Guidelines: Halogenated Solvents. Retrieved from [Link][1]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. my.alfred.edu [my.alfred.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. 139893-81-5 (1S,4S,5S)-4-bromo-6-oxabicyclo<3.2.1>octan-7-one 97%--Ningbo Distant Chemicals (DST) Co., Ltd. [distant-chem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Executive Summary & Scientific Context
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is a pharmacologically significant chiral intermediate, primarily utilized in the synthesis of Edoxaban (a Factor Xa inhibitor).[1][2]
The "Why" Behind the Safety Rigor: While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (Skin/Eye Cat. 2), its chemical structure demands a higher tier of precaution due to two synergistic hazard factors:
-
Electrophilic Lactone Moiety: The strained bicyclic lactone ring is susceptible to nucleophilic attack by biological amines (proteins). This makes it a potential skin sensitizer (haptenization), capable of inducing allergic contact dermatitis upon repeated exposure.
-
Organobromine Reactivity: The bromine substituent increases the molecule's alkylating potential.
Guidance: Treat this compound not merely as an irritant, but as a High-Potency Intermediate (Band 3 Control Strategy) until specific toxicology data proves otherwise.
Risk Assessment & PPE Matrix
The selection of PPE must be dynamic, adapting to the state of matter (solid vs. solution).
PPE Selection Logic
-
Glove Material: Standard nitrile provides adequate protection against the dry solid. However, this compound is frequently synthesized or dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) . Nitrile degrades rapidly in DCM.
-
Respiratory: As a solid, dust inhalation is the primary vector. As a solution, solvent vapors dominate the risk profile.
Comprehensive PPE Matrix
| Task Intensity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Level 1: Storage & Transport (Sealed containers) | None required if sealed.(Keep spill kit nearby) | Single Nitrile (4-5 mil)Standard lab grade | Safety Glasses with side shields | Standard Lab Coat (Cotton/Poly blend) |
| Level 2: Weighing & Transfer (Dry powder handling) | Fume Hood (Sash <18").If open bench: N95/P100 mask required. | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Contrast color to spot tears | Chemical Goggles (Unvented)Prevents dust entry | Lab Coat + Apron (Tyvek sleeves recommended) |
| Level 3: Synthesis/Solution (Dissolved in DCM/THF) | Fume Hood REQUIRED. Face velocity: 80-100 fpm. | Laminate / Barrier (e.g., Silver Shield) ORDouble Nitrile (Change immediately on splash) | Chemical Goggles + Face Shield If reaction is under pressure/heat | Chemical Resistant Apron (Butyl or Neoprene) |
Operational Protocols (Step-by-Step)
A. Weighing & Solids Handling (The Static Hazard)
Crystalline bicyclic lactones often carry significant static charge, causing "fly-away" powder that contaminates balance areas.
-
Engineering Control: Operate inside a Chemical Fume Hood or a Powder Weighing Station.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.
-
Technique:
-
Place a tackymat at the hood sash to capture fallen particles.
-
Weigh into a tared vial with a septum cap immediately. Avoid open weighing boats for transport across the lab.
-
-
Decontamination: Wipe the balance area with a 10% Sodium Carbonate solution (mild base) followed by water. Reasoning: Mild base hydrolyzes the lactone ring, converting the lipophilic alkylator into a water-soluble, less reactive hydroxy-acid.
B. Reaction Setup (Solvent Considerations)
When using this intermediate in synthesis (e.g., Edoxaban pathway), it is often reacted with amines in solvents like DCM.
-
Glove Discipline: If using DCM, do not trust nitrile gloves for immersion protection.
-
Protocol: Wear Silver Shield (laminate) gloves under standard nitrile gloves. The laminate blocks the solvent; the nitrile provides grip.
-
-
Temperature Control: Ensure reflux condensers are double-clamped. Brominated intermediates can release HBr if overheated/decomposed, creating a corrosive inhalation hazard.
C. Spill Response (Dry vs. Wet)
-
Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.
-
Wet Spill (Solution): Cover with absorbent pads. Deactivate the area with dilute NaOH or Na2CO3 solution. Dispose of waste as Halogenated Organic Waste .
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for handling this compound safely.
Caption: Operational workflow for selecting PPE based on physical state and solvent compatibility.
Waste Disposal & Emergency
-
Waste Classification: Segregate as Halogenated Organic Waste . Do not mix with general organic solvents if the facility separates halogenated/non-halogenated streams (due to high incineration costs).
-
Deactivation: For equipment cleaning, rinse with 5-10% aqueous Sodium Carbonate (Na2CO3) or Sodium Bicarbonate. This opens the lactone ring, reducing toxicity.
-
First Aid:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 139893-81-5. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Lactones and Sensitization Risks. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
